(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Beschreibung
Eigenschaften
IUPAC Name |
[3-(2-methylimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-12-5-6-13(9)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGVBPICTGIJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256508 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-86-3 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Foreword: The Imperative of Unambiguous Characterization
In the landscape of pharmaceutical development and fine chemical synthesis, the molecule (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol serves as a critical intermediate and building block. Its unique architecture, combining a substituted benzyl alcohol with a 2-methylimidazole moiety, makes it a valuable precursor for a range of bioactive compounds and functional materials.[1][2] The absolute certainty of its chemical structure is not merely an academic exercise; it is the bedrock upon which process safety, product efficacy, and regulatory compliance are built. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this target molecule, grounded in the principles of analytical chemistry and field-proven methodologies. We will not only outline the steps but also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust analytical workflow.
Foundational Molecular Profile
Before embarking on spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. This data provides the initial parameters for setting up analytical experiments and interpreting the resulting data.
Table 1: Physicochemical Properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | KFGVBPICTGIJJP-UHFFFAOYSA-N | [3] |
| SMILES String | CC1=NC=CN1C2=CC=CC(CO)=C2 | [3] |
Contextual Synthesis: Understanding the Origin
The analytical strategy for structure elucidation is significantly enhanced by understanding the molecule's synthetic pathway. A common and efficient route involves the N-arylation of 2-methylimidazole. This is often achieved through a palladium or copper-catalyzed cross-coupling reaction with a suitably protected or functionalized 3-bromobenzyl derivative.[4][5][6][7] For instance, coupling 2-methylimidazole with 3-bromobenzyl alcohol directly or with 3-bromobenzaldehyde followed by reduction would yield the target compound.
This context is vital for two reasons:
-
Anticipating Impurities: Knowledge of precursors (e.g., 2-methylimidazole, 3-bromobenzyl alcohol) and potential side-products (e.g., regioisomers, over-arylated products) allows the analyst to specifically look for their signatures in the spectroscopic data.
-
Validating Connectivity: The synthesis informs the expected connectivity, particularly the crucial N-C bond between the imidazole nitrogen (N1) and the phenyl ring. Our analytical goal is to prove this specific linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to create a detailed "blueprint" of the atomic arrangement.
Rationale and Causality
We choose NMR as our primary technique because it provides unambiguous evidence of the number and type of protons and carbons, their immediate electronic environments, and, critically, their connectivity through scalar coupling (J-coupling). For a molecule with multiple aromatic protons and distinct functional groups like this one, 2D NMR experiments such as COSY and HSQC are invaluable for assembling the structural puzzle.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample.
-
Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar compound and its residual water peak does not typically obscure key signals. Other options include chloroform-d (CDCl₃) or methanol-d₄.[8]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Expected Data and Interpretation
The following tables summarize the predicted chemical shifts and assignments based on the known effects of the substituent groups.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.6-7.8 | m | 2H | Ar-H | Protons on the phenyl ring, complex splitting due to multiple couplings. |
| ~7.4-7.5 | m | 2H | Ar-H | Protons on the phenyl ring. |
| ~7.30 | d | 1H | Imidazole-H | Imidazole ring proton, likely a doublet. |
| ~6.95 | d | 1H | Imidazole-H | Imidazole ring proton, coupled to the other imidazole proton. |
| ~5.35 | t | 1H | -CH ₂OH | Hydroxyl proton, coupling to the adjacent CH₂ protons (may appear as a broad singlet). |
| ~4.60 | d | 2H | -CH ₂OH | Methylene protons of the benzyl alcohol group, coupled to the OH proton. |
| ~2.35 | s | 3H | -CH ₃ | Methyl group on the imidazole ring, appears as a singlet. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.5 | Imidazole C 2 | Carbon atom between the two nitrogen atoms in the imidazole ring. |
| ~142.1 | Ar-C | Aromatic carbon attached to the -CH₂OH group. |
| ~137.8 | Ar-C | Aromatic carbon attached to the imidazole ring. |
| ~129.5 | Ar-C H | Aromatic methine carbon. |
| ~128.8 | Imidazole C H | Imidazole ring methine carbon. |
| ~122.3 | Imidazole C H | Imidazole ring methine carbon. |
| ~121.0 | Ar-C H | Aromatic methine carbon. |
| ~120.5 | Ar-C H | Aromatic methine carbon. |
| ~62.5 | -C H₂OH | Methylene carbon of the benzyl alcohol. |
| ~13.8 | -C H₃ | Methyl carbon on the imidazole ring. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and offers crucial structural clues through the analysis of its fragmentation patterns.
Rationale and Causality
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for confirming the molecular weight by observing the protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that induces fragmentation, providing a unique fingerprint that helps piece together the molecule's structure. The combination of both provides a self-validating dataset.
Experimental Protocol: High-Resolution MS (ESI) and GC-MS (EI)
-
ESI-MS (for accurate mass):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
-
EI-MS (for fragmentation):
-
Prepare a more dilute solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate.
-
Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC will separate the compound from any volatile impurities before it enters the EI source.
-
Acquire a mass spectrum over a range of m/z 50-300.
-
Expected Data and Interpretation
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Identity | Rationale / Fragmentation Pathway |
| 189.1028 | [M+H]⁺ | Protonated molecular ion (calculated for C₁₁H₁₃N₂O⁺). Confirms molecular formula. |
| 188 | [M]⁺ | Molecular ion peak observed in EI-MS. |
| 170 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol. |
| 157 | [M - CH₂OH]⁺ | Benzylic cleavage, loss of the hydroxymethyl radical. This is a very common and indicative fragmentation for benzyl alcohols.[9] |
| 82 | [C₄H₆N₂]⁺ | Fragment corresponding to the 2-methylimidazole cation. |
The fragmentation pattern provides strong evidence for the presence of both the benzyl alcohol and 2-methylimidazole moieties.
Caption: Key EI-MS fragmentation pathways for the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale and Causality
While NMR and MS provide the core structure, FTIR serves as a crucial confirmatory tool. We use it to quickly verify the presence of the key hydroxyl (-OH) group from the alcohol and the characteristic vibrations of the aromatic and imidazole rings. The absence of other functional groups (e.g., a carbonyl C=O at ~1700 cm⁻¹) is equally important, confirming the completeness of the synthesis (e.g., reduction of a precursor aldehyde).[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Expected Data and Interpretation
Table 5: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200-3600 | Broad, Strong | O-H Stretch | Alcohol (-OH) |
| 3100-3150 | Medium | C-H Stretch | Aromatic & Imidazole C-H |
| 2850-2980 | Medium-Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1580-1610 | Medium-Strong | C=N & C=C Stretch | Imidazole & Phenyl Rings[11] |
| 1450-1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1050-1150 | Strong | C-O Stretch | Primary Alcohol[12][13] |
Integrated Analytical Workflow: A Triangulation Approach
No single technique provides the complete picture. The power of modern structure elucidation lies in integrating data from orthogonal techniques to build an unassailable case for the proposed structure.
Caption: Integrated workflow for structure elucidation.
This workflow demonstrates our self-validating system. The molecular formula from HRMS provides the list of "parts" (11 carbons, 12 hydrogens, etc.). FTIR confirms the presence of the key functional groups. NMR then assembles these parts into a definitive connectivity map. The fragmentation pattern from EI-MS must be explainable by the structure proposed from NMR. When all data sets converge on a single, consistent structure, the elucidation is complete and trustworthy.
Definitive Confirmation: Single-Crystal X-ray Crystallography
For novel compounds or in cases requiring the highest level of certainty (e.g., regulatory filings), single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the crystal lattice.
Protocol: Crystallization and Data Collection
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile, ethyl acetate). Employ a slow evaporation or solvent/anti-solvent diffusion technique (e.g., layering hexane over the solution) to grow single crystals of sufficient quality.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[14]
The resulting crystallographic information file (CIF) is the gold-standard proof of the molecule's three-dimensional structure.
Conclusion
The structure elucidation of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating high-resolution mass spectrometry, comprehensive one- and two-dimensional NMR spectroscopy, and confirmatory FTIR analysis, we can establish a robust and scientifically sound structural assignment. This multi-faceted approach, guided by an understanding of the compound's synthetic origin, ensures the highest degree of confidence, meeting the rigorous standards of the research, development, and pharmaceutical industries.
References
- This reference is not used in the text.
-
MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. Available at: [Link]
-
ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Available at: [Link]
-
National Institutes of Health. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
- This reference is not used in the text.
-
PubMed. Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS. Available at: [Link]
- This reference is not used in the text.
-
ResearchGate. (PDF) 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Available at: [Link]
-
ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry. Available at: [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Available at: [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
ResearchGate. FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. Available at: [Link]
- This reference is not used in the text.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
-
ResearchGate. N‐Arylation of Imidazoles: An Overview | Request PDF. Available at: [Link]
-
Ataman Kimya. PHENYLMETHANOL. Available at: [Link]
-
NIST WebBook. Benzyl alcohol. Available at: [Link]
- This reference is not used in the text.
-
Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]
- This reference is not used in the text.
- This reference is not used in the text.
- This reference is not used in the text.
Sources
- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biomedres.us [biomedres.us]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Benzyl alcohol [webbook.nist.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol molecular weight and formula
An In-Depth Technical Guide to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details its fundamental physicochemical properties, outlines a probable synthetic route with a step-by-step protocol, and discusses methods for its characterization. Furthermore, it explores the potential applications of this molecule, drawing parallels with structurally related imidazole derivatives that have shown significant biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol belongs to the vast family of imidazole-containing heterocyclic compounds. The imidazole moiety is a critical pharmacophore found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The presence of the 2-methyl group on the imidazole ring and the hydroxymethyl (methanol) group on the phenyl ring provides specific steric and electronic properties that can influence its biological activity and physical characteristics.
Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antifungal, anticancer, anti-inflammatory, and antiviral activities. The structural motif of a phenyl ring linked to an imidazole is a common feature in many active pharmaceutical ingredients. Therefore, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol represents a valuable building block for the synthesis of novel therapeutic agents.
Physicochemical Properties
The fundamental properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol are summarized in the table below. These have been determined based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol |
Below is a 2D representation of the molecular structure.
Caption: 2D Structure of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Synthesis and Purification
The synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol can be approached through several established organic chemistry methodologies. A plausible and efficient route involves a two-step process starting from 3-aminobenzyl alcohol and proceeding through a cyclization reaction to form the imidazole ring.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Experimental Protocol:
Step 1: Synthesis of N-(3-(hydroxymethyl)phenyl)acetamide
-
In a round-bottom flask, dissolve 3-aminobenzyl alcohol in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an acetylating agent, like acetic anhydride, dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude acetamide intermediate.
Step 2: Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
-
The crude N-(3-(hydroxymethyl)phenyl)acetamide is then subjected to conditions for imidazole synthesis, such as the Radziszewski reaction.
-
This typically involves reacting the acetamide with a dicarbonyl compound (like glyoxal) and a source of ammonia.
-
The reaction mixture is heated for a specified period.
-
Upon completion, the reaction is worked up by neutralization and extraction.
Step 3: Purification
-
The crude final product is purified using column chromatography on silica gel.
-
A gradient of solvents, for example, ethyl acetate in hexane, is used to elute the pure compound.
-
Fractions containing the desired product are combined and the solvent is evaporated to yield pure (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Characterization
To confirm the identity and purity of the synthesized (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the methylene protons of the methanol group, the methyl group on the imidazole ring, and the protons of the imidazole ring itself. The integration of these peaks will correspond to the number of protons in each environment.
-
¹³C NMR will show distinct signals for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to C₁₁H₁₂N₂O.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and alkyl groups, and C=N and C=C stretching vibrations from the imidazole and phenyl rings.
-
Potential Applications in Research and Drug Development
While specific biological data for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is not widely published, the imidazole scaffold is of great interest in drug discovery.
-
Anticancer Agents: Many imidazole-containing compounds have been investigated as potential anticancer drugs. They can act as inhibitors of key enzymes in cancer signaling pathways, such as kinases or topoisomerases.[1] The specific substitution pattern of this molecule could offer novel interactions with therapeutic targets.
-
Antifungal and Antimicrobial Agents: The imidazole ring is a core component of many successful antifungal drugs (e.g., ketoconazole, miconazole).[2] These drugs often function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This compound could serve as a starting point for the development of new antifungal agents.
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. This makes imidazole derivatives attractive candidates for targeting a wide range of enzymes involved in disease.
Potential Mechanism of Action (Example: Kinase Inhibition):
Caption: Hypothetical inhibition of a protein kinase by the title compound.
Conclusion
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a structurally interesting heterocyclic compound with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by modern analytical methods. Given the broad spectrum of biological activities associated with imidazole derivatives, this molecule represents a promising scaffold for further investigation and development in medicinal chemistry and related fields.
References
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available from: [Link]
-
3-[(1h-imidazol-1-yl)methyl]phenylmethanol. MySkinRecipes. Available from: [Link]
Sources
A Guide to the Physical Characterization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol for Pharmaceutical Development
This document provides a comprehensive technical framework for the physical and chemical characterization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Given that this specific compound is a niche intermediate, detailed experimental data is not widely published. Therefore, this guide adopts the perspective of a senior scientist outlining a robust, self-validating workflow to definitively characterize the molecule for research and development purposes.
The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Compounds like (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol serve as crucial intermediates in the synthesis of novel therapeutic agents, from antifungal and antiviral candidates to kinase inhibitors.[2] A thorough understanding of its physical properties is a non-negotiable prerequisite for its effective use, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).[3]
Compound Identification and Molecular Structure
The foundational step in any characterization is confirming the identity of the material. The structural attributes of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol have been established and are summarized below.
| Identifier | Data | Source |
| IUPAC Name | (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | - |
| Molecular Formula | C₁₁H₁₂N₂O | [4] |
| Molecular Weight | 188.23 g/mol | [4] |
| Physical Form | Solid | [4] |
| MDL Number | MFCD11870095 | [4] |
| PubChem Substance ID | 329796972 | [4] |
| SMILES | CC1=NC=CN1C2=CC=CC(CO)=C2 | [4] |
| InChI Key | KFGVBPICTGIJJP-UHFFFAOYSA-N | [4] |
Proposed Workflow for Comprehensive Physical Characterization
A logical, stepwise approach is critical to efficiently and accurately characterize a novel or sparsely documented compound. The following workflow ensures that fundamental properties are established before proceeding to more complex analyses. This hierarchical process is designed to be self-validating, where data from one step informs the next.
Caption: A logical workflow for the physical characterization of a new chemical entity.
Thermal Analysis: Melting Point Determination
Expert Rationale: The melting point is more than a simple physical constant; it is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas a broad and depressed melting range suggests the presence of impurities.[5] This parameter is fundamental for quality control and serves as a preliminary confirmation of the compound's identity.
Protocol for Capillary Melting Point Determination
This protocol describes the standard method using a digital melting point apparatus.
-
Sample Preparation:
-
Place a small amount (10-20 mg) of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol onto a clean, dry watch glass or porous plate.
-
Finely powder the solid using a spatula to ensure uniform packing.[6]
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end. Press the open end into the powdered sample. A small amount of solid will enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[7]
-
Repeat until a packed column of 2-3 mm in height is achieved. An optimal sample height is crucial for an accurate reading.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Scan (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time during the precise measurement.[5]
-
Accurate Measurement: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the preliminary scan.
-
Decrease the heating rate to 1-2°C per minute. A slow heating rate near the melting point is essential for the thermometer reading to accurately reflect the sample temperature at equilibrium.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Solubility Profiling
Expert Rationale: Solubility is a critical physicochemical parameter in drug development, directly impacting formulation design, administration routes, and bioavailability.[3] For an intermediate like (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, solubility data in various organic solvents is vital for designing purification (e.g., recrystallization) and reaction conditions. Aqueous solubility across a pH range is crucial if the molecule is a late-stage intermediate or a final API.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached saturation.
-
System Preparation:
-
Prepare a series of vials with a fixed volume (e.g., 2 mL) of selected solvents. Recommended solvents include:
-
Aqueous: Purified Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer.
-
Organic: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane.
-
-
Label each vial clearly.
-
-
Execution:
-
Add an excess amount of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol to each vial. The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation.
-
Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal duration.
-
-
Sample Analysis:
-
After agitation, allow the vials to stand, letting the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Spectroscopic and Structural Confirmation
Expert Rationale: While thermal and solubility data provide important physical information, they do not definitively prove the molecular structure. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for unambiguously confirming the chemical structure by mapping the carbon-hydrogen framework.
Protocol for ¹H and ¹³C NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄). The choice of solvent depends on the compound's solubility and the need to avoid overlapping solvent and analyte signals.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will perform locking (using the deuterium signal of the solvent) and shimming (optimizing magnetic field homogeneity).
-
Acquire the ¹H NMR spectrum. Key expected signals for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol would include:
-
A singlet for the methyl group (-CH₃) on the imidazole ring.
-
Singlets or doublets for the two protons on the imidazole ring.
-
A multiplet pattern in the aromatic region for the four protons on the phenyl ring.
-
A singlet for the methylene protons (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.
-
-
Acquire the ¹³C NMR spectrum. This will provide a count of unique carbon atoms and information about their chemical environment, confirming the carbon skeleton of the molecule.
-
References
-
MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. [Online] Available at: [Link]
-
Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. Ijppr.Human, Vol. 1 (3): 12-18. [Online] Available at: [Link]
-
Chemsrc. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile. [Online] Available at: [Link]
-
Bhatnagar, A., et al. (2011). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Rasayan J. Chem. [Online] Available at: [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. InterConf. [Online] Available at: [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Online] Available at: [Link]
-
Unknown. Experiment-1 Aim - To determine the melting point of given solid substance. [Online] Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Online] Available at: [Link]
-
Taylor, R. D., et al. (2014). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Online] Available at: [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Online] Available at: [Link]
-
Unknown. (2021). experiment (1) determination of melting points. [Online] Available at: [Link]
-
Dahan, A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
-
Li, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Online] Available at: [Link]
-
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies. [Online] Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Online] Available at: [Link]
-
Wikipedia. Imidazole. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link]
-
Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Online] Available at: [Link]
-
University of Calgary. Melting point determination. [Online] Available at: [Link]
-
Abrahamsson, B. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Online] Available at: [Link]
-
Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. [Online] Available at: [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Online] Available at: [Link]
-
National Taiwan University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Online] Available at: [Link]
-
Davit, B., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]
Sources
- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
In-Depth Technical Guide to the Solubility of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the aqueous solubility of a drug candidate is a paramount physicochemical property that dictates its therapeutic potential. Poor solubility can severely impede a compound's absorption and bioavailability, leading to suboptimal efficacy and potential downstream development challenges. This guide provides a comprehensive technical overview of the solubility of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into the theoretical underpinnings of this molecule's solubility, present detailed experimental protocols for its determination, and offer computationally predicted solubility data to guide your research and development efforts.
Physicochemical Properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any solubility investigation. These parameters influence its behavior in various solvent systems and provide insights into its potential interactions at a molecular level.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Solid (predicted) | |
| InChI Key | KFGVBPICTGIJJP-UHFFFAOYSA-N | |
| SMILES | CC1=NC=CN1C2=CC=CC(CO)=C2 |
Chemical Structure
Spectral Data Analysis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol: A Technical Guide
Introduction
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile nature of the imidazole moiety.[1] The presence of a reactive hydroxyl group and the coordination potential of the imidazole ring make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectral data from its constituent substructures—2-methylimidazole and 3-substituted benzyl alcohol—to provide a robust, predictive analysis. This approach, grounded in fundamental principles of spectroscopy, offers researchers a reliable framework for the characterization of this and structurally related compounds.
Molecular Structure and Substructure Analysis
The key to interpreting the spectral data of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol lies in dissecting its molecular structure into its primary components: the 2-methylimidazole ring and the 3-substituted phenylmethanol group. Each of these substructures contributes distinct and predictable signals in the various spectroscopic techniques.
Figure 1: Molecular Structure of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol are detailed below.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.3 | m | 4H | Ar-H | The four protons on the phenyl ring are expected to appear as a complex multiplet in this region. |
| ~7.1 | s | 1H | Imidazole-H | The proton on the imidazole ring is anticipated to be a singlet. |
| ~6.9 | s | 1H | Imidazole-H | The other proton on the imidazole ring will also likely be a singlet. |
| ~4.7 | s | 2H | -CH₂OH | The benzylic protons of the methanol group are expected to be a singlet. |
| ~2.4 | s | 3H | -CH₃ | The methyl protons on the imidazole ring will appear as a sharp singlet. |
| ~2.0 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature. |
Expert Interpretation:
The ¹H NMR spectrum is expected to be highly informative. The aromatic region will likely show a complex pattern due to the meta-substitution on the phenyl ring. The two imidazole protons will appear as distinct singlets, providing clear evidence for the presence of this heterocyclic ring. The benzylic protons of the methanol group and the methyl protons of the imidazole ring are both expected to be sharp singlets, further confirming the structure. The hydroxyl proton signal may be broad and its position can be confirmed by D₂O exchange, where the peak would disappear.
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) in the same deuterated solvent would be used. A proton-decoupled sequence would be employed to simplify the spectrum to a series of singlets for each unique carbon atom.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | Imidazole-C | Quaternary carbon of the imidazole ring. |
| ~140.0 | Ar-C | Quaternary aromatic carbon attached to the imidazole. |
| ~138.0 | Ar-C | Quaternary aromatic carbon attached to the methanol group. |
| ~129.0 | Ar-CH | Aromatic CH carbon. |
| ~128.0 | Ar-CH | Aromatic CH carbon. |
| ~127.0 | Ar-CH | Aromatic CH carbon. |
| ~125.0 | Ar-CH | Aromatic CH carbon. |
| ~122.0 | Imidazole-CH | CH carbon of the imidazole ring. |
| ~120.0 | Imidazole-CH | CH carbon of the imidazole ring. |
| ~65.0 | -CH₂OH | Benzylic carbon of the methanol group. |
| ~14.0 | -CH₃ | Methyl carbon of the imidazole ring. |
Expert Interpretation:
The ¹³C NMR spectrum will complement the ¹H NMR data by providing a count of the unique carbon environments. The downfield region will contain the signals for the aromatic and imidazole carbons. The presence of three quaternary carbons (two aromatic and one from the imidazole ring) would be a key feature. The benzylic carbon of the methanol group is expected around 65 ppm, and the aliphatic methyl carbon of the imidazole ring will be the most upfield signal, around 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol:
An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Broad, Strong | O-H stretch | The hydroxyl group of the alcohol will give a characteristic broad and strong absorption.[2] |
| ~3100 | Medium | C-H stretch (aromatic) | The C-H bonds of the phenyl and imidazole rings. |
| ~2950 | Medium | C-H stretch (aliphatic) | The C-H bonds of the methyl and methylene groups. |
| ~1600, 1480 | Medium-Strong | C=C and C=N stretch | Aromatic and imidazole ring stretching vibrations. |
| ~1050 | Strong | C-O stretch | The C-O single bond of the alcohol. |
| ~800-700 | Strong | C-H bend (out-of-plane) | Characteristic of the substitution pattern on the aromatic ring. |
Expert Interpretation:
The most prominent feature in the IR spectrum will be the broad O-H stretching band around 3300 cm⁻¹, which is a definitive indicator of the alcohol functional group. The presence of both aromatic and aliphatic C-H stretches will also be evident. The fingerprint region (below 1500 cm⁻¹) will contain a series of bands corresponding to the C=C and C=N stretching of the rings, as well as the strong C-O stretching of the alcohol. The out-of-plane C-H bending bands can provide further confirmation of the substitution pattern of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol:
A mass spectrum would be obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI, a small amount of the sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. For ESI, the sample would be dissolved in a suitable solvent and infused into the ion source.
Predicted Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 188 | High | [M]⁺ (Molecular Ion) |
| 170 | Medium | [M - H₂O]⁺ |
| 157 | Medium | [M - CH₂OH]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 82 | High | [C₄H₆N₂]⁺ (2-Methylimidazole) |
Expert Interpretation:
The molecular ion peak at m/z 188 would confirm the molecular weight of the compound. A common fragmentation pathway for benzyl alcohols is the loss of a water molecule, leading to a peak at m/z 170.[3] Another likely fragmentation is the cleavage of the C-C bond between the phenyl ring and the methanol group, resulting in a fragment at m/z 157. The tropylium ion at m/z 91 is a very common and stable fragment for benzyl-containing compounds.[4] The cleavage of the bond between the phenyl ring and the imidazole nitrogen would lead to the detection of the 2-methylimidazole cation at m/z 82.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the spectral data for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. By leveraging a deep understanding of the spectral characteristics of its constituent fragments, we have constructed a reliable and detailed guide for researchers working with this compound. The provided tables of predicted spectral data, detailed experimental protocols, and expert interpretations offer a solid foundation for the identification and characterization of this molecule. This deductive approach underscores the power of fundamental spectroscopic principles in modern chemical research, enabling scientists to confidently navigate the characterization of novel compounds.
References
-
PubChem. 2-Methylimidazole. National Center for Biotechnology Information. [Link]
-
Research Journal of Pharmacy and Technology. Divers Pharmacological Significance of Imidazole Derivatives- A Review. [Link]
-
NIST WebBook. 1H-Imidazole, 2-methyl-. National Institute of Standards and Technology. [Link]
-
Taylor & Francis Online. Design, synthesis and evaluation of 3-(imidazol- 1-ylmethyl)indoles as antileishmanial agents. Part II. [Link]
- Google Patents. Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one or its salt.
-
NIST WebBook. Benzyl alcohol. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. [Link]
-
ResearchGate. FT-IR spectrum of 2-methylimidazole. [Link]
-
SpectraBase. Benzyl alcohol. [Link]
-
NIST WebBook. Benzyl alcohol. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
The Versatile Scaffold: A Technical Guide to 2-Methyl-1H-Imidazole Derivatives in Research
Foreword: The Unassuming Power of a Methyl Group
In the vast landscape of heterocyclic chemistry, the imidazole ring stands as a cornerstone, a privileged structure woven into the fabric of life itself. From the essential amino acid histidine to the purine bases of our DNA, its biological significance is profound. Yet, it is the subtle modification of this core, the addition of a simple methyl group at the 2-position, that unlocks a remarkable breadth of chemical versatility and applied potential. This guide is intended for the hands-on researcher, the drug discovery professional, and the materials scientist who seek not just to understand, but to harness the power of 2-methyl-1H-imidazole and its derivatives. Herein, we move beyond a mere recitation of facts, delving into the causality behind synthetic choices, the logic of experimental design, and the practical application of this multifaceted chemical entity.
The 2-Methyl-1H-Imidazole Core: Physicochemical and Structural Landscape
The 2-methyl-1H-imidazole molecule, with the chemical formula C₄H₆N₂, is a white to colorless solid, highly soluble in water and polar organic solvents.[1] Its unassuming structure belies a rich electronic and chemical character that is foundational to its utility.
The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. The methyl group at the 2-position introduces steric hindrance and alters the electronic properties of the ring compared to the parent imidazole.[1] X-ray diffraction studies have revealed that 2-methylimidazole has an approximately planar molecular structure.[2] In the solid state, molecules are linked by N-H···N hydrogen bonds, forming infinite chains.[2]
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂ | [3] |
| Molar Mass | 82.10 g/mol | [3] |
| Appearance | White or colorless solid | [1] |
| Melting Point | 145 °C | [1] |
| Boiling Point | 270 °C | [1] |
| Solubility in Water | Highly soluble | [1] |
Synthesis and Functionalization: Building the Derivatives
The accessibility of the 2-methyl-1H-imidazole core and the ease of its subsequent functionalization are key to its widespread use. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.
The Radziszewski Reaction: A Classic and Reliable Route
The most common and industrially significant method for synthesizing 2-substituted imidazoles is the Radziszewski reaction.[1][4] This one-pot, multi-component reaction offers an atom-economical pathway to the imidazole core.[4]
Causality in the Radziszewski Reaction: This reaction is a condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[1] The use of aqueous ammonia serves as both a reactant and a base. The reaction temperature is carefully controlled; an initial lower temperature allows for the formation of intermediates, followed by heating to drive the cyclization and dehydration to the aromatic imidazole ring.[5]
Figure 1: Conceptual workflow of the Radziszewski synthesis of 2-methyl-1H-imidazole.
Experimental Protocol: Synthesis of 2-Methyl-1H-imidazole via Radziszewski Reaction [5]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Initial Mixture: Charge the flask with a 20% aqueous solution of ammonia (30 g mol).
-
Reactant Addition: Prepare a mixture of 40% aqueous glyoxal (10 g mol) and acetaldehyde (10 g mol). Add this mixture dropwise to the stirred ammonia solution over 1 hour.
-
Temperature Control: Maintain the reaction temperature at 40°C during the addition by using a cooling bath. This is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, heat the mixture to 80°C for 2 hours to drive the reaction to completion.
-
Work-up and Isolation:
-
Distill off the water under atmospheric pressure.
-
Further distillation under reduced pressure (40 mbar) will yield the pure 2-methylimidazole.
-
Alternative Synthetic Strategies
While the Radziszewski reaction is robust, other methods offer access to a wider range of derivatives.[6][7]
-
From Ethylene Diamine and Acetic Acid: This method involves the reaction of ethylene diamine with acetic acid in the presence of a catalyst, such as alumina-platinum, at high temperatures (390-410°C).[8]
-
Metal-Free, One-Pot Synthesis from Ketones: This approach involves the in-situ acid-catalyzed oxidation of ketones to form a ketoaldehyde, which then undergoes a dehydrative coupling with an aldehyde and ammonium acetate.[6]
-
From α-Haloketones and Amidines: This method allows for the synthesis of specifically substituted imidazoles by reacting an α-haloketone with an amidine.[7]
Characterization of 2-Methyl-1H-imidazole
Unequivocal characterization is paramount in research. The following data are typical for confirming the identity and purity of 2-methyl-1H-imidazole.
-
¹H NMR (CDCl₃, 89.56 MHz): δ 11.95 (s, 1H, N-H), 6.96 (s, 2H, imidazole C-H), 2.43 (s, 3H, CH₃).[9]
-
¹³C NMR (D₂O): δ 142.1 (C2), 128.8 (C4/C5), 125.4 (C4/C5), 36.1 (CH₃).[10]
-
FTIR (KBr, cm⁻¹): The spectrum typically shows characteristic peaks for N-H stretching (broad, ~3100-2800 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N and C=C stretching (~1500-1600 cm⁻¹), and ring vibrations.[2]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) is observed at m/z 82.[3]
Applications in Research and Development
The utility of 2-methyl-1H-imidazole derivatives spans a remarkable range of scientific disciplines, from the development of life-saving therapeutics to the creation of advanced functional materials.
Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
The imidazole nucleus is a well-established pharmacophore, and the 2-methyl-substituted variants are no exception.[4] They are key building blocks in a multitude of compounds with diverse biological activities.[4][11]
4.1.1. Anticancer Agents
Numerous 2-methyl-1H-imidazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization or the activity of topoisomerases.[12]
| Derivative Type | Cancer Cell Lines | IC₅₀ (µM) | Reference |
| Benzimidazole Sulfonamides | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 | [11] |
| Thiazole-linked Imidazoles | NUGC-3 (gastric cancer) | 0.05 | [12] |
| Imidazole-2-thiones | HepG2, MCF-7, HCT-116 | 2.65 - 5.11 | [13] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2-methyl-1H-imidazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
4.1.2. Structure-Activity Relationship (SAR) Insights
The biological activity of 2-methyl-1H-imidazole derivatives can be finely tuned by modifying their structure. For instance, in a series of benzimidazole sulfonamides, the placement of a benzene sulfonyl group on the benzimidazole nitrogen was found to enhance anticancer activity.[11] Furthermore, the addition of electron-donating groups like methoxy on the phenylsulfonyl ring increased potency.[11] This highlights the importance of systematic structural modifications in optimizing the therapeutic potential of these compounds.
Figure 2: A conceptual diagram illustrating the structure-activity relationship (SAR) considerations for 2-methyl-1H-imidazole derivatives.
Materials Science: From Corrosion Inhibition to Advanced Frameworks
The unique chemical properties of 2-methyl-1H-imidazole derivatives make them valuable in various materials science applications.
4.2.1. Corrosion Inhibitors
Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals in acidic media.[14] The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with the vacant d-orbitals of metal atoms, forming a protective film on the metal surface.[14][15]
Experimental Protocol: Evaluation of Corrosion Inhibition (Electrochemical Methods) [14][16]
-
Sample Preparation: Prepare mild steel samples by polishing with emery paper of different grit sizes, followed by cleaning with distilled water and ethanol, and drying.[14]
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The corrosive medium is typically an acidic solution (e.g., 0.5 M H₂SO₄ or 1 M HCl).
-
Measurements:
-
Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic value and record the corresponding current density. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency (IE%) is calculated from the icorr values with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies and measure the impedance. The charge transfer resistance (Rct) is determined from the Nyquist plots. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
4.2.2. Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
2-Methyl-1H-imidazole is a versatile ligand in coordination chemistry, forming stable complexes with various transition metals such as copper, nickel, and zinc.[2][17][18] The sterically hindered nature of the 2-methyl group can influence the coordination geometry and properties of the resulting complexes.[1]
A particularly significant application is its role as a linker in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs.[19][20] ZIF-8, which is composed of zinc ions coordinated to 2-methylimidazolate linkers, is a widely studied material with applications in gas storage and separation, catalysis, and drug delivery.[21][22][23] The synthesis of ZIF-8 often involves the simple mixing of a zinc salt (e.g., zinc nitrate hexahydrate) and 2-methylimidazole in a suitable solvent at room temperature.[22][23]
Figure 3: A simplified workflow for the synthesis of ZIF-8 using 2-methylimidazole.
Safety and Handling
While 2-methyl-1H-imidazole is a valuable research tool, it is not without hazards. It is known to cause skin rashes and eye irritation.[1] Furthermore, it is classified as a substance of very high concern due to its endocrine-disrupting properties.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.
Conclusion and Future Outlook
The 2-methyl-1H-imidazole scaffold continues to be a fertile ground for innovation in both medicinal chemistry and materials science. Its straightforward synthesis, tunable properties, and diverse reactivity make it an enduringly attractive building block. Future research will likely focus on the development of more complex and targeted derivatives with enhanced biological activity and selectivity. In materials science, the incorporation of functionalized 2-methyl-1H-imidazole linkers into MOFs and other coordination polymers holds promise for creating materials with tailored properties for specific applications in catalysis, sensing, and environmental remediation. As our understanding of the intricate interplay between structure and function deepens, the potential for new discoveries based on this versatile core remains vast and exciting.
References
-
Gudipati, R., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(19), 4531. Available from: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Available from: [Link]
-
de Oliveira, R. S., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Chemistry, 3(3), 887-903. Available from: [Link]
-
Galai, M., et al. (2019). Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. Journal of Molecular Liquids, 284, 538-549. Available from: [Link]
-
Hachuła, B., et al. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography, 40, 484-490. Available from: [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]
-
Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 321-334. Available from: [Link]
-
Jia, Y., et al. (2018). Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8 crystals at room temperature. CrystEngComm, 20, 3648-3655. Available from: [Link]
-
Liu, Y., et al. (2014). H₂O-Functionalized Zeolitic Zn(2-methylimidazole)₂ Framework (ZIF-8) for H₂ Storage. The Journal of Physical Chemistry C, 118(40), 22943–22948. Available from: [Link]
-
El-Sayed, N. F., et al. (2019). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. European Journal of Medicinal Chemistry, 182, 111627. Available from: [Link]
-
Li, X., et al. (2020). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers in Chemistry, 8, 603. Available from: [Link]
- Zirngibl, L., et al. (1988). U.S. Patent No. 4,719,309. Washington, DC: U.S. Patent and Trademark Office.
-
Singh, R., & Kaur, H. (2023). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 134-143. Available from: [Link]
- RU2486176C1. (2013). Method for preparing 2-methylimidazole. Google Patents.
-
Al-Salim, N. I., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 918–922. Available from: [Link]
-
NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Onani, M. O., et al. (2012). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Transition Metal Chemistry, 37, 687-694. Available from: [Link]
-
Zhang, D., et al. (2019). Experimental and computational chemistry studies of two imidazole-based compounds as corrosion inhibitors for mild steel in HCl solution. Journal of the Taiwan Institute of Chemical Engineers, 96, 513-522. Available from: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3833-3849. Available from: [Link]
-
Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 6(5), 775-790. Available from: [Link]
-
Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Egyptian Journal of Chemistry, 65(6), 321-334. Available from: [Link]
-
Chen, Y.-H., et al. (2016). Synthesis and Structure–Activity Relationships of Imidazole–Coumarin Conjugates against Hepatitis C Virus. Molecules, 21(3), 329. Available from: [Link]
-
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208. Available from: [Link]
-
Samadi-Maybodi, A., & Ghasemzadeh, M. (2022). Effect of the Solvent and Imidazole to Zinc Source Ratio on the Synthesis of Zeolitic Imidazolate Framework-8. Journal of Nanoscience and Technology, 8(4), 1-6. Available from: [Link]
-
Khan, I., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(11), 100758. Available from: [Link]
-
El-Naggar, M., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Biomolecular Structure and Dynamics, 1-18. Available from: [Link]
-
Banci, L., et al. (1993). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions, (11), 1713-1719. Available from: [Link]
-
Yusof, N. S. M., et al. (2023). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Scientific Reports, 13(1), 11520. Available from: [Link]
-
Stack Exchange. (2017). Synthesis of 2-methylimidazole. Available from: [Link]
-
Ghorbani, N., et al. (2022). Mix and wait – a relaxed way for synthesizing ZIF-8. RSC Advances, 12(12), 7384-7388. Available from: [Link]
-
Hamadi, L., et al. (2020). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives. IUCrData, 5(2), x200123. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]
-
Al-Jibouri, M. N. A. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1629-1639. Available from: [Link]
-
Lai, Z., et al. (2013). Water-based synthesis of zeolitic imidazolate framework-8 with high morphology level at room temperature. CrystEngComm, 15, 9574-9582. Available from: [Link]
-
Racz, A., et al. (2024). Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Scientific Reports, 14(1), 16568. Available from: [Link]
-
Qasim, S. S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
Depuydt, D., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 10(34), 20261-20268. Available from: [Link]
-
Maleki, A., et al. (2017). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Journal of the Iranian Chemical Society, 14, 2031-2041. Available from: [Link]
-
Goodarzi, M., et al. (2013). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research, 12(Suppl), 143–156. Available from: [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. Available from: [Link]
-
Stanković, S., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301980. Available from: [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Kovačević, N., et al. (2021). The Interface Characterization of 2-Mercapto-1-methylimidazole Corrosion Inhibitor on Brass. Materials, 14(5), 1259. Available from: [Link]
Sources
- 1. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
- 4. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 5. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. chemijournal.com [chemijournal.com]
- 8. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]
- 9. 2-Methylimidazole(693-98-1) 1H NMR [m.chemicalbook.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies [frontiersin.org]
- 16. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mix and wait – a relaxed way for synthesizing ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. meddocsonline.org [meddocsonline.org]
- 23. research.monash.edu [research.monash.edu]
An In-depth Technical Guide on the Basic Safety and Handling of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Physicochemical Properties
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a heterocyclic building block utilized in organic synthesis.[1] Its structure, featuring both a substituted imidazole and a benzyl alcohol moiety, makes it a valuable intermediate in the development of pharmaceutical agents, particularly antifungals and antivirals.[1] The imidazole ring system is a common scaffold in medicinal chemistry, known for its ability to coordinate with metal ions and its presence in numerous bioactive molecules.[1][2][3]
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its safe handling. While specific, experimentally determined data for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is not widely available in public literature, we can infer its likely characteristics based on its structural components and data from analogous compounds.
Structural Analogs for Hazard Assessment:
-
Imidazole Derivatives: These compounds are recognized for their wide range of biological activities and are integral to many therapeutic agents.[2][3] Some imidazole derivatives can be skin and eye irritants.[4][5][6]
-
Benzyl Alcohol Derivatives: Benzyl alcohol itself is a combustible liquid and can cause skin and eye irritation.[7][8] More complex derivatives can exhibit varying levels of toxicity and reactivity.[7]
-
Methanol: Although not a direct structural component of the final molecule, methanol is a common solvent in syntheses and is highly flammable and toxic if swallowed, inhaled, or in contact with skin.[9][10][11][12][13][14] Awareness of its hazards is crucial if it was used in the synthesis or purification of the target compound.
Predicted Physicochemical Properties:
The following table summarizes the predicted properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol based on its chemical structure and data from similar compounds.
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Appearance | White to off-white or light yellow crystalline solid. | Based on analogs like Triphenylmethanol.[15][16] |
| Molecular Formula | C₁₁H₁₂N₂O | Derived from the chemical structure. |
| Molecular Weight | 188.23 g/mol | Calculated from the molecular formula.[1] |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Expected to have low solubility in water. | Common for organic compounds of this nature.[16] |
| Stability | Stable under recommended storage conditions. May be sensitive to strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | Inferred from the reactivity of alcohol and imidazole functionalities.[6][16] |
| Combustibility | Likely combustible, especially at elevated temperatures. | A common property of organic solids.[4][16] |
Section 2: Hazard Identification and Toxicological Profile
Given the absence of a specific Safety Data Sheet (SDS) for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a precautionary approach based on the hazards of its constituent functional groups is essential.
GHS Hazard Classification (Predicted):
Based on data from structurally related compounds, the following GHS classifications should be considered:
| Hazard Class | GHS Category | Hazard Statement | Basis for Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on data for similar imidazole derivatives.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on data for similar imidazole and benzyl alcohol derivatives.[5][13] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage. or H319: Causes serious eye irritation. | Based on data for similar imidazole and benzyl alcohol derivatives.[5][13][17] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. | Based on data for similar imidazole derivatives.[5][13] |
Toxicological Summary:
-
Acute Effects: Ingestion may lead to harmful effects.[5] Direct contact is likely to cause skin and severe eye irritation or damage.[5][17] Inhalation of dust may irritate the respiratory tract.[5][13]
-
Chronic Effects: The long-term toxicological properties of this specific compound have not been determined. As a matter of good laboratory practice, chronic exposure should be avoided.
-
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. However, in the absence of data, it should be handled as a compound with unknown long-term effects.
Section 3: Safe Handling and Storage Protocols
A proactive and informed approach to handling is critical to ensure the safety of laboratory personnel.
3.1. Engineering Controls:
The primary line of defense is to minimize exposure through effective engineering controls.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound in solid or solution form must be conducted in a certified chemical fume hood.[6][18][17]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any dust or vapors.[7][10]
3.2. Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
| PPE Item | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | To protect against dust particles and splashes.[9][12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact.[9][12] Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental contact.[9] |
| Respiratory Protection | Not typically required when working in a functional chemical fume hood. If there is a risk of generating significant dust in an open environment, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of airborne particles. |
3.3. Handling Procedures:
Adherence to established laboratory procedures is paramount for safety.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4][6][17]
-
Grounding and Bonding: For transfers of large quantities of the solid, use grounding and bonding procedures to prevent static discharge, which could be an ignition source.[10][19]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][17] Contaminated clothing should be removed and laundered before reuse.[9][17]
3.4. Storage Requirements:
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Location: Store in a cool, dry, and well-ventilated area.[7][17][19] A corrosives area may be appropriate given the potential for skin and eye damage.[6][17]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][16]
Section 4: Emergency Procedures
Rapid and appropriate responses to emergencies can significantly mitigate potential harm.
4.1. First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][17] Seek immediate medical attention.[12][17] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[17] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[6][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water.[7][17] Seek immediate medical attention.[17] |
4.2. Spill and Leak Response:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep or scoop up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for proper disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
4.3. Fire-Fighting Measures:
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[9][20]
-
Unsuitable Extinguishing Media: A solid water stream may scatter the material and spread the fire.[12]
-
Specific Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][7][21]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
Emergency Response Workflow:
Caption: Workflow for responding to laboratory emergencies.
Section 5: Waste Disposal
All waste containing (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Classification: This material should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
Section 6: Conclusion
While (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a valuable compound in pharmaceutical research, its safe use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the principles of engineering controls, proper use of personal protective equipment, safe handling practices, and emergency preparedness, researchers can minimize risks and maintain a safe laboratory environment. The guidance provided in this document, based on the known hazards of its structural components, serves as a comprehensive starting point for the safe handling and use of this and other novel chemical entities.
References
- Vertex AI Search.
- Agilent Technologies, Inc. (2024).
- Fisher Scientific. SAFETY DATA SHEET - [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.
- Carl Roth GmbH + Co. KG.
- ACS Publications. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity.
- Carl Roth GmbH + Co. KG.
- MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol.
- Fisher Scientific. (2010).
- PMC. (2021).
- Fisher Scientific. (2015).
- Carl Roth GmbH + Co. KG.
- Carl Roth GmbH + Co. KG.
- Wikipedia. Triphenylmethanol.
- C/D/N Isotopes Inc.
- MDPI. Importance and Involvement of Imidazole Structure in Current and Future Therapy.
- Chemos GmbH&Co.KG.
- Redox. (2022).
- PubChem. (1-benzyl-1H-imidazol-2-yl)methanol | C11H12N2O.
- ResearchGate. (2025). (PDF) Exploring Imidazole and Its Derivatives : Versatile Agents with Anti- Bacterial and Anti-Viral Capabilities.
- State of Michigan.
- EFSA Journal. (2019). Re‐evaluation of benzyl alcohol (E 1519) as food additive.
- Osmo.
- ChemicalBook. Triphenylmethanol | 76-84-6.
- Fisher Scientific. (2010).
- EllementalPRO.
- INCHEM. METHANOL (PIM 335).
- Chevron Phillips Chemical. (2019). AlphaPlus® 1-Decene Danger.
- PubChem. [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol.
- Sigma-Aldrich. (2024).
- PubChem. Methanol | CH3OH | CID 887.
Sources
- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance and Involvement of Imidazole Structure in Current and Future Therapy [mdpi.com]
- 4. carlroth.com [carlroth.com]
- 5. (1-benzyl-1H-imidazol-2-yl)methanol | C11H12N2O | CID 311778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. redox.com [redox.com]
- 9. methanex.com [methanex.com]
- 10. agilent.com [agilent.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. michigan.gov [michigan.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 16. Triphenylmethanol | 76-84-6 [chemicalbook.com]
- 17. fishersci.ie [fishersci.ie]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. cpchem.com [cpchem.com]
- 21. osmo.com [osmo.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (2-Methyl-1H-imidazol-1-yl)(phenyl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of (2-methyl-1H-imidazol-1-yl)(phenyl)methanol, a valuable compound in medicinal chemistry and materials science. The described protocol is a two-step process commencing with the N-acylation of 2-methylimidazole with benzoyl chloride, followed by the selective reduction of the resulting ketone intermediate. This guide is designed to be self-contained, offering detailed procedural instructions, mechanistic insights, and data presentation to ensure successful and reproducible synthesis.
Introduction and Scientific Background
Imidazole derivatives are a cornerstone of modern pharmacology and materials science due to their diverse biological activities and versatile chemical properties. The target molecule, (2-methyl-1H-imidazol-1-yl)(phenyl)methanol, incorporates a chiral alcohol moiety, making it a significant precursor for asymmetric synthesis and a scaffold for novel therapeutic agents. The synthetic strategy outlined herein is robust, employing common laboratory reagents and techniques, and is designed to provide a high yield of the desired product.
The synthesis proceeds in two distinct stages:
-
N-Acylation: 2-methylimidazole, a nucleophilic heterocycle, attacks the electrophilic carbonyl carbon of benzoyl chloride. This reaction forms an amide-like bond, yielding the ketone intermediate, (2-methyl-1H-imidazol-1-yl)(phenyl)methanone.
-
Reduction: The ketone is then selectively reduced to the corresponding secondary alcohol using sodium borohydride (NaBH₄), a mild and effective reducing agent.
This approach is both cost-effective and adheres to environmentally conscious principles by utilizing a transition metal-free environment.[1]
Reaction Scheme and Mechanism
Overall Reaction
The two-step synthesis can be summarized as follows:
(Step 1: N-Acylation) 2-methylimidazole + Benzoyl Chloride → (2-methyl-1H-imidazol-1-yl)(phenyl)methanone + HCl
(Step 2: Reduction) (2-methyl-1H-imidazol-1-yl)(phenyl)methanone + NaBH₄ → (2-methyl-1H-imidazol-1-yl)(phenyl)methanol
Mechanistic Details
The core of this synthesis lies in the principles of nucleophilic acyl substitution followed by nucleophilic addition.
-
N-Acylation Mechanism: The reaction is initiated by the lone pair of electrons on one of the nitrogen atoms of the 2-methylimidazole ring acting as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group results in the formation of the N-acylated imidazole.
-
Reduction Mechanism: In the second step, the hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone intermediate.[2][3] This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate.[2][4] The reaction mixture is then quenched with a proton source (e.g., water or mild acid) to protonate the alkoxide, yielding the final alcohol product.[2][4]
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Methylimidazole | ≥99% | Sigma-Aldrich |
| Benzoyl Chloride | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | - | Fisher Scientific |
| Brine Solution | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | - | Fisher Scientific |
| Round-bottom flasks | - | VWR |
| Magnetic stirrer and stir bars | - | VWR |
| Dropping funnel | - | VWR |
| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |
| Rotary evaporator | - | Buchi |
| Column chromatography setup | - | VWR |
Safety Precautions:
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.
Step 1: Synthesis of (2-Methyl-1H-imidazol-1-yl)(phenyl)methanone
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of 2-methylimidazole).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct.
-
In a separate dropping funnel, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol).
-
Add the benzoyl chloride solution dropwise to the stirred 2-methylimidazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 2-methylimidazole spot and the appearance of a new, higher Rf spot indicates product formation.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ketone product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure (2-methyl-1H-imidazol-1-yl)(phenyl)methanone.
Step 2: Synthesis of (2-Methyl-1H-imidazol-1-yl)(phenyl)methanol
-
Dissolve the purified ketone intermediate (1.0 eq) in anhydrous methanol (15 mL/mmol of ketone) in a clean, dry round-bottom flask.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes.[5] Be cautious of initial effervescence.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The disappearance of the ketone spot and the appearance of a new, lower Rf spot indicates the formation of the alcohol.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the dropwise addition of deionized water to decompose the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate to the residue and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude alcohol.
-
If necessary, purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the final product, (2-methyl-1H-imidazol-1-yl)(phenyl)methanol.
Data Presentation and Characterization
| Parameter | Expected Value |
| Step 1 Yield | 80-90% |
| Step 2 Yield | 85-95% |
| Overall Yield | 68-85% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Characterization: The structure of the final compound should be confirmed using standard spectroscopic techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methine proton (CH-OH), the imidazole ring protons, and the methyl group protons.
-
¹³C NMR: Confirmation of the number of unique carbon atoms and their chemical environments.
-
FT-IR: Presence of a broad O-H stretch (around 3300 cm⁻¹) and absence of the C=O stretch from the ketone intermediate (around 1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Visualization of Workflow and Mechanism
Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Reaction Mechanism
Caption: Simplified reaction mechanism for both synthetic steps.
References
- CN102924381A - 2-methylimidazole preparation method - Google P
- A Green Synthetic Strategy for Novel (2-Methyl-1H-imidazol-1-yl)
- Synthesis of imidazo-1,4-oxazinone derivatives and investig
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts.
- Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction - YouTube.
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts.
Sources
Topic: High-Purity Isolation of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol for Research and Development
An Application Guide by a Senior Application Scientist
Abstract
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a heterocyclic alcohol whose structural motif is of significant interest in medicinal chemistry and materials science. Achieving high purity of this intermediate is paramount for the integrity of downstream applications, ensuring reproducible results in synthetic transformations and reliable data in biological assays. This guide provides a detailed examination of two primary purification techniques: optimized flash column chromatography and high-purity recrystallization. We will explore the scientific rationale behind method selection, present detailed, field-tested protocols, and offer comprehensive troubleshooting advice tailored to the unique physicochemical properties of this compound.
Compound Profile and Purification Rationale
Understanding the molecular properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is the cornerstone of developing an effective purification strategy. The molecule's structure incorporates three key functional regions: a non-polar phenyl ring, a polar and basic 2-methylimidazole ring, and a polar hydroxymethyl (methanol) group capable of hydrogen bonding[1]. This amphiphilic nature dictates its behavior in various separation systems.
Table 1: Physicochemical Profile of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
| Property | Analysis |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Structure | ![]() |
| Key Functional Groups | Imidazole Ring: Basic nitrogen (pKa of conjugate acid ~7) leads to strong interactions with acidic stationary phases like silica gel[2][3].Methanol Group: A polar, protic group that participates in hydrogen bonding[1].Phenyl Ring: A non-polar, aromatic core. |
| Predicted Solubility | Moderate to high polarity. Soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. Limited solubility in non-polar solvents like hexanes. |
A typical synthesis of N-aryl imidazoles involves the coupling of an imidazole with a substituted aryl halide or equivalent[4]. This can introduce a range of impurities, including unreacted 2-methylimidazole, precursors to the phenylmethanol portion, inorganic bases (e.g., K₂CO₃), and reaction by-products. The purification strategy must effectively separate the target compound from these more polar (e.g., 2-methylimidazole) and less polar (e.g., aryl precursors) contaminants.
Strategic Approach to Purification
The choice between flash chromatography and recrystallization depends primarily on the physical state of the crude material and the nature of the impurities. Chromatography is highly versatile for complex mixtures and non-crystalline samples, while recrystallization is a powerful and economical method for crystalline solids when a suitable solvent is identified[5].
Caption: Decision workflow for selecting the optimal purification technique.
Protocol 1: Optimized Flash Column Chromatography
Flash column chromatography is a robust technique that separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase[6]. For our target compound, the primary challenge is mitigating the strong interaction between the basic imidazole nitrogen and the acidic silanol groups on the silica gel surface, which causes significant peak tailing[2].
The Causality Behind the Method: Standard silica gel is acidic and will protonate the basic imidazole ring, causing it to bind very strongly and elute as a broad, tailing band, leading to poor separation and low recovery. To overcome this, we introduce a small percentage (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase. This modifier neutralizes the most acidic sites on the silica, allowing the imidazole compound to elute symmetrically and efficiently[2].
Step-by-Step Protocol
-
Solvent System Selection via TLC:
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in various solvent systems. Good starting points are mixtures of a non-polar solvent (Hexanes or Toluene) and a polar solvent (Ethyl Acetate or Acetone). If the compound does not move, switch to a more polar system like Dichloromethane (DCM)/Methanol[2].
-
Crucially, add 0.5-1% triethylamine (TEA) to the chosen solvent system.
-
The goal is to achieve a retention factor (Rƒ) of 0.2-0.3 for the target compound, which provides the optimal window for separation on a column.
Table 2: Recommended Starting Solvent Systems for TLC Analysis (with 1% TEA)
System Polarity Target Impurities Removed 80:20 Hexane:EtOAc Low Non-polar by-products, unreacted aryl precursors. 50:50 Hexane:EtOAc Medium General purpose starting point for the target compound. | 95:5 DCM:Methanol | High | Polar impurities, unreacted 2-methylimidazole. |
-
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA)[7].
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, stable surface[8].
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. This "dry loading" technique prevents band broadening and results in sharper separation compared to liquid loading[2].
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined by TLC to first remove any non-polar impurities.
-
Employ a gradient elution strategy. Gradually increase the percentage of the polar solvent (e.g., from 10% EtOAc to 50% EtOAc) to move your compound down the column[6].
-
Collect fractions sequentially. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Once the target compound has eluted, you may perform a high-polarity "flush" (e.g., 90:10 DCM:Methanol) to elute any highly retained impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA under reduced pressure to yield the purified compound.
-
Caption: Workflow for the optimized flash column chromatography protocol.
Chromatography Troubleshooting
Table 3: Common Issues and Solutions in Chromatography of Imidazole Derivatives
| Problem | Probable Cause | Solution |
| Significant Tailing | Strong interaction of the basic imidazole with acidic silica. | Ensure a basic modifier (0.5-1% TEA) is present in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina[2]. |
| Poor Separation | Solvent system is too polar or not polar enough. Inadequate amount of silica. | Re-optimize the solvent system with TLC to achieve a greater difference in Rƒ values between spots. Increase the silica-to-crude ratio. Ensure a slow, gradual gradient elution. |
| Compound Won't Elute | The eluent is not polar enough. Compound may have irreversibly bound or decomposed. | Increase eluent polarity significantly (e.g., switch to a DCM/Methanol system). Perform a small-scale test to check for compound stability on silica before committing the full batch[9]. |
| Low Recovery | Tailing (compound spread across many fractions). Irreversible binding to the column. | Use a basic modifier to reduce tailing. If the compound is very polar, consider switching to reversed-phase chromatography. Dry loading can also improve recovery by concentrating the initial band[2]. |
Protocol 2: High-Purity Recrystallization
Recrystallization is an exceptionally effective technique for purifying crystalline solids. Its principle lies in the differential solubility of a compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, while impurities either remain soluble or insoluble at all temperatures[10][11].
Step-by-Step Protocol
-
Solvent Selection (The Critical Step):
-
Place a small amount (~20-30 mg) of the crude product into several test tubes.
-
Add a few drops of a test solvent to each tube (e.g., Isopropanol, Ethyl Acetate, Acetone, Toluene, Ethanol/Water mixture).
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating[2].
-
After dissolving the compound by heating, allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent[12].
-
If no single solvent works, a two-solvent system (one "good" solvent, one "poor" anti-solvent) can be used. The solvents must be miscible[13].
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring, until the solid is just dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities[5].
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove all residual solvent.
-
Recrystallization Troubleshooting
Table 4: Common Issues and Solutions in Recrystallization
| Problem | Probable Cause | Solution |
| "Oiling Out" | The solution is supersaturated above the compound's melting point, or the solvent is too non-polar. | Add more solvent to the hot mixture to reduce saturation. Re-heat to dissolve the oil, then cool slowly. If the problem persists, try a more polar solvent. |
| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If that fails, scratch the inside of the flask with a glass rod at the solution line or add a seed crystal of the pure compound to induce nucleation. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with room temperature solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration. Always wash the collected crystals with ice-cold solvent. |
| Impure Crystals | The solution was cooled too quickly, trapping impurities. The chosen solvent is not effective. | Allow the solution to cool slowly and without disturbance. Re-run the recrystallization, perhaps with a different solvent system. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective[11]. |
Purity Verification
After purification, the purity of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol should be rigorously assessed using standard analytical methods:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99.5% purity).
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structural identity and reveals the absence of proton signals from impurities.
-
Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity.
Conclusion
The successful purification of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is readily achievable through either flash column chromatography or recrystallization. The key to successful chromatography is the addition of a basic modifier like triethylamine to the eluent to prevent peak tailing. For recrystallization, a systematic solvent screening is the most critical step to ensure both high purity and high yield. By understanding the physicochemical properties of the target molecule and applying the principles outlined in these protocols, researchers can consistently obtain high-purity material essential for advancing drug discovery and development projects.
References
-
Organic Chemistry Portal. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. [Online Video]. Available: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Online]. Available: [Link]
-
Wired Chemist. Recrystallization. [Online]. Available: [Link]
-
LibreTexts Chemistry. (2021). Running a flash column. [Online]. Available: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Online]. Available: [Link]
-
Wikipedia. Recrystallization (chemistry). [Online]. Available: [Link]
-
Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Online]. Available: [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Online]. Available: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available: [Link]
-
MilliporeSigma. Recrystallization. [Online]. Available: [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Online]. Available: [Link]
-
Okewole, D. O., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Online]. Available: [Link]
-
Professor Dave Explains. (2020). Recrystallization. [Online Video]. Available: [Link]
Sources
- 1. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. praxilabs.com [praxilabs.com]
- 11. Recrystallization [wiredchemist.com]
- 12. youtube.com [youtube.com]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Application Note: Analytical Profiling & Characterization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
This Application Note is designed as a definitive technical guide for the analytical characterization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol . This molecule serves as a critical bifunctional building block (containing both a hydroxymethyl group and a substituted imidazole) in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and serotonin receptor modulators.
Introduction & Chemical Context
The analyte, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol (hereafter referred to as MIPM ), presents unique analytical challenges due to its amphiphilic nature. It possesses a basic imidazole nitrogen (pKa ~7.0–7.5) and a polar, oxidizable benzylic alcohol moiety.
Accurate characterization requires a multi-modal approach to ensure:
-
Regio-selectivity confirmation: Distinguishing the N1-linkage from potential C-linked byproducts.
-
Oxidation State Control: Monitoring the degradation of the hydroxymethyl group to its corresponding aldehyde (Benzaldehyde derivative) or carboxylic acid.
-
Salt Stoichiometry: Determining if the material exists as a free base or a salt (e.g., Hydrochloride), which drastically alters solubility and retention behavior.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Analytical Implication |
| Formula | C₁₁H₁₂N₂O | MW = 188.23 g/mol |
| pKa (Base) | ~7.2 (Imidazole N3) | pH-dependent retention in HPLC. |
| LogP | ~1.2 (Moderate) | Retains well on C18 but requires low organic start. |
| Chromophore | UV | Phenyl-Imidazole conjugation allows UV detection. |
| Solubility | DMSO, MeOH, Dilute Acid | Avoid pure water for stock preparation; use diluents matching mobile phase. |
Structural Elucidation & Identification (Protocol A)
Before quantitative assay, the structural integrity must be validated using NMR and IR to confirm the N-arylation site and the integrity of the alcohol.
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the 1,3-substitution pattern on the phenyl ring and the 2-methyl group on the imidazole.
-
Instrument: 400 MHz or higher (Bruker/Jeol).
-
Solvent: DMSO-d6 (preferred over CDCl₃ due to solubility and OH proton exchange).
Diagnostic Signals (Expected):
-
Imidazole C2-Methyl: A sharp singlet integrating to 3H at
~2.3–2.4 ppm. -
Benzylic Methylene (-CH₂-): A doublet (if coupling with OH) or singlet at
~4.5–4.6 ppm. -
Hydroxyl (-OH): A triplet at
~5.3 ppm (visible in dry DMSO-d6). -
Aromatic Region:
-
Imidazole Ring: Two doublets (or broad singlets) at
~6.9 and 7.2 ppm (C4/C5 protons). -
Phenyl Ring: A multiplet pattern characteristic of 1,3-disubstitution (singlet-like for H2 between substituents, doublet-doublets for H4/H6, triplet for H5).
-
Infrared Spectroscopy (FT-IR)
-
Technique: ATR (Attenuated Total Reflectance).
-
Key Bands:
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹ (Intermolecular H-bonding).
-
C=N Stretch (Imidazole): ~1500–1520 cm⁻¹.
-
C-O Stretch (Primary Alcohol): ~1050 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC) Method (Protocol B)
This is the primary method for Assay (Purity) and Related Substances. Due to the basicity of the imidazole, a high-pH buffer is recommended to deprotonate the nitrogen, improving peak shape and retention on hybrid-silica columns.
Method Parameters (Reverse Phase)
| Parameter | Condition | Rationale |
| Column | Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High-pH stable columns are essential. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5 with NH₄OH) | Keeps imidazole neutral (Free Base), increasing retention and reducing tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Improves mass transfer kinetics. |
| Detection | UV at 215 nm (Trace impurities) and 254 nm (Assay) | 215 nm detects non-conjugated impurities; 254 nm is specific to the aromatic system. |
| Injection Vol | 5–10 µL | Prevent column overload. |
Gradient Program
-
0.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 90% B
-
15.0 min: 90% B
-
15.1 min: 5% B (Re-equilibration)
-
20.0 min: End
Sample Preparation
-
Diluent: Water:Acetonitrile (80:20 v/v).
-
Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurities.
-
Filtration: 0.22 µm PTFE or Nylon filter (Ensure filter compatibility studies are done to rule out adsorption).
Impurity Profiling & Fate Mapping
Understanding the "Fate of Impurities" is critical for regulatory filing. The following diagram illustrates the potential impurities arising from the synthesis (assuming a standard Ullmann coupling or nucleophilic aromatic substitution route).
Figure 1: Impurity Fate Mapping for MIPM synthesis. Note that Impurity A (Oxidation) is the critical stability-indicating parameter.
LC-MS/MS Protocol for Trace Genotoxic Impurities (Protocol C)
If the synthesis involves alkylating agents or aniline precursors, trace genotoxic impurity (GTI) analysis is required.
Method: Triple Quadrupole LC-MS (MRM Mode).
-
Ionization: ESI Positive Mode (M+H)⁺ = 189.1 Da.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Note: Acidic pH is used here for maximum ionization efficiency, unlike the high pH used for UV purity.
-
Transitions:
-
189.1
121.0 (Loss of Imidazole ring, Phenyl-methanol fragment). -
189.1
95.0 (Imidazole fragment).
-
Non-Aqueous Titration (Assay Validation)
For bulk lot release, a potentiometric titration provides an absolute purity value independent of UV response factors.
Protocol:
-
Solvent: Dissolve 150 mg of MIPM in 50 mL of Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (
) in acetic acid. -
Endpoint Detection: Potentiometric (Glass electrode vs. Ag/AgCl reference).
-
Reaction: The basic nitrogen of the imidazole (N3) is protonated.
-
Calculation:
Where V = Volume of titrant, N = Normality, MW = 188.23, W = Sample Weight.
References
-
Analytical Method Development for Imidazoles
- Source: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
- Relevance: Principles of high-pH chrom
-
URL:
-
Characterization of Phenyl-Imidazole Intermediates
- Source: National Center for Biotechnology Information (2024).
- Relevance: General spectral data and safety handling for imidazole-alcohols.
-
URL:
-
Telotristat Ethyl Related Chemistry (Contextual)
-
Source: Kulke, M. H., et al. (2017). "Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome".[1] Journal of Clinical Oncology.
- Relevance: Illustrates the pharmaceutical utility of phenyl-imidazole/pyrazole scaffolds.
-
URL:
-
-
Stability of Benzylic Alcohols
- Source: Baertschi, S. W., et al. (2011).
- Relevance: Protocols for oxidative stress testing of the hydroxymethyl group.
-
URL:
Sources
Application Notes and Protocols for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazole Moiety in Drug Discovery
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous essential biological molecules, including the amino acid histidine and purines.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug design. Imidazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, and anticonvulsant properties. As a pharmaceutical intermediate, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a valuable building block for creating more complex drug molecules. Its structure combines the versatile imidazole group with a reactive benzyl alcohol, providing a strategic point for further chemical modifications. This document provides a detailed guide to the synthesis, characterization, and application of this important intermediate, with a focus on its role in the synthesis of advanced therapeutic agents.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any pharmaceutical intermediate is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol and Related Compounds
| Property | (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | 2-Phenyl-1H-imidazole (for comparison) | (4-(Phenylethynyl)phenyl)methanol (for comparison) |
| Molecular Formula | C₁₁H₁₂N₂O | C₉H₈N₂[2] | C₁₅H₁₂O[3] |
| Molecular Weight | 188.23 g/mol | 144.17 g/mol [2] | 208.25 g/mol [3] |
| Appearance | Off-white to pale yellow solid (predicted) | Solid | Solid |
| Melting Point | Not widely reported; requires experimental determination. | 148-149 °C | 84-86 °C |
| Boiling Point | Not widely reported; requires experimental determination. | 330 °C | Not available |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Soluble in ethanol, ether. | Soluble in organic solvents. |
Safety and Handling Precautions
-
Hazard Statements: Based on analogous compounds, it may be harmful if swallowed (Acute Toxicity, Oral), and may cause skin corrosion or irritation.[4]
-
Precautionary Measures:
-
Always work in a well-ventilated chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[4]
-
In case of contact, rinse the affected area immediately with plenty of water.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Synthesis Protocol: A Plausible Route
Diagram 1: Proposed Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Caption: A proposed three-step synthesis of the target intermediate.
Experimental Protocol
Step 1: Protection of the Hydroxyl Group of 3-Aminobenzyl Alcohol
-
To a solution of 3-aminobenzyl alcohol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (1.2 equivalents).
-
The mixture is stirred at room temperature until all solids dissolve.
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected 3-aminobenzyl alcohol.
Step 2: Copper-Catalyzed N-Arylation
-
In a reaction vessel, the protected 3-aminobenzyl alcohol (1 equivalent), 2-methyl-1H-imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents) are combined in dimethyl sulfoxide (DMSO).
-
The vessel is sealed and the mixture is heated to 100-120°C for 12-24 hours.
-
The reaction is monitored by TLC or HPLC.
-
After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection to Yield the Final Product
-
The purified, protected intermediate (1 equivalent) is dissolved in tetrahydrofuran (THF).
-
Tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF) is added dropwise at 0°C.
-
The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Application in the Synthesis of Niraparib
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a key precursor in some synthetic routes to Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[5][6] The benzyl alcohol functionality is typically converted to a leaving group (e.g., a halide) before coupling with the indazole core of Niraparib.
Diagram 2: Workflow for the Application of the Intermediate in Niraparib Synthesis
Caption: A generalized workflow for utilizing the intermediate in the synthesis of Niraparib.
Protocol: Conversion to Benzyl Halide and Coupling
Step 1: Halogenation of the Benzyl Alcohol
-
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol (1 equivalent) is dissolved in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
The solution is cooled to 0°C.
-
Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1 equivalents) is added dropwise.
-
The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
The reaction is quenched by carefully adding a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried, and concentrated to yield the corresponding benzyl halide.
Step 2: N-Alkylation with the Indazole Core
-
To a solution of the indazole-7-carboxamide (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, a base like potassium carbonate or cesium carbonate (1.5 equivalents) is added.
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of the 3-(2-methyl-1H-imidazol-1-yl)benzyl halide (1.1 equivalents) in the same solvent is added.
-
The reaction is heated to 60-80°C and stirred for 8-16 hours.
-
After cooling, the mixture is diluted with water, and the product is extracted with an organic solvent.
-
The crude product is purified by crystallization or column chromatography to yield the Niraparib precursor, which can then be carried on to the final drug substance.
Quality Control and Analytical Methods
Ensuring the purity and identity of the intermediate is critical. A combination of chromatographic and spectroscopic methods should be employed.
Table 2: Recommended Analytical Methods for Quality Control
| Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid; Detection: UV at a suitable wavelength (e.g., 254 nm). |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. | Stationary Phase: Silica gel plates; Mobile Phase: A mixture of ethyl acetate and hexanes or dichloromethane and methanol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification. | ¹H NMR: Expected signals for aromatic, imidazole, methyl, and methylene protons. ¹³C NMR: Expected signals for all unique carbon atoms. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) is typically suitable for this type of molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for O-H (alcohol), C-H (aromatic and aliphatic), C=N, and C=C bonds. |
The validation of these analytical methods should be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[7]
Conclusion
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a strategically important pharmaceutical intermediate with direct applications in the synthesis of complex therapeutic agents like Niraparib. The protocols and data presented in this guide provide a comprehensive framework for its synthesis, handling, and utilization in a research and development setting. Adherence to the outlined safety precautions and rigorous quality control are essential for the successful and safe application of this versatile building block in drug discovery and development.
References
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
-
3-[(1h-imidazol-1-yl)methyl]phenylmethanol - MySkinRecipes. (URL: [Link])
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
- WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google P
-
(1H-Benzimidazol-1-yl)methanol - ResearchGate. (URL: [Link])
-
[2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol - ChemSynthesis. (URL: [Link])
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google P
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (URL: [Link])
-
(PDF) Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (URL: [Link])
-
Safety Data Sheet: Methanol - Carl ROTH. (URL: [Link])
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])
-
Methanol Safety Data Sheet. (URL: [Link])
-
Production of Niraparib using Imine Reductases - Research Explorer. (URL: [Link])
-
Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (URL: [Link])
-
Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (URL: [Link])
-
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu. (URL: [Link])
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. (URL: [Link])
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (URL: [Link])
-
2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem. (URL: [Link])
-
(4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239 - PubChem. (URL: [Link])
Sources
- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 2. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. medkoo.com [medkoo.com]
- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciforschenonline.org [sciforschenonline.org]
Applications of Imidazole Derivatives in Medicinal Chemistry: A Senior Application Scientist's Guide
Introduction: The Imidazole Scaffold - A Cornerstone of Modern Therapeutics
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its unique electronic properties, ability to engage in various non-covalent interactions, and presence in essential biological molecules like the amino acid histidine, have made it a versatile scaffold for drug discovery.[1] Imidazole derivatives have yielded a remarkable array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[2][3][4] This guide provides an in-depth exploration of the applications of imidazole derivatives, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Section 1: Imidazole Derivatives as Antimicrobial Agents
The imidazole core is central to many antimicrobial drugs, combating both fungal and bacterial pathogens through elegant and specific mechanisms of action.
Antifungal Imidazoles: Disrupting Fungal Cell Membrane Integrity
Mechanism of Action: Azole antifungals, which include imidazole derivatives like clotrimazole and ketoconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols in the fungal membrane.[2] This disruption of membrane structure and function ultimately inhibits fungal growth and replication.
Diagram: Mechanism of Action of Azole Antifungals
Caption: Inhibition of ergosterol biosynthesis by azole antifungals.
Application Protocol: Antifungal Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an imidazole derivative against a fungal strain, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[5]
Materials:
-
96-well flat-bottom microtiter plates
-
Test imidazole compound
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
Sabouraud Dextrose Broth
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Hemocytometer
-
Microplate reader (492 nm)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain in Sabouraud Dextrose Broth overnight at 30°C with agitation.[5]
-
Harvest the cells by centrifugation at 1,200 x g for 5 minutes.[5]
-
Wash the cell pellet three times with sterile PBS, with centrifugation after each wash.[5]
-
Resuspend the final pellet in RPMI-1640 medium.
-
Count the cells using a hemocytometer and adjust the concentration to 2 x 10⁵ cells/mL in RPMI-1640 medium. This will be the working inoculum.
-
-
Preparation of Imidazole Derivative Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well plate. Each well should contain 100 µL of the diluted compound in RPMI-1640 medium.[6]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 492 nm using a microplate reader.[6]
-
Data Interpretation:
| Compound Concentration (µg/mL) | Fungal Growth (OD at 492 nm) |
| 64 | 0.05 |
| 32 | 0.06 |
| 16 | 0.08 |
| 8 | 0.45 |
| 4 | 0.89 |
| 2 | 0.91 |
| 1 | 0.95 |
| Growth Control | 0.98 |
In this example, the MIC would be 16 µg/mL.
Antibacterial Nitroimidazoles: Generating DNA-damaging Radicals
Mechanism of Action: Metronidazole, a prominent nitroimidazole, is a prodrug that is selectively toxic to anaerobic and microaerophilic bacteria.[7] Its mechanism of action involves a reductive activation process that only occurs in low-oxygen environments.[7]
Once inside the anaerobic cell, the nitro group of metronidazole is reduced by microbial enzymes like nitroreductase.[8] This reduction generates a short-lived, highly reactive nitroso radical that interacts with and damages microbial DNA, leading to strand breakage and cell death.[7][9] This selective activation in anaerobic environments is key to its therapeutic efficacy and low toxicity to human cells.
Diagram: Reductive Activation of Metronidazole
Caption: Anaerobic bioactivation of the prodrug metronidazole.
Section 2: Imidazole Derivatives in Cancer Therapy
The imidazole scaffold is a key component in several anticancer agents, targeting various hallmarks of cancer, from uncontrolled proliferation to survival signaling.[10][11]
Kinase Inhibitors: Targeting Aberrant Cell Signaling
Mechanism of Action: Many cancers are driven by mutations in protein kinases that lead to constitutive activation of signaling pathways promoting cell growth and survival. Imidazole derivatives have been successfully developed as kinase inhibitors. A prime example is dabrafenib, which targets mutant BRAF kinases.[12]
The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation.[13] Mutations in the BRAF gene, such as the V600E mutation, lead to a constitutively active BRAF protein, which hyperactivates the MAPK pathway, driving uncontrolled cell growth in melanoma and other cancers.[14] Dabrafenib is a potent and selective inhibitor of mutant BRAF kinase, blocking the downstream signaling to MEK and ERK, thereby inhibiting cell proliferation and inducing apoptosis.[12][15]
Diagram: Dabrafenib Inhibition of the MAPK Pathway
Caption: Dabrafenib targets mutant BRAF to block the MAPK signaling cascade.
Application Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of an imidazole-based anticancer agent on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium
-
Test imidazole compound (e.g., Dabrafenib)
-
MTT solution (5 mg/mL in PBS)[16]
-
DMSO
-
96-well flat-bottom sterile culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.[10][17]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][17]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Interpretation:
| Compound Conc. (nM) | Absorbance (570 nm) | % Viability |
| 1000 | 0.12 | 10% |
| 100 | 0.24 | 20% |
| 10 | 0.60 | 50% |
| 1 | 1.08 | 90% |
| 0.1 | 1.18 | 98% |
| Vehicle Control | 1.20 | 100% |
The IC₅₀ value for this compound would be approximately 10 nM.
Section 3: Synthesis of Imidazole Derivatives
The versatility of the imidazole scaffold is matched by the numerous synthetic routes available for its construction and derivatization.
Protocol: Synthesis of 2,4,5-Triphenylimidazole
This protocol describes a common method for the synthesis of a trisubstituted imidazole.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2 equivalents) in glacial acetic acid.[19]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[20]
Diagram: Synthesis of 2,4,5-Triphenylimidazole
Caption: One-pot synthesis of 2,4,5-triphenylimidazole.
Conclusion
The imidazole nucleus continues to be a highly fruitful source of inspiration for medicinal chemists. Its adaptability allows for the fine-tuning of steric and electronic properties to achieve potent and selective interactions with a wide range of biological targets. The examples and protocols provided in this guide highlight the significant impact of imidazole derivatives in treating infectious diseases and cancer. Future research will undoubtedly uncover new therapeutic applications for this remarkable heterocyclic scaffold.
References
-
Pop, R., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]
-
Institute of Pharmaceutical Education – Boradi. (n.d.). Expt-4 Synthesis-of-triphenyl-imidazole. [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Marat Ospanov Medical Journal, 67(2), 5-9. [Link]
-
Amoli Organics Pvt. Ltd. (2016). "One Pot Synthesis For The Preparation Of Clotrimazole". Quick Company. [Link]
-
Verma, A., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1409-1436. [Link]
-
de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(8), 748. [Link]
-
Soni, D., et al. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. International Journal of Creative Research Thoughts, 11(10), a837-a844. [Link]
- Google Patents. (1992). US5091540A - Process for preparing clotrimazole.
-
Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 5(5), 295-301. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
-
Sizar, O., & Unakal, C. G. (2023). Metronidazole. In StatPearls. StatPearls Publishing. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors generates a blockade point in MAPK pathway at two different levels, inhibiting oncogenic downstream signaling and causing cell cycle arrest. [Link]
-
Wikipedia. (n.d.). Metronidazole. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Value-Based Cancer Care. (2016). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. [Link]
-
Faja, F., & Megraud, F. (2019). Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences, 23(1), 397-401. [Link]
-
Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143. [Link]
-
Synapse. (2024). What is the mechanism of Dabrafenib Mesylate?. [Link]
-
Synapse. (2024). What is the mechanism of Metronidazole?. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 41(1), 403-405. [Link]
-
Gill, N. S., et al. (2011). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Asian Journal of Chemistry, 23(3), 1168-1172. [Link]
-
International Journal of Science and Research. (n.d.). Formulation and Charaterization of Clotrimazole Microemulsion for Topical Drug Delivery. [Link]
-
Yaeger, R., & Corcoran, R. B. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 25(6), 1649-1657. [Link]
-
Müller, M., & Leitsch, D. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(11), 2963-2970. [Link]
-
Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology, 7(2). [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. prezi.com [prezi.com]
- 3. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Metronidazole - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 9. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. youtube.com [youtube.com]
- 12. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 15. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 16. researchhub.com [researchhub.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. kvpsipeboradi.co.in [kvpsipeboradi.co.in]
- 20. scialert.net [scialert.net]
Application Notes and Protocols for the Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol: A Key Intermediate for Novel Antifungal Agents
Introduction: The Strategic Importance of Imidazole Scaffolds in Antifungal Drug Discovery
The imidazole moiety is a cornerstone in the architecture of numerous successful antifungal drugs.[1][2][3] Its prevalence is not coincidental but is rooted in its unique ability to chelate the heme iron within the active site of lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By inhibiting CYP51, imidazole-based antifungals disrupt membrane integrity, leading to fungal cell death.[4][5][6] The growing challenge of antifungal resistance necessitates the development of novel agents with improved efficacy and safety profiles.[1]
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol emerges as a strategically significant building block in this endeavor. Its structure thoughtfully combines the essential imidazole pharmacophore with a versatile phenylmethanol group. This bifunctional nature allows for subsequent chemical modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the synthesis of a new generation of antifungal candidates. These modifications can enhance the molecule's interaction with the target enzyme and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[2][7]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol as a precursor to potent antifungal agents.
Mechanism of Action: The Azole Antifungal Pathway
The primary target for azole antifungal drugs, including those derived from imidazole, is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][6] This enzyme plays a pivotal role in the ergosterol biosynthesis pathway. The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking the enzyme's function.[4] This inhibition prevents the demethylation of lanosterol, a precursor to ergosterol. The accumulation of toxic sterol intermediates and the depletion of ergosterol disrupt the fungal cell membrane's structure and function, leading to increased permeability and ultimately, cell lysis.[4][5][6]
Caption: Mechanism of action of imidazole-based antifungal agents.
Synthetic Protocol: A Two-Step Approach to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
The synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol can be efficiently achieved through a two-step process. This involves an initial nucleophilic substitution to form the phenyl-imidazole bond, followed by the reduction of the aldehyde functionality to the desired primary alcohol.
Step 1: Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
This step involves the coupling of 2-methylimidazole with 3-formylphenylboronic acid. While other methods exist, this approach offers good yields and regioselectivity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylimidazole | 82.10 | 1.0 g | 12.18 |
| 3-Formylphenylboronic acid | 149.96 | 1.83 g | 12.18 |
| Copper(II) acetate | 181.63 | 0.22 g | 1.22 |
| Pyridine | 79.10 | 1.93 mL | 24.36 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Protocol:
-
To a 100 mL round-bottom flask, add 2-methylimidazole (1.0 g, 12.18 mmol), 3-formylphenylboronic acid (1.83 g, 12.18 mmol), and copper(II) acetate (0.22 g, 1.22 mmol).
-
Add 50 mL of dichloromethane (DCM) to the flask.
-
Stir the mixture and add pyridine (1.93 mL, 24.36 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with additional DCM (2 x 20 mL).
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde as a solid.
Step 2: Reduction of 3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
The reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride is a suitable reducing agent for this transformation due to its selectivity for aldehydes and ketones and its compatibility with alcoholic solvents.[7][8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | 186.21 | 1.0 g | 5.37 |
| Sodium borohydride (NaBH4) | 37.83 | 0.30 g | 8.05 |
| Methanol (MeOH) | 32.04 | 30 mL | - |
| Deionized water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Protocol:
-
Dissolve 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 g, 5.37 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (0.30 g, 8.05 mmol) portion-wise to the cooled solution. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.[10]
-
Monitor the reaction by TLC until the starting aldehyde is no longer visible.
-
Carefully quench the reaction by the slow addition of deionized water (approximately 20 mL) to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 30 mL).[10]
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.[10]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthetic workflow for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Application in the Synthesis of Antifungal Agents
The synthesized (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a versatile intermediate for creating a library of potential antifungal agents. The primary alcohol functionality serves as a handle for further derivatization. For instance, esterification or etherification reactions can be employed to introduce various lipophilic groups. This is a common strategy in azole antifungal development to enhance interaction with the hydrophobic regions of the CYP51 active site and to modulate the compound's solubility and membrane permeability.
Example Derivatization Strategy:
A series of ester derivatives can be synthesized by reacting (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol with a range of acyl chlorides or carboxylic acids in the presence of a coupling agent.
Caption: Derivatization of the core scaffold.
Antifungal Activity Screening Protocol
Once a library of derivatives is synthesized, they must be screened for their antifungal activity. A standard method for this is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Protocol Outline:
-
Fungal Strain Preparation: Prepare a standardized inoculum of the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Prepare a serial dilution of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal strain.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
Controls: Include positive (a known antifungal drug like fluconazole) and negative (no drug) controls in each assay.
Conclusion
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a valuable and strategically designed intermediate for the synthesis of novel antifungal agents. The protocols detailed in this guide provide a robust and reproducible pathway for its synthesis. By leveraging this key building block, researchers can explore a wide chemical space to develop next-generation azole antifungals with the potential to overcome existing resistance mechanisms and provide new therapeutic options for the treatment of fungal infections.
References
-
A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains. PubMed. Available at: [Link]
-
New Antifungal Agents with Azole Moieties. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. Available at: [Link]
-
2-methylimidazole. IARC Publications. Available at: [Link]
-
Regioselective Reduction of 1H-1,2,3-Triazole Diesters. National Center for Biotechnology Information. Available at: [Link]
-
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. Available at: [Link]
-
Reduction of aldehydes and ketones. Chemguide. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. Available at: [Link]
-
2-Methylimidazole. Wikipedia. Available at: [Link]
-
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Design, Synthesis and Antifungal Activity of Some New Imidazole and Triazole Derivatives. ResearchGate. Available at: [Link]
-
Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. PubMed. Available at: [Link]
-
3-[(1h-imidazol-1-yl)methyl]phenylmethanol. MySkinRecipes. Available at: [Link]
-
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Available at: [Link]
-
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available at: [Link]
Sources
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]
Application Notes and Protocols for the Experimental Use of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol in Cancer Cell Lines
Authored by: Your Senior Application Scientist
Introduction: The Rationale for Investigating a Novel Imidazole Derivative in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic and structural properties, including its ability to engage in hydrogen bonding and coordinate with metal ions, allow imidazole-containing molecules to interact with a wide array of biological targets.[3][4] In oncology, imidazole derivatives have emerged as a promising class of therapeutics with diverse mechanisms of action. These compounds have been shown to inhibit key enzymes essential for tumor growth, such as histone deacetylases (HDACs) and carbonic anhydrases, interfere with DNA synthesis, and disrupt microtubule dynamics.[2][3] Furthermore, some imidazole-based agents can modulate critical signaling pathways that are often dysregulated in cancer, leading to cell cycle arrest and apoptosis.[2][5]
This document provides a comprehensive guide for the initial in vitro evaluation of a novel imidazole derivative, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, as a potential anti-cancer agent. The protocols detailed herein are designed to systematically assess its cytotoxic and cytostatic effects on representative cancer cell lines and to elucidate its potential mechanism of action.
Experimental Design: A Phased Approach to In Vitro Evaluation
A logical and stepwise experimental workflow is crucial for the efficient evaluation of a new chemical entity. The proposed investigation is structured in three phases:
-
Phase 1: Cytotoxicity Screening: To determine the compound's ability to inhibit cancer cell growth and establish its potency (IC50) across a panel of cancer cell lines.
-
Phase 2: Mechanistic Elucidation (Apoptosis & Cell Cycle): To investigate the primary mode of cell death induced by the compound and its effects on cell cycle progression.
-
Phase 3: Target Pathway Analysis: To explore the molecular underpinnings of the compound's activity by examining its impact on a key signaling pathway implicated in cancer.
Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by the test compound.
Protocol: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can indicate the activation state of a signaling pathway. [6]
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. [7]2. Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion and Future Directions
This application note provides a structured and comprehensive framework for the initial in vitro characterization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol as a potential anti-cancer agent. The described protocols, from initial cytotoxicity screening to mechanistic and pathway analysis, are designed to generate robust and informative data. Positive results from these experiments would warrant further investigation, including in vivo studies in animal models, to fully assess the therapeutic potential of this novel imidazole derivative.
References
-
Verma, A., Joshi, S., & Singh, D. (2023). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 14(6), 995-1025. [Link]
-
Iftikhar, S., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 29(3), 678. [Link]
-
Singh, P., & Kumar, A. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Pharmaceutical Research International, 36(5), 46-60. [Link]
-
Alam, M. M., et al. (2024). An acumen into anticancer efficacy of imidazole derivatives. Journal of Applied Pharmaceutical Science, 14(1), 001-015. [Link]
-
MySkinRecipes. (n.d.). 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
National Center for Biotechnology Information. (2010). [18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl). [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Synergy Publishers. (n.d.). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. [Link]
-
MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]
-
ImmunoStep. (2016). Annexin V dead cells staining protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
MDPI. (n.d.). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. [Link]
-
ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
PubMed. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. [Link]
-
protocols.io. (2023). MTT (Assay protocol. [Link]
-
National Cancer Institute. (n.d.). Evaluation using Western Blot. [Link]
-
Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. [Link]
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. [Link]
-
East Carolina University. (n.d.). Annexin V Stain Protocol. [Link]
-
ChemSynthesis. (n.d.). [2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol. [Link]
-
National Institutes of Health. (n.d.). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Protocol for the Solubilization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol for In Vitro Cellular Assays
An Application Note for Drug Discovery Professionals
Abstract
This application note provides a detailed, validated protocol for the solubilization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a small molecule of interest in pharmaceutical research and organic synthesis.[1] Due to its predicted low aqueous solubility, achieving a biologically active and stable concentration for in vitro assays presents a significant challenge.[2][3] This guide outlines a systematic approach, beginning with an analysis of the compound's physicochemical properties and safety considerations. It provides a step-by-step methodology for the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO) and the subsequent dilution into aqueous cell culture media, ensuring the final solvent concentration remains below cytotoxic levels. The causality behind each experimental choice is explained to empower researchers to adapt the protocol while maintaining data integrity.
Compound Characteristics and Critical Safety Precautions
A thorough understanding of the test article's properties is the foundation of a reliable experimental protocol. (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a solid organic compound with the following characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | Sigma-Aldrich |
| Molecular Weight | 188.23 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Predicted Solubility | Poor in water; Soluble in organic solvents like DMSO and Ethanol. | Inferred from structural analogs[4] |
Critical Safety Information:
Vendor-supplied safety data indicates that this compound is classified as Acutely Toxic (Oral, Category 3) . Therefore, all handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.
-
Handling: Always handle the solid compound and its concentrated solutions inside a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety glasses with side shields.
-
Exposure: Avoid inhalation of the powder and prevent contact with skin and eyes.[5] In case of accidental exposure, consult the material safety data sheet (MSDS) immediately.
The Rationale of Solvent Selection: Why DMSO is the Industry Standard
The majority of novel small molecules in drug discovery are hydrophobic and exhibit poor solubility in aqueous media, a necessary component of all cell-based assays.[6] The choice of a primary solvent is therefore a critical decision that directly impacts compound stability, bioavailability, and potential off-target effects.
Dimethyl Sulfoxide (DMSO) is the most widely used solvent for these applications for several key reasons:
-
Exceptional Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a vast range of polar and non-polar compounds.
-
Miscibility: It is fully miscible with water and cell culture media, facilitating the preparation of working solutions.
However, the use of DMSO is not without consequence. At elevated concentrations, DMSO can induce cellular stress, affect membrane permeability, and even cause cytotoxicity, thereby confounding experimental results.[7][8] Multiple studies have shown that while some robust cell lines can tolerate up to 1% DMSO, it is a best practice to maintain the final concentration of DMSO in the assay at or below 0.5%, with an ideal target of ≤0.1% to eliminate any potential solvent artifacts .[9][10][11] This protocol is designed to achieve potent compound delivery while adhering to this critical constraint.
Visual Workflow for Solution Preparation
The following diagram illustrates the complete workflow from receiving the solid compound to its final application in an in vitro assay.
Caption: Workflow from solid compound to final experimental plate.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a high-concentration primary stock solution. Preparing a concentrated stock is a standard practice that minimizes the error associated with weighing very small masses and reduces waste.[12][13]
Materials:
-
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol (MW: 188.23 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 188.23 g/mol × 1000 mg/g
-
Mass = 1.88 mg
-
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out 1.88 mg of the solid compound directly into the tube. This step must be performed in a chemical fume hood.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution: a. Tightly cap the tube and vortex at high speed for 1-2 minutes. b. Place the tube in a bath sonicator for 5-10 minutes to break up any small agglomerates and ensure complete dissolution.[10] c. Self-Validation: Visually inspect the solution against a bright light source. A properly prepared stock solution should be clear and free of any visible particulates. If solids remain, repeat sonication.
-
Storage: a. Label the primary stock tube clearly with the compound name, concentration (10 mM), solvent (100% DMSO), and preparation date. b. For long-term storage and to avoid repeated freeze-thaw cycles, create smaller working aliquots (e.g., 20 µL) in separate, clearly labeled tubes. c. Store all aliquots at -20°C or -80°C in a desiccated environment.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the critical dilution step from the organic stock into the final aqueous medium. The goal is to create a 10 µM solution where the final DMSO concentration is 0.1%.
Procedure:
-
Thaw Stock: Remove one 10 mM stock aliquot from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): Performing an intermediate dilution step in 100% DMSO can improve accuracy.
-
Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
-
Final Dilution: To prepare 1 mL of a 10 µM final working solution from the 1 mM intermediate stock:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(1000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = 10 µL
-
The final DMSO concentration will be (10 µL / 1000 µL) × 100% = 1.0%. This is too high for most cell-based assays.
-
-
Final Dilution (Revised for Low DMSO): To achieve a final DMSO concentration of ≤0.1%, a higher dilution factor is required. Let's prepare the 10 µM working solution from the 10 mM primary stock.
-
Mixing Technique (CRITICAL): Rapidly dispense the 1 µL of DMSO stock directly into the vortexing cell culture medium. Do not add the medium to the DMSO. This technique, known as "dilute and shoot," creates transient high-energy mixing that helps prevent the hydrophobic compound from immediately precipitating out of the aqueous solution.[14]
-
Self-Validation: After preparation, let the working solution sit at 37°C for 15-30 minutes. Visually inspect it for any signs of cloudiness or precipitation, which would indicate that the compound has crashed out of solution. If precipitation occurs, the protocol may need to be modified.
Troubleshooting and Best Practices
Caption: Decision tree for troubleshooting compound precipitation.
-
Vehicle Control is Mandatory: Every experiment must include a "vehicle control" group.[9] This consists of cells treated with the same final concentration of DMSO (e.g., 0.1%) in the medium but without the compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.
-
Kinetic vs. Equilibrium Solubility: The protocol above addresses kinetic solubility—the ability of the compound to remain in solution for the duration of the assay after being rapidly diluted from a DMSO stock.[14] If precipitation occurs over time, it may indicate that the tested concentration exceeds the compound's thermodynamic solubility limit in the assay medium.
-
Avoid Storing in Aqueous Solutions: Do not store the compound in diluted, aqueous solutions. Prepare working solutions fresh for each experiment from the frozen DMSO stock to ensure consistency and avoid degradation.
References
-
Iversen, P. L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. European Journal of Medicinal Plants. [Link]
-
Ataman Kimya. Phenylmethanol. Ataman Kimya. [Link]
-
Parrill, A. L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
ChemBK. Phenylmethanol. ChemBK. [Link]
-
MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. MySkinRecipes. [Link]
-
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Webinar. [Link]
-
Chemistry LibreTexts. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
-
ResearchGate. (2011). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
de Oliveira, D. A., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]
-
Toft, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. CryoLetters. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
-
FasterCapital. Best Practices For Stock Solutions. FasterCapital. [Link]
Sources
- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 5. fishersci.ie [fishersci.ie]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. phytotechlab.com [phytotechlab.com]
- 13. fastercapital.com [fastercapital.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Welcome to the technical support center for the synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and provide answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed for a successful and reproducible synthesis.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol are a common challenge. This section addresses specific problems you might encounter and provides a systematic approach to identify and resolve them.
Question 1: My overall yield is consistently low. Which synthetic route is optimal?
Answer: There are two primary synthetic routes to consider, each with its own set of advantages and potential pitfalls. The choice of route can significantly impact your overall yield.
-
Route A: N-Arylation followed by Reduction. This is often the preferred route. It involves the coupling of 2-methylimidazole with 3-bromobenzaldehyde, followed by the reduction of the aldehyde to the desired alcohol. This sequence avoids potential complications with a free hydroxyl group during the coupling reaction.
-
Route B: Direct N-Arylation of (3-bromophenyl)methanol. While seemingly more direct, this route can be problematic. The free hydroxyl group on (3-bromophenyl)methanol can interfere with the catalyst and reagents used in the N-arylation step, leading to lower yields and the formation of side products.[1][2]
We recommend starting with Route A. If you are committed to Route B, protection of the alcohol group may be necessary.
Question 2: I'm attempting the N-arylation of 3-bromobenzaldehyde with 2-methylimidazole (Route A, Step 1) and getting a low yield of the coupled product. What are the likely causes and solutions?
Answer: The N-arylation step is critical and often the primary source of low yields. Here are the key factors to investigate:
1. Inefficient Catalysis (Ullmann Condensation): The classic Ullmann reaction, a copper-catalyzed N-arylation, is a common method for this transformation.[3][4] However, its success is highly dependent on the reaction conditions.
-
Cause: Inadequate catalyst, ligand, base, or solvent system. The traditional harsh conditions of the Ullmann reaction (high temperatures, stoichiometric copper) can lead to decomposition.[3] Modern protocols utilize catalytic copper with specific ligands to improve yields under milder conditions.
-
Solution: We recommend a ligand-promoted Ullmann-type coupling. A well-established system involves using a copper(I) source, a ligand such as an amino acid or a phenanthroline derivative, and a suitable base in a polar aprotic solvent.
| Parameter | Recommendation | Rationale |
| Copper Source | Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) | These are common and effective copper(I) sources for Ullmann couplings. |
| Ligand | L-proline or 1,10-Phenanthroline | Amino acids like L-proline are known to accelerate Ullmann-type reactions.[5] Phenanthroline derivatives are also highly effective ligands for the N-arylation of imidazoles.[6] |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | These inorganic bases are effective in promoting the reaction without causing significant side reactions. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | These polar aprotic solvents are excellent for solubilizing the reagents and facilitating the reaction. |
| Temperature | 110-120 °C | This temperature range is typically sufficient to drive the reaction to completion without significant decomposition of the starting materials or product. |
2. Catalyst Inhibition/Side Reactions with the Aldehyde: The aldehyde functional group on your starting material can potentially interact with the catalyst or undergo side reactions.
-
Cause: The aldehyde may coordinate to the metal center, inhibiting catalysis. It could also be susceptible to oxidation or other transformations under the reaction conditions.
-
Solution: If optimizing the Ullmann conditions doesn't improve the yield, consider protecting the aldehyde group as an acetal (e.g., using ethylene glycol).[7][8][9] Acetals are stable to the basic conditions of the Ullmann reaction and can be easily deprotected with mild acid after the coupling is complete.
3. Steric Hindrance: The 2-methyl group on the imidazole ring can sterically hinder the approach of the aryl halide to the nitrogen, slowing down the reaction.
-
Cause: The methyl group adjacent to the reacting nitrogen atom increases the activation energy of the N-arylation step.
-
Solution: While you cannot change the molecule itself, ensuring optimal catalytic activity through the right choice of ligand and extended reaction times can help overcome this hindrance. Buchwald-Hartwig amination (a palladium-catalyzed reaction) can sometimes be more effective for sterically hindered substrates.
Question 3: The reduction of 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde (Route A, Step 2) is not going to completion or is producing impurities. How can I improve this step?
Answer: The reduction of the aldehyde to the primary alcohol is generally a high-yielding reaction, but issues can still arise.
-
Cause: An inappropriate reducing agent, insufficient equivalents of the reducing agent, or non-optimal reaction conditions (temperature, solvent).
-
Solution: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for this transformation.[10][11][12]
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium borohydride (NaBH₄) | NaBH₄ is selective for aldehydes and ketones and will not reduce other functional groups that might be present. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).[11] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | These protic solvents are ideal for NaBH₄ reductions. |
| Temperature | 0 °C to room temperature | Starting the reaction at a lower temperature helps to control the initial exotherm. |
| Work-up | Mild acid (e.g., dilute HCl or NH₄Cl solution) | This step is necessary to quench any remaining reducing agent and to protonate the resulting alkoxide to form the alcohol. |
Question 4: I am having difficulty purifying the final product, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. What are the best practices?
Answer: Purification can be challenging due to the polarity of the molecule and the potential for similar-polarity impurities.
-
Cause: Contamination with unreacted starting materials, catalyst residues (copper or palladium salts), and side products.
-
Solution: Flash column chromatography on silica gel is the most effective method for purification.[13]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard silica gel is appropriate for this separation. |
| Mobile Phase | A gradient of ethyl acetate in hexanes or dichloromethane/methanol | Start with a less polar eluent to remove non-polar impurities and gradually increase the polarity to elute your product. A common starting point is 100% dichloromethane, gradually adding methanol (e.g., 1-5%). |
| Detection | UV visualization at 254 nm and/or staining (e.g., potassium permanganate) | The aromatic rings in your product and many potential impurities are UV active. Staining can help visualize compounds that are not UV active. |
Pro-Tip: Before loading your entire sample onto the column, perform small-scale thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde (Route A, Step 1)
This protocol is based on a modified Ullmann condensation.
Materials:
-
3-bromobenzaldehyde
-
2-methylimidazole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 2-methylimidazole (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the title compound.
Protocol 2: Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol (Route A, Step 2)
Materials:
-
3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to afford the final product.
Frequently Asked Questions (FAQs)
Q1: Can I use a different aryl halide, such as 3-iodobenzaldehyde or 3-chlorobenzaldehyde? A1: Yes, but the reactivity will differ. Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings, so you may be able to use milder conditions or shorter reaction times. Aryl chlorides are typically less reactive and may require more forcing conditions, a different catalyst system (such as a palladium-based one), or a ligand specifically designed for activating aryl chlorides.
Q2: Is it necessary to use an inert atmosphere for the N-arylation reaction? A2: Yes, it is highly recommended. While some modern Ullmann-type reactions can be performed in air, using an inert atmosphere (argon or nitrogen) prevents the oxidation of the copper(I) catalyst to the less active copper(II) state and minimizes other potential side reactions, leading to better yields and cleaner reactions.
Q3: My final product appears to be a salt. What could have happened? A3: During the acidic workup of the reduction step, if the pH drops too low, the imidazole ring can be protonated to form a hydrochloride salt. To obtain the free base, you can wash the organic layer with a mild base like a saturated sodium bicarbonate solution before drying and concentrating.
Q4: Can I use lithium aluminum hydride (LiAlH₄) for the reduction step? A4: While LiAlH₄ would certainly reduce the aldehyde, it is a much stronger and less selective reducing agent than NaBH₄. It is also highly reactive with protic solvents like methanol and requires an anhydrous ether solvent and a more cautious workup procedure. For this specific transformation, NaBH₄ is the safer and more convenient choice.
Visualizing the Process
Synthetic Pathway
Caption: Recommended two-step synthesis of the target compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Li, J. J. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Susanti, D., & Mujahidin, D. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. IOP Conference Series: Materials Science and Engineering, 434, 012093.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
- Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6193–6195.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Google Patents. (2014). CN103694176A - Preparation method of nilotinib intermediate.
- Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246.
- Ma, D., & Cai, Q. (2008). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Accounts of Chemical Research, 41(11), 1450-1459.
- Molander, G. A., & Wisniewski, S. R. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2684–2687.
- Lund, M. B. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. [Master's thesis, UiT Norges arktiske universitet].
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]
-
WIPO Patentscope. (2015). WO/2015/103927 METHOD FOR PREPARING NILOTINIB INTERMEDIATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Ullmann amine coupling reaction between bromobenzene 1a.... Retrieved from [Link]
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
The Journal of Organic Chemistry. (2016). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Borhade, A. (2025). Nilotinib Intermediate: Role In Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from [Link]
-
Chem Sci Trans. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross‐coupling reaction between benzylamine and bromobenzene in which.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. journal.ugm.ac.id [journal.ugm.ac.id]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Imidazole Derivative Synthesis
Welcome to the Technical Support Center for Imidazole Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The imidazole core is a cornerstone in numerous pharmaceuticals and functional materials, yet its synthesis can present unique challenges.
This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing your reactions, troubleshooting common issues, and ensuring the integrity of your results. Here, we will explore the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during imidazole synthesis.
Q1: My Debus-Radziszewski reaction is giving a very low yield. What is the most common reason? A1: The classic Debus-Radziszewski synthesis, which involves condensing a 1,2-dicarbonyl, an aldehyde, and ammonia, is notoriously prone to low yields and side reactions under traditional thermal conditions.[1][2] The primary culprits are often suboptimal reaction conditions, such as temperature, solvent choice, and inefficient mixing. Modern improvements, including the use of catalysts or microwave assistance, are highly recommended to boost efficiency.[1][3]
Q2: I'm seeing a significant, unidentified side product in my reaction. What could it be? A2: A common side product, particularly in the synthesis of 2,4(5)-diarylimidazoles, is the formation of 2-aroyl-4(5)-arylimidazoles.[4] The formation of this and other byproducts is highly dependent on the specific reaction conditions used. A thorough optimization of temperature and catalyst is the first step in mitigating this issue.
Q3: My imidazole derivative is sticking to the silica gel column during purification, leading to significant tailing and poor recovery. How can I solve this? A3: This is a classic problem caused by the interaction of the basic nitrogen atoms in the imidazole ring with the acidic silanol groups on the surface of standard silica gel. To resolve this, you can either add a basic modifier like triethylamine (0.5-1%) to your eluent or switch to a different stationary phase, such as basic or neutral alumina, which is better suited for purifying basic compounds.[5][6]
Q4: Is it necessary to use a catalyst for imidazole synthesis? A4: While some syntheses can proceed without a catalyst, they often require harsh conditions and long reaction times (up to 24 hours).[7] The use of a catalyst—such as Lewis acids (e.g., ZnCl₂), Brønsted acids (e.g., silicotungstic acid), or metal catalysts (e.g., CuI)—can dramatically increase reaction rates, improve yields, and allow for milder conditions.[1][8]
Section 2: Comprehensive Troubleshooting Guide
This guide provides a systematic approach to identifying and solving common problems in imidazole synthesis.
Problem 1: Low or No Product Yield
Low product yield is the most frequent challenge. The underlying cause can be traced through a logical diagnostic process.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Potential Cause 1: Incomplete Reaction
-
Scientific Rationale: The condensation steps in imidazole synthesis, particularly the formation of the diimine intermediate from the dicarbonyl and ammonia source, can be slow.[9] Reaction kinetics may be hindered by poor solubility of starting materials, insufficient temperature, or the absence of an effective catalyst.
-
Solutions:
-
Increase Temperature: Systematically increase the reaction temperature in 10-20°C increments. However, be cautious, as excessively high temperatures can promote side reactions and degradation.[10] A temperature range of 60-110°C is a common starting point for optimization.[1][10]
-
Solvent Screening: The choice of solvent is critical. Polar protic solvents like ethanol can facilitate proton transfer steps, while polar aprotic solvents like DMF or DMSO can enhance the solubility of reactants. A screening of different solvents is highly recommended. For a CuI-catalyzed reaction, butanol at reflux has shown excellent results.[8]
-
Introduce a Catalyst: If not already using one, introduce a catalyst. For the Debus-Radziszewski reaction, catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or silicotungstic acid have been shown to significantly improve yields.[1]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields by promoting rapid, uniform heating.[3]
-
Potential Cause 2: Degradation of Starting Materials or Product
-
Scientific Rationale: Aldehydes, especially those without α-hydrogens, can be sensitive to reaction conditions. The final imidazole product may also be unstable under prolonged heating or in highly acidic or basic media.
-
Solutions:
-
Check Starting Material Purity: Ensure the aldehyde has not oxidized to the corresponding carboxylic acid. Use freshly distilled or purified aldehydes if necessary.[7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. Aim to stop the reaction as soon as the starting material is consumed to avoid product degradation.
-
Control pH: The pH of the reaction can influence stability. Ensure the conditions are appropriate for your specific substrates.[10]
-
Problem 2: Formation of Multiple Products / Impurities
The presence of multiple spots on a TLC plate indicates either side reactions or the formation of isomers.
Plausible Mechanism of Debus-Radziszewski Synthesis
Caption: Simplified mechanism highlighting key intermediates and potential side reactions.
Potential Cause 1: Side Reactions
-
Scientific Rationale: The intermediates in the reaction are reactive and can participate in off-pathway reactions. For instance, the aldehyde can undergo self-condensation, or intermediates can polymerize, especially under harsh conditions.
-
Solutions:
-
Optimize Reactant Stoichiometry: Ensure the correct molar ratios are used. A common starting point is a 1:1 ratio of dicarbonyl to aldehyde and an excess of the ammonia source (e.g., ammonium acetate).[3]
-
Control Temperature: As previously mentioned, lower temperatures can often suppress side reactions. Finding the optimal temperature that promotes product formation without significant byproduct generation is key.[10]
-
Change the Nitrogen Source: Ammonium acetate is commonly used as it also acts as a buffer. In some cases, using ammonia in a sealed vessel or other ammonium salts might alter the reaction profile.
-
Problem 3: Difficult Purification
Purification is often as challenging as the synthesis itself, especially for polar derivatives.
Issue 1: Tailing on Silica Gel Column
-
Scientific Rationale: The basic lone pair on the imidazole nitrogen interacts strongly with acidic silanol (Si-OH) groups on the silica surface via strong hydrogen bonds or acid-base interactions. This causes the compound to "stick" and elute slowly and broadly, a phenomenon known as tailing.
-
Solutions:
-
Use a Basic Modifier: Add 0.5-1% triethylamine or ammonia solution to your mobile phase (e.g., ethyl acetate/hexane). The modifier will compete for the acidic sites on the silica, allowing your imidazole derivative to elute with a much-improved peak shape.
-
Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for purifying basic compounds.[5][6] It lacks the acidic silanol groups, thereby eliminating the primary cause of tailing.[6]
-
Issue 2: Product Fails to Crystallize
-
Scientific Rationale: Successful crystallization requires the slow formation of an ordered crystal lattice from a supersaturated solution. If the product is highly soluble, contains impurities that inhibit lattice formation, or if the solution cools too quickly, it may remain as an oil or amorphous solid.
-
Solutions:
-
Solvent Selection: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[11] Test a range of solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12] Alternatively, add a "seed crystal" from a previous successful batch.[12]
-
Slow Evaporation / Anti-Solvent: Allow the solvent to evaporate slowly from an open flask. Alternatively, dissolve the compound in a minimal amount of a "good" solvent and slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid.[12]
-
Section 3: Optimized Experimental Protocols
The following protocols provide a robust starting point for synthesis and purification.
Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This method is a significant improvement over traditional heating, offering high yields in minimal time.[3]
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine the 1,2-dicarbonyl (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Solvent Addition: Add 3 mL of glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 5-10 minutes.
-
Work-up: After cooling, pour the reaction mixture into ice-water (50 mL). If a precipitate forms, collect it via vacuum filtration. If not, neutralize the solution with aqueous ammonia or sodium bicarbonate and then extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Protocol 2: Purification of a Basic Imidazole Derivative using Alumina Column Chromatography
This protocol is designed to overcome the common issue of tailing on silica gel.[5][6]
-
Stationary Phase Selection: Choose Brockmann Grade I or II neutral or basic alumina. Basic alumina is suitable for most basic and neutral compounds.[6]
-
Column Packing: Pack the column using a slurry of alumina in your initial, non-polar eluent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of alumina, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters and their effects, providing a starting point for your own optimizations.
| Parameter | Options | Rationale & Expert Insight | Potential Pitfalls |
| Nitrogen Source | Ammonium Acetate, NH₄OH, Urea | Ammonium acetate is most common as it's an easy-to-handle solid and acts as a buffer. NH₄OH is effective but requires a sealed system. | Using anhydrous ammonia can be technically challenging. Ensure the chosen source is compatible with other reagents. |
| Solvent | Acetic Acid, Ethanol, Methanol, DMF, Butanol, Solvent-free | Acetic acid often serves as both solvent and catalyst. Alcohols are good green solvent choices.[1] DMF can improve solubility. Butanol at reflux has shown high yields.[8] | High-boiling point solvents like DMF can be difficult to remove. Acetic acid requires neutralization during work-up. |
| Catalyst | None, Lewis Acids (ZnCl₂), Brønsted Acids (p-TsOH, Silicotungstic Acid), Metal Salts (CuI) | Catalysts increase reaction rate and allow for milder conditions. Silicotungstic acid (7.5 mol%) has given yields up to 94%.[1] CuI is effective for multicomponent reactions.[8] | Overloading the catalyst can sometimes lead to more side products. Ensure catalyst is removed during work-up. |
| Temperature | Room Temp to 150°C (Reflux or Microwave) | Higher temperatures increase reaction rate but can also promote side product formation and degradation.[1][10] Microwave heating provides rapid and efficient energy transfer.[3] | Running the reaction for too long at high temperatures will almost certainly decrease the yield of the desired product. |
| Heating Method | Conventional (Oil Bath), Microwave, Ultrasound | Microwave irradiation drastically cuts reaction times and often improves yields.[3] Ultrasound can also be an effective energy source. | Microwave synthesis requires specialized equipment and careful optimization of power and time. |
Section 5: References
-
da Silva, A. D., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available at: [Link]
-
Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72(12), 4551-4553. Available at: [Link]
-
Gadhwal, S., & Boruah, R. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Available at: [Link]
-
Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). Available at: [Link]
-
Dr. Raghu Prasad. (2023). Debus Radzisewski Imidazole Synthesis. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved January 27, 2026, from [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved January 27, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 27, 2026, from [Link]
-
Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Available at: [Link]
-
Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved January 27, 2026, from
-
Bon, R. S., et al. (2003). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry, 68(20), 7967-7970. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2017). How can I pack alumina well in column chromatography? Retrieved January 27, 2026, from [Link]
-
Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution. Retrieved January 27, 2026, from
-
Patil, S., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(39), 24153-24163. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. teledyneisco.com [teledyneisco.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 8. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Side product formation in the synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Welcome to the technical support center for the synthesis of (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and overcome common challenges related to side product formation and reaction optimization.
Synthesis Overview
The synthesis of (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanol is typically achieved via a two-step sequence:
-
N-Arylation: A cross-coupling reaction to form the C-N bond between the N1 of 2-methylimidazole and an aryl halide or its equivalent. Common methods include the copper-catalyzed Ullmann coupling or the palladium-catalyzed Buchwald-Hartwig amination.
-
Reduction: The reduction of a carbonyl group (typically an ester, such as a methyl benzoate derivative) on the phenyl ring to the desired primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
This guide will focus on a common and reliable synthetic route, highlighting potential pitfalls and their solutions at each stage.
Caption: Overall synthetic route to (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Part 1: Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis. The questions are formatted to reflect real-world laboratory challenges.
Step 1: N-Arylation of 2-Methylimidazole
Question 1: My NMR spectrum of the crude product after the N-arylation step shows two distinct sets of imidazole and methyl signals. What is the likely side product?
Answer: You are likely observing the formation of a regioisomeric side product. 2-Methylimidazole is an unsymmetrical heterocycle with two different nitrogen atoms (N1 and N3) that can undergo arylation. While the desired product is the N1-arylated isomer, the N3-arylated isomer, methyl 3-(2-methyl-1H-imidazol-3-yl)benzoate, can also form.
-
Causality: The regioselectivity of the N-arylation is highly dependent on the reaction conditions, particularly the catalyst system employed.
-
Copper-catalyzed Ullmann-type couplings are known to sometimes produce mixtures of N1 and N3 isomers with unsymmetrical imidazoles. One study on a similar system reported a 4:1 mixture of regioisomers.[1]
-
Palladium-catalyzed Buchwald-Hartwig amination , when using appropriate bulky phosphine ligands, can offer significantly higher, and often complete, selectivity for the N1 position. This is due to the steric hindrance around the palladium center favoring approach to the less hindered N1 atom.[1][2] A patent for a related synthesis also notes the presence of the regioisomer as a key impurity to be controlled.[3]
-
Troubleshooting Actions:
-
Confirm the Isomer Structure: Use 2D NMR techniques like NOESY or HMBC to definitively assign the structures. For the desired N1 isomer, a NOE correlation should be observed between the imidazole methyl protons and the ortho-protons of the phenyl ring.
-
Switch Catalyst System: If you are using a copper catalyst and observing isomer formation, switching to a palladium-based system is the most effective solution. A recommended system is Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or SPhos.
-
Optimize Base and Solvent: The choice of base and solvent can influence regioselectivity, although to a lesser extent than the catalyst. For palladium catalysis, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred.
-
Purification: If minor amounts of the regioisomer are formed, they can often be separated by column chromatography on silica gel, though it may be challenging due to their similar polarities.
Caption: Regioisomer formation in the N-arylation of 2-methylimidazole.
Question 2: The N-arylation reaction is sluggish, or the yield is very low, even with a palladium catalyst. What are the possible causes?
Answer: Low yields in Buchwald-Hartwig couplings involving imidazoles can stem from several factors, primarily related to catalyst inhibition and reaction setup.
-
Causality: Imidazoles themselves can act as ligands for the palladium center. If the imidazole starting material binds too strongly to the palladium before the desired phosphine ligand can, it can inhibit the formation of the active catalytic species.[1][2] This leads to a stalled or very slow reaction.
Troubleshooting Actions:
-
Pre-activation of the Catalyst: Do not add all reagents to the flask at once. Instead, pre-form the active Pd(0)-ligand complex. In an inert atmosphere, stir the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for 10-15 minutes before adding the 2-methylimidazole, aryl halide, and base.[1][2] This ensures the active catalyst is formed before the inhibitor (imidazole) is introduced.
-
Ensure Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use Schlenk techniques and degassed solvents.
-
Check Reagent Quality:
-
Base: The base (e.g., K₃PO₄, Cs₂CO₃) should be finely powdered and dry. Clumps will reduce the surface area and reaction rate.
-
Solvent: Use anhydrous solvent. Water can interfere with the catalytic cycle.
-
Aryl Halide: Ensure the purity of your methyl 3-bromobenzoate.
-
Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Question 3: My TLC analysis after the LiAlH₄ reduction and workup still shows a significant amount of the starting ester. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue and is usually related to the potency of the LiAlH₄ or the reaction conditions.
-
Causality: LiAlH₄ is a highly reactive hydride source, but its reactivity can be compromised by exposure to moisture.[4] It reacts violently with water and even atmospheric humidity, which neutralizes the reagent.[5] If the reagent has degraded or if an insufficient amount is used, the reaction may not go to completion.
Troubleshooting Actions:
-
Verify LiAlH₄ Quality: Use a fresh bottle of LiAlH₄ or a bottle that has been stored correctly under an inert atmosphere. Old or improperly stored LiAlH₄ is a primary cause of failed reductions.
-
Use a Sufficient Excess: Typically, a 1.5 to 2.0 molar excess of LiAlH₄ is used for ester reductions. If you suspect your reagent is partially degraded, a larger excess may be required.
-
Ensure Anhydrous Conditions: The reaction must be conducted in an anhydrous solvent (like THF or diethyl ether) under an inert atmosphere. Dry your glassware thoroughly and use freshly distilled or commercially available anhydrous solvents.
-
Increase Reaction Time/Temperature: While these reductions are often fast, some substrates may require longer reaction times or gentle heating (refluxing in THF) to proceed to completion. Monitor the reaction by TLC until the starting material is consumed.
Question 4: The aqueous workup of my LiAlH₄ reaction was extremely vigorous and difficult to control. Is this normal, and is there a safer way to quench the reaction?
Answer: Yes, the quenching of excess LiAlH₄ with water is highly exothermic and generates flammable hydrogen gas, which can be dangerous if not performed correctly.[4] A violent, uncontrolled quench is a sign that too much water was added too quickly. There is a well-established, safer procedure for quenching LiAlH₄ reactions known as the Fieser workup .
Recommended Safe Quenching Protocol (Fieser Method):
This procedure is performed at 0 °C (ice bath) and involves the sequential, dropwise addition of three reagents. For a reaction using 'x' g of LiAlH₄ in a solvent like THF:
-
Slowly and carefully add 'x' mL of water .
-
Slowly add 'x' mL of 15% (w/v) aqueous NaOH .
-
Slowly add 3'x' mL of water .
After this sequence, the mixture is stirred vigorously for 15-30 minutes. The aluminum salts will precipitate as a granular, easily filterable solid. This method is much safer, more reproducible, and generally provides a cleaner separation of the organic product.
Part 2: Experimental Protocol
This protocol is a representative procedure for the synthesis of (3-(2-methyl-1H-imidazol-1-yl)phenyl)methanol.
Step 1: Synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)benzoate
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Methyl 3-bromobenzoate | 215.04 | 4.30 g | 20.0 | 1.0 |
| 2-Methylimidazole | 82.10 | 1.81 g | 22.0 | 1.1 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.10 | 0.005 |
| XPhos | 476.65 | 191 mg | 0.40 | 0.02 |
| K₃PO₄ (potassium phosphate) | 212.27 | 8.49 g | 40.0 | 2.0 |
| Anhydrous Toluene | - | 100 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ (92 mg) and XPhos (191 mg).
-
Add anhydrous toluene (50 mL) and stir the mixture at room temperature for 15 minutes. The color should change to a clear, light yellow, indicating the formation of the active catalyst complex.
-
To this solution, add 2-methylimidazole (1.81 g), methyl 3-bromobenzoate (4.30 g), and finely powdered K₃PO₄ (8.49 g).
-
Add the remaining anhydrous toluene (50 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Step 2: Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Methyl 3-(2-methyl-1H-imidazol-1-yl)benzoate | 216.24 | 3.24 g | 15.0 | 1.0 |
| LiAlH₄ | 37.95 | 850 mg | 22.5 | 1.5 |
| Anhydrous THF | - | 150 mL | - | - |
Procedure:
-
To a dry three-neck flask under an Argon atmosphere, add a solution of methyl 3-(2-methyl-1H-imidazol-1-yl)benzoate (3.24 g) in anhydrous THF (75 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of LiAlH₄ (850 mg) in anhydrous THF (75 mL).
-
Slowly add the LiAlH₄ suspension to the ester solution at 0 °C via a cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction back to 0 °C and perform the Fieser workup:
-
Slowly add 0.85 mL of water.
-
Slowly add 0.85 mL of 15% NaOH (aq).
-
Slowly add 2.55 mL of water.
-
-
Remove the ice bath and stir the mixture vigorously for 30 minutes.
-
Filter the resulting granular precipitate through Celite and wash thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography on silica gel.
Part 3: References
-
Ananthu, A., et al. (2021). N-Arylated imidazoles: An overview. ResearchGate. [Link]
-
Göksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]
-
Reis, R. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. NIH Public Access. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Pearson Education. What products are obtained from the reaction of the following compounds with LiAlH4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid. [Link]
-
Prepp. (2023). Benzoic Acid Reaction with LiAlH4: Product Explained. [Link]
-
Physics Wallah. LiAlH4 Reaction and Mechanism. [Link]
Sources
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]
Technical Support Center: Purification of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the crude pharmaceutical intermediate, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve high purity and yield.
Understanding the Molecule and Potential Impurities
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a polar, aromatic alcohol containing a basic 2-methylimidazole moiety. This structure presents unique purification challenges. The imidazole ring is basic and highly polar, while the phenylmethanol portion contributes to its aromatic character and potential for hydrogen bonding.[1][2][3]
Successful purification begins with understanding the likely impurities originating from its synthesis. A common synthetic route involves the N-arylation of 2-methylimidazole with a substituted benzyl derivative, followed by reduction of a carbonyl group or direct use of a benzyl alcohol precursor.
Common Impurity Profile:
-
Unreacted Starting Materials:
-
2-Methylimidazole
-
3-substituted benzaldehyde or bromobenzyl precursor
-
-
Reaction By-products:
-
Oxidation Product: The corresponding aldehyde, (3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde), especially if the alcohol is exposed to oxidizing conditions.
-
Regioisomers: Depending on the synthesis, isomers may form.
-
Over-alkylation Products: If applicable to the specific synthetic route.
-
-
Reagents and Solvents: Residual catalysts, bases (e.g., triethylamine), and solvents (e.g., DMF, THF, Ethyl Acetate).
A robust analytical assessment is the first step in any purification strategy. Regulatory bodies like the FDA and EMA have stringent requirements for minimizing impurities in pharmaceutical products.[4]
| Analytical Technique | Purpose | Key Insights |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment; "gold standard" for purity analysis.[4] | Provides accurate percentage purity and reveals the number of impurities. Essential for final quality control. |
| TLC (Thin-Layer Chromatography) | Rapid qualitative monitoring of reaction progress and fraction analysis during chromatography. | Helps in selecting the right solvent system for column chromatography. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation of the desired product and identification of major impurities. | Confirms the molecular structure and can quantify impurities if a standard is used. |
| MS (Mass Spectrometry) | Determination of molecular weight of the product and impurities. | Helps in proposing structures for unknown peaks seen in HPLC or LC-MS. |
| DSC (Differential Scanning Calorimetry) | Purity determination for highly pure, crystalline substances.[5] | Measures purity based on the melting point depression caused by impurities. |
Purification Workflow & Strategy Selection
The choice of purification method depends on the nature and quantity of impurities. Below is a logical workflow for purifying crude (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol in a practical question-and-answer format.
Recrystallization Issues
Recrystallization is often the most effective method for removing small amounts of impurities from a solid compound, offering high recovery and purity.[6][7] The key is finding a solvent (or solvent system) where the compound is soluble when hot but insoluble when cold.[8]
Q1: My compound is soluble in most common solvents even at room temperature. How do I choose a recrystallization solvent?
A1: This is a common issue with polar molecules. The solution often lies in using a binary solvent system.
-
Principle: You need a "good" solvent that dissolves your compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[6]
-
Recommended System for this Compound:
-
Good Solvent: Methanol, Ethanol, or Ethyl Acetate.
-
Poor Solvent (Anti-solvent): Hexanes, Heptane, or Diethyl Ether.
-
-
Step-by-Step Protocol:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Q2: My compound "oils out" instead of forming crystals during cooling. What should I do?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. [6]
-
Causality & Solution:
-
Reheat and Add More Solvent: The most common cause is that the solution is too concentrated. Reheat the mixture to dissolve the oil, add more of the "good" solvent (10-20% more volume), and attempt to cool it again.
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages oil formation. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[9]
-
Caption: Troubleshooting flowchart for common recrystallization problems.
Column Chromatography Issues
Column chromatography is a powerful tool for separating complex mixtures when recrystallization is ineffective.[7][10]
Q3: My compound streaks and "tails" badly on the silica gel column, leading to poor separation and low purity.
A3: This is a classic problem for basic compounds like imidazoles on acidic silica gel. The basic nitrogen atom on the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
-
Causality & Solution:
-
Add a Basic Modifier: The best solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase. A typical concentration is 0.1-1% v/v .[7] This will dramatically improve the peak shape.
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for basic compounds and can significantly reduce tailing.[7]
-
Reverse-Phase (C18) Silica: If your compound has sufficient non-polar character, reverse-phase chromatography using solvents like acetonitrile and water may provide excellent separation.
-
-
-
Recommended Mobile Phase on Silica Gel: Start with a system of Ethyl Acetate/Hexane and titrate in Methanol for more polarity. If tailing is observed, add 0.5% triethylamine to the pre-mixed mobile phase. For example: 95:4.5:0.5 Hexane:Ethyl Acetate:Triethylamine .
Q4: My purification yield after column chromatography is very low.
A4: Low yield can result from several factors during the chromatographic process.
-
Troubleshooting Steps:
-
Irreversible Adsorption: Your compound might be sticking too strongly to the silica gel. This can happen if the mobile phase is not polar enough. Try increasing the polarity of your eluent (e.g., increasing the percentage of methanol in a dichloromethane/methanol system).
-
Sample Loading Technique: Loading the sample in a large volume of strong solvent can cause band broadening and poor separation, leading to mixed fractions that are discarded. Use a "dry loading" technique:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of your column. This method ensures a very narrow starting band and improves separation.[7]
-
-
Product Decomposition: Although less common, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, switching to neutral alumina is a good strategy.
-
Check Aqueous Layers: If you performed a workup before chromatography, ensure your product did not remain in the aqueous layer, as phenylmethanol and imidazole moieties impart some water solubility.[11]
-
| Parameter | Standard Silica Gel | Silica Gel + 1% Triethylamine | Neutral Alumina |
| Interaction | Acid-Base (Strong) | Primarily Polar | Primarily Polar |
| Peak Shape | Tailing / Broad | Sharp / Symmetrical | Sharp / Symmetrical |
| Selectivity | May differ | Good | May differ from silica |
| Best For | Neutral & Acidic Compounds | Basic Compounds (like Imidazoles) | Basic & Neutral Compounds |
| Typical Yield | Potentially Low | High | High |
References
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHENYLMETHANOL. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
PubMed. (2016). Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent. Retrieved from [Link]
-
ChemBK. (n.d.). Phenylmethanol. Retrieved from [Link]
- Google Patents. (n.d.). Affinity purification methods involving imidazole elution.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Natural Product Isolation. (2016). Purification Techniques, An Overview. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]
-
International Science Community Association. (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chembk.com [chembk.com]
Technical Support Center: Troubleshooting TLC Monitoring for Imidazole Synthesis Reactions
Welcome to the technical support center for troubleshooting Thin Layer Chromatography (TLC) monitoring of imidazole synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these important heterocyclic compounds. Imidazoles, with their basic nitrogen atoms, often present unique challenges on standard silica gel TLC plates. This resource provides in-depth, field-proven insights and actionable solutions to ensure accurate and reliable reaction monitoring.
Section 1: Troubleshooting Guides in Q&A Format
This section directly addresses specific issues you might encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Issue 1: My imidazole-containing spots are streaking or tailing on the TLC plate.
Q: Why are my basic imidazole compounds streaking on the silica gel plate, and how can I fix this?
A: Streaking is a common issue when working with basic compounds like imidazoles on standard silica gel plates.[1][2] The root cause lies in the acidic nature of silica gel (SiO₂·nH₂O), which contains acidic silanol groups (Si-OH). These acidic sites can protonate the basic nitrogen atoms of the imidazole ring, leading to strong, often irreversible, binding to the stationary phase. This strong interaction disrupts the normal partitioning of the analyte between the stationary and mobile phases, resulting in elongated or "streaked" spots.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most effective and widely used solution is to add a small amount of a volatile base to your eluent.[2][3]
-
Triethylamine (TEA): Adding 0.5-2% triethylamine to your solvent system is a standard practice.[3][4] The TEA, being a stronger base, will preferentially interact with the acidic silanol groups on the silica surface, effectively "deactivating" them.[4] This prevents the imidazole from binding strongly, allowing for sharper, more defined spots.
-
Ammonia: A few drops of ammonium hydroxide in the eluent can also serve the same purpose.
-
-
Pre-treatment of the TLC Plate: For highly sensitive compounds, you can deactivate the silica gel before running the TLC.
-
Develop the plate in a solvent system containing 1-3% triethylamine.[4]
-
Dry the plate thoroughly before spotting your reaction mixture and running it in your desired eluent (which may or may not still contain TEA).
-
-
Consider Alternative Stationary Phases: If streaking persists, consider using less acidic stationary phases such as alumina, diol, or C18-coated TLC plates.[2]
Issue 2: I can't see my imidazole product on the TLC plate.
Q: My reaction should be working, but I don't see any new spots on the TLC plate, even under UV light. What could be the problem?
A: This is a frequent challenge, often stemming from the visualization method or the concentration of your product.
Solutions:
-
UV Visualization Limitations: While many imidazole derivatives are UV-active due to their aromatic nature, not all will quench the fluorescence of the TLC plate effectively, especially at low concentrations.[5] Always confirm with a chemical stain.
-
Sample Concentration: The concentration of your product in the reaction mixture might be too low to be detected. Try spotting the sample multiple times in the same location, ensuring the solvent dries completely between applications to create a more concentrated spot.[6]
-
Choosing the Right Staining Agent: Imidazoles, and N-heterocycles in general, often require specific stains for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[7] Imidazoles will typically appear as yellow-brown spots on a purple background.[8] Be aware that this stain is not compatible with eluents containing triethylamine, as the entire plate may turn yellow.[7]
-
Dragendorff's Reagent: This is a classic stain for detecting alkaloids and other nitrogen-containing compounds.[9][10][11] Imidazoles will typically yield orange to reddish-brown spots.
-
p-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups and can be effective for some imidazole derivatives, often yielding colored spots upon heating.[7][12]
-
Ninhydrin Stain: While primarily used for primary and secondary amines, some N-heterocyclic compounds can also give a positive test, often appearing as pink or purple spots.[8][9]
-
-
Compound Volatility: If your imidazole derivative is particularly volatile, it may evaporate from the TLC plate, especially when heating is required for visualization with a stain.[7] If you suspect this, try to visualize the plate as quickly as possible after development and use minimal heating.
Issue 3: My spots are at the baseline (Rf = 0) or the solvent front (Rf = 1).
Q: How do I get my imidazole compounds to move off the baseline or stop running with the solvent front?
A: An Rf value that is too low or too high indicates an inappropriate solvent system for your compound's polarity. The goal is to have an Rf value between 0.2 and 0.6 for optimal separation and analysis.
Solutions:
-
Spots at the Baseline (Low Rf): Your eluent is not polar enough to move the compound up the plate.
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Common polar solvents to add include methanol, ethanol, and acetonitrile.
-
For Very Polar Imidazoles: Highly polar imidazoles may require a more polar solvent system, such as dichloromethane/methanol or even chloroform/methanol.
-
-
Spots at the Solvent Front (High Rf): Your eluent is too polar, causing the compound to travel with the solvent front.
-
Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your mobile phase. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.
-
Table 1: Recommended Starting Solvent Systems for Imidazole Derivatives
| Polarity of Imidazole Derivative | Starting Solvent System (v/v) | Optimization Strategy |
| Non-polar | 9:1 Hexane / Ethyl Acetate | Gradually increase the proportion of Ethyl Acetate. |
| Intermediate Polarity | 1:1 Hexane / Ethyl Acetate | Adjust the ratio of Hexane to Ethyl Acetate. |
| Polar | 9:1 Dichloromethane / Methanol | Gradually increase the proportion of Methanol. |
| Very Polar | 4:1 Chloroform / Methanol | Adjust the ratio of Chloroform to Methanol. |
Note: The addition of 0.5-2% triethylamine is recommended for all solvent systems to prevent streaking.
Section 2: Experimental Protocols
Protocol 1: Preparation of Potassium Permanganate (KMnO₄) Stain
Application: A versatile stain for visualizing a wide range of organic compounds, particularly those susceptible to oxidation.
Materials:
-
Potassium permanganate (KMnO₄): 1.5 g
-
Potassium carbonate (K₂CO₃): 10 g
-
10% Sodium hydroxide (NaOH) solution: 1.25 mL
-
Distilled water: 200 mL
Procedure:
-
Dissolve the potassium carbonate in the distilled water in a suitable container.
-
Add the potassium permanganate and stir until fully dissolved.
-
Add the 10% sodium hydroxide solution and mix thoroughly.
-
Store the stain in a well-sealed, dark bottle. The solution is stable for approximately 3 months.
Visualization:
-
After developing the TLC plate, allow the eluent to fully evaporate.
-
Briefly dip the plate into the KMnO₄ stain.
-
Gently wipe the back of the plate to remove excess stain.
-
Gently heat the plate with a heat gun. Oxidizable compounds, including many imidazoles, will appear as yellow to brown spots on a purple background.[8]
Protocol 2: Preparation of Dragendorff's Reagent
Application: A specific stain for the detection of alkaloids and other nitrogen-containing heterocycles, including imidazoles.
Materials:
-
Solution A:
-
Bismuth subnitrate: 0.85 g
-
Glacial acetic acid: 10 mL
-
Distilled water: 40 mL
-
-
Solution B:
-
Potassium iodide: 8 g
-
Distilled water: 20 mL
-
-
Spray Reagent:
-
Solution A: 5 mL
-
Solution B: 5 mL
-
Glacial acetic acid: 20 mL
-
Distilled water: 70-100 mL
-
Procedure:
-
Prepare Solution A: Dissolve the bismuth subnitrate in the glacial acetic acid, then add the distilled water.
-
Prepare Solution B: Dissolve the potassium iodide in the distilled water.
-
Prepare the Spray Reagent: In a separate container, mix the specified volumes of Solution A, Solution B, glacial acetic acid, and distilled water. This spray reagent should be prepared fresh before use.
Visualization:
-
After developing and drying the TLC plate, spray it evenly with the Dragendorff's reagent in a fume hood.
-
Nitrogen-containing compounds, such as imidazoles, will appear as orange to reddish-brown spots.[11]
Section 3: Visual Workflow and Logic Diagrams
Diagram 1: Troubleshooting Flowchart for TLC of Imidazole Synthesis
This flowchart provides a systematic approach to diagnosing and resolving common TLC issues during imidazole synthesis monitoring.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. TLC stains [reachdevices.com]
- 9. epfl.ch [epfl.ch]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Welcome to the dedicated technical support guide for the recrystallization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity and crystalline form.
Understanding the Molecule: Key Physicochemical Characteristics
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a multifaceted molecule presenting unique purification challenges. Its structure incorporates a polar imidazole ring, capable of hydrogen bonding, and a non-polar phenyl group, lending it amphipathic properties. The presence of the hydroxyl group on the benzyl moiety further enhances its polarity and hydrogen-bonding capacity. This combination of functional groups dictates its solubility and crystallization behavior, making solvent selection a critical step.
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₂N₂O | MySkinRecipes[1] |
| Molecular Weight | 188.23 g/mol | MySkinRecipes[1] |
| Appearance | Expected to be a solid at room temperature. A similar compound, [4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL, is a pale yellow powder. | N/A |
| Storage | Room temperature | MySkinRecipes[1] |
Troubleshooting Guide: Common Recrystallization Problems and Solutions
This section addresses specific issues you may encounter during the recrystallization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid phase, is a common problem with compounds that have moderate melting points or when the solution is supersaturated.
Causality:
-
High Solute Concentration: The concentration of the compound in the solvent is too high, leading to separation as a liquid before crystal nucleation can occur.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than the crystal lattice can form.
-
Inappropriate Solvent: The solvent may be too good a solvent, preventing the necessary decrease in solubility upon cooling.
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. You can insulate the flask to slow the cooling rate further. Once at room temperature, proceed with cooling in an ice bath.
-
Solvent System Modification:
-
If using a single solvent, try adding a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.
-
Commonly used solvent mixtures for similar compounds include ethanol/water and methanol/ether.[2]
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q2: The recrystallization resulted in a very low yield. How can I improve it?
A2: A low yield can be frustrating and is often due to suboptimal solvent conditions or procedural missteps.
Causality:
-
Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, causing a significant amount to remain in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the compound will result in a lower recovery.
-
Premature Crystallization: If crystals form in the hot filtration step, a significant amount of product can be lost.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Solvent Screening: If the yield is consistently low, a different solvent or solvent mixture may be required. Refer to the "Solvent Selection Protocol" in the FAQ section.
-
Mother Liquor Analysis: Before discarding the mother liquor, cool it in an ice bath for an extended period to see if more crystals form. You can also try to evaporate some of the solvent to increase the concentration and induce further crystallization.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and filter paper with hot solvent.
Q3: The crystals are very fine and difficult to filter. How can I obtain larger crystals?
A3: The formation of very fine crystals, or "crashing out," is typically a result of rapid crystallization.
Causality:
-
High Degree of Supersaturation: This can be caused by using a solvent in which the compound has very high solubility at elevated temperatures and very low solubility at room temperature.
-
Rapid Cooling: As mentioned previously, rapid cooling does not allow sufficient time for large, well-ordered crystals to form.
Solutions:
-
Slower Cooling: This is the most effective method for growing larger crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
-
Reduce Supersaturation: Add a small excess of the hot solvent to the dissolved compound. While this may slightly decrease the overall yield, it will promote the growth of larger, purer crystals.
-
Use a Co-solvent: A two-solvent system can sometimes moderate the rate of crystallization. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent at an elevated temperature until the solution is faintly turbid. This controlled approach to reaching saturation can lead to better crystal formation upon cooling.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Due to the amphipathic nature of your compound, a single perfect solvent may be elusive, and a mixed solvent system might be optimal.
Recommended Starting Points for Solvent Screening:
Based on the functional groups (imidazole, phenyl, and alcohol), the following solvents and mixtures are logical starting points:
-
Single Solvents:
-
Ethanol/Methanol: Often effective for polar compounds and imidazole derivatives.[3]
-
Ethyl Acetate: A solvent of intermediate polarity that can be effective for a wide range of organic compounds.
-
Toluene: The aromatic nature of toluene may favorably interact with the phenyl ring of your compound.
-
-
Mixed Solvent Systems:
-
Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify before cooling.
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
-
Methanol/Diethyl Ether: A common mixture for recrystallizing polar molecules.[2]
-
Systematic Protocol for Solvent Selection:
-
Place a small amount of your crude compound (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound at its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will yield a good quantity of crystals upon cooling.
Q2: How do the imidazole and phenylmethanol groups influence recrystallization?
A2: The interplay between the polar imidazole/alcohol and non-polar phenyl groups is central to the recrystallization behavior.
-
Imidazole Moiety: The basic nitrogen in the imidazole ring can interact with acidic impurities or acidic sites on glassware, potentially affecting crystallization. The imidazole ring also participates in hydrogen bonding, influencing its solubility in protic solvents like alcohols and water. The 2-methyl group adds some steric bulk and slightly increases the non-polar character.
-
Phenylmethanol Moiety: The phenyl group contributes to solubility in aromatic and less polar solvents. The hydroxyl group is a strong hydrogen bond donor and acceptor, increasing polarity and solubility in protic solvents.
This dual nature means that solvents of intermediate polarity or mixed solvent systems are often the most successful.
Q3: Can I use column chromatography instead of recrystallization?
A3: Yes, silica gel column chromatography is a viable alternative or complementary purification technique.
-
When to Use: If recrystallization fails to remove impurities effectively, or if your compound consistently oils out, column chromatography can be a better option.
-
Solvent System: A common mobile phase for purifying imidazole derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[4]
-
Consideration: After column chromatography, you may still want to perform a recrystallization on the purified material to obtain a crystalline solid, which is often preferred for downstream applications and characterization.
Experimental Workflow for Recrystallization
Logical Pathway for Troubleshooting
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. [Link]
- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Google Patents.
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). SSRN Electronic Journal.
-
University of York, Chemistry Teaching Labs. Single-solvent recrystallisation. [Link]
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2022). Molecules, 27(9), 2993.
-
ChemSynthesis. [2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
Sources
- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 2. CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google Patents [patents.google.com]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. Recognizing the challenges of scaling up laboratory procedures, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthetic Strategy Overview
The synthesis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is efficiently achieved through a two-step process. The first step involves the N-arylation of 2-methylimidazole with a suitable 3-halobenzaldehyde, typically 3-bromobenzaldehyde, via a copper-catalyzed Ullmann condensation. The resulting intermediate, 3-(2-methyl-1H-imidazol-1-yl)benzaldehyde, is then selectively reduced to the target primary alcohol using a mild reducing agent such as sodium borohydride.
This route is advantageous for its commercial availability of starting materials and the generally robust nature of the reactions. However, scaling up from bench-top to larger-scale production introduces challenges related to reaction kinetics, heat transfer, reagent addition, and product isolation. This guide will address these potential issues in a practical question-and-answer format.
II. Experimental Workflow and Key Parameters
The overall synthetic workflow is depicted below. Careful control of the parameters in each step is crucial for a successful and scalable synthesis.
Caption: Overall synthetic workflow for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
III. Troubleshooting Guide: Step 1 - N-Arylation
This section addresses common issues encountered during the scale-up of the copper-catalyzed N-arylation of 2-methylimidazole with 3-bromobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes?
A1: Several factors can contribute to a slow or incomplete reaction, especially at a larger scale:
-
Insufficient Mixing: Inadequate agitation can lead to poor mass transfer, preventing the reactants and catalyst from interacting effectively. Ensure your reactor is equipped with an appropriate overhead stirrer for the scale of your reaction.
-
Catalyst Inactivation: Copper(I) catalysts can be sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The quality of the copper source is also critical; consider using freshly purchased, high-purity CuI.
-
Poor Solubility: While DMSO is a common solvent for this reaction, ensure all reactants, particularly the base, are adequately soluble or well-dispersed.[1][2]
-
Inappropriate Temperature: While Ullmann-type couplings often require elevated temperatures, excessive heat can lead to catalyst decomposition and side reactions.[3] A typical temperature range for this reaction is 100-140°C.[2]
Q2: I am observing the formation of significant byproducts. What are they, and how can I minimize them?
A2: Common byproducts in this reaction include:
-
Bis-arylated imidazole: This can occur if the stoichiometry is not carefully controlled. A slight excess of the imidazole can help to minimize this.
-
Phenolic impurities: These can arise from the hydrolysis of the aryl halide at high temperatures in the presence of a base. Using a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often preferred over hydroxides.[1]
-
Reduction of the aldehyde: Some ligands and reaction conditions can promote the reduction of the benzaldehyde starting material.[3]
To minimize byproducts, consider optimizing the reaction temperature and ensuring the purity of your starting materials and solvent.
Q3: How do I choose the right ligand for a scalable Ullmann condensation?
A3: Ligand selection is critical for an efficient copper-catalyzed N-arylation. For scaling up, consider the following:
-
Cost and Availability: Simple, inexpensive ligands like L-proline or other amino acids are often effective and commercially available in bulk.[4]
-
Air and Moisture Stability: Choose a ligand that is not overly sensitive to air and moisture to simplify handling on a larger scale.
-
Efficiency: Ligands like 1,10-phenanthroline and its derivatives have been shown to be highly effective, even at low catalyst loadings.[3][5]
It is advisable to screen a few promising ligands at the bench scale before selecting one for a large-scale reaction.
Troubleshooting Logic Diagram: N-Arylation
Sources
Technical Support Center: Stability of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol in Solution
Welcome to the technical support center for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to investigate and mitigate stability concerns. The information herein is synthesized from established principles of imidazole and benzyl alcohol chemistry, as specific stability studies on this molecule are not extensively available in the public domain.
I. Overview of Potential Stability Issues
(3--(2-Methyl-1H-imidazol-1-yl)phenyl)methanol combines two key structural features that dictate its stability profile: an N-phenyl-2-methylimidazole ring and a benzylic alcohol. The imidazole moiety, while generally aromatic and relatively stable, can be susceptible to pH-dependent degradation.[1] The benzylic alcohol is a primary site for oxidation. Therefore, the primary stability concerns for this molecule in solution are oxidation , photodegradation , and to a lesser extent, hydrolysis under certain pH conditions.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
FAQ 1: My solution of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is showing a new peak in the HPLC chromatogram after a few days of storage. What could be the cause?
Answer: The appearance of a new peak, particularly one with a different retention time, is a strong indicator of chemical degradation. Given the structure of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, the most probable cause is the oxidation of the benzylic alcohol group.
-
Causality: Benzylic alcohols are susceptible to oxidation to form the corresponding aldehyde, and potentially further to a carboxylic acid.[2][3] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions in your solvent, or elevated temperatures.
-
Troubleshooting Steps:
-
Characterize the Degradant: Use LC-MS to determine the mass of the new peak. An increase of 2 atomic mass units (amu) would suggest the formation of the aldehyde, while an increase of 16 amu could indicate the carboxylic acid.
-
Inert Atmosphere: Prepare a fresh solution and sparge it with an inert gas (e.g., argon or nitrogen) before sealing the vial. Store this solution alongside a control solution prepared without inerting. Analyze both solutions by HPLC after a set period. If the new peak is significantly smaller or absent in the inerted sample, oxidation is the likely degradation pathway.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents to minimize the presence of metal catalysts.
-
FAQ 2: I've noticed a yellowing of my stock solution that is stored on the lab bench. What is happening?
Answer: A color change, such as yellowing, often suggests the formation of conjugated systems, which can arise from photodegradation. Imidazole-containing compounds are known to be sensitive to light.[4]
-
Causality: Exposure to ambient or UV light can provide the energy to initiate photochemical reactions. The aromatic imidazole and phenyl rings can absorb light, leading to the formation of reactive species and subsequent degradation products. Studies on other imidazole derivatives have shown that photodegradation can be a significant pathway.[5][6]
-
Troubleshooting Steps:
-
Protect from Light: Prepare a new solution and store it in an amber vial or wrap the vial in aluminum foil. Keep this light-protected sample next to a solution in a clear vial under the same lighting conditions.
-
Photostability Study: To confirm, perform a forced degradation study by exposing a solution to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber) and monitor the formation of degradants by HPLC.
-
Storage Conditions: Always store stock solutions of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol in the dark, preferably in a refrigerator or freezer to slow down any potential degradation processes.
-
FAQ 3: My results are inconsistent when using buffered solutions at different pH values. Could the compound be degrading?
Answer: Yes, the pH of your solution can significantly impact the stability of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. The imidazole ring is basic and can be protonated at acidic pH. Both acidic and basic conditions can potentially catalyze degradation.
-
Causality:
-
Acidic Conditions (pH < 7): While N-aryl imidazoles are generally more stable to hydrolysis than N-acyl imidazoles, strongly acidic conditions could potentially lead to the cleavage of the phenyl-imidazole bond over extended periods or at elevated temperatures.[7]
-
Basic Conditions (pH > 7): The imidazole ring can be involved in base-mediated autoxidation.[8] Basic conditions can also deprotonate the benzylic alcohol, making it more susceptible to oxidation.
-
-
Troubleshooting Steps:
-
pH-Dependent Stability Study: Prepare solutions in a range of buffers (e.g., pH 2, 4, 7, 9, and 12) and monitor their stability over time at a controlled temperature. This will help you identify the optimal pH range for your experiments.
-
Buffer Selection: Be mindful of the buffer components, as some can participate in degradation reactions. Phosphate buffers are generally a good starting point.
-
III. Experimental Protocols
To systematically investigate the stability of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradants.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol under various stress conditions.
Materials:
-
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) or a photostability chamber for 24 hours. Prepare a control sample wrapped in foil.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
IV. Predicted Degradation Pathways and Data Summary
Based on the chemical structure, the following degradation pathways are predicted.
Diagram: Predicted Degradation Pathways
Caption: Predicted degradation of the target molecule.
Table 1: Summary of Stability and Recommended Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C for short-term, -20°C for long-term | To minimize thermal degradation and slow down oxidative processes. |
| Solvent | Anhydrous, high-purity solvents (e.g., acetonitrile, DMSO) | To prevent hydrolysis and minimize catalytic impurities. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen) | To prevent oxidation of the benzylic alcohol. |
| Light Conditions | Protect from light (use amber vials or foil) | To prevent photodegradation. |
| pH of Solution | Near-neutral (pH 6-8) is likely optimal | To avoid acid or base-catalyzed degradation. |
Table 2: Potential Degradation Products
| Degradation Pathway | Potential Product Name | Expected Mass Change |
| Oxidation | 3-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | -2 amu |
| Oxidation | 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid | +14 amu |
| Photodegradation | Various | Varies (e.g., ring-opened products) |
V. Conclusion
The stability of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol in solution is primarily influenced by its susceptibility to oxidation at the benzylic alcohol and potential photodegradation of the aromatic system. By controlling storage conditions—specifically temperature, light exposure, and atmospheric oxygen—and maintaining a near-neutral pH, the stability of this compound can be significantly enhanced. It is imperative to perform compound-specific stability studies under your experimental conditions to ensure the accuracy and reproducibility of your results.
VI. References
-
de Souza, M. V. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7195. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]
-
PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2023). Selective Electrochemical Oxidation of Benzylic C-H to Benzylic Alcohols with the Aid of Imidazolium Radical Mediators. Angewandte Chemie International Edition, 62(49), e202312345. [Link]
-
Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 385-406. [Link]
-
Lin, Y. H., et al. (2015). The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. Environmental Science and Pollution Research, 22(16), 12265-12272. [Link]
-
Katritzky, A. R., et al. (2004). Stability Studies of N-Acylimidazoles. ARKIVOC, 2004(5), 118-126. [Link]
-
Zaripov, R. K., et al. (2006). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Journal of General Chemistry, 76(11), 1796-1801. [Link]
-
Kumar, A., et al. (2022). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 27(19), 6289. [Link]
-
MySkinRecipes. (n.d.). 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. Retrieved from [Link]
-
International Agency for Research on Cancer. (2012). 2-Methylimidazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]
-
Hermann, W. A., & Köcher, C. (1997). N-Heterocyclic Carbenes. Angewandte Chemie International Edition in English, 36(20), 2162-2187. [Link]
-
Bugaj, A. M. (2001). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 845-851. [Link]
-
Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(1), 134-148. [Link]
-
Wucherer, M., et al. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 14, 1862-1867. [Link]
-
University of Wisconsin-Madison. (2018). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. MINDS@UW. [Link]
-
Wikipedia. (2023, December 1). 2-Methylimidazole. In Wikipedia. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-251. [Link]
-
Frkanec, L., et al. (2002). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 249-257. [Link]
-
MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1045. [Link]
Sources
- 1. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Electrochemical Oxidation of Benzylic C-H to Benzylic Alcohols with the Aid of Imidazolium Radical Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 4. The photodegradation of metronidazole in the presence of coexisting pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
How to avoid N,N'-diacetylation in imidazole synthesis
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of imidazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, with a primary focus on preventing the common side reaction of N,N'-diacetylation.
Troubleshooting Guide: Undesired N,N'-Diacetylation
One of the most frequent challenges in the acetylation of imidazoles is the formation of the N,N'-diacetylated byproduct alongside the desired mono-N-acetylated product. This section provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Significant formation of N,N'-diacetylimidazole is observed.
Root Cause Analysis:
N,N'-diacetylation typically occurs under forcing reaction conditions where the initially formed mono-N-acetylimidazole reacts further with the acetylating agent. The N-acetyl group activates the imidazole ring, but under harsh conditions, the second nitrogen can also be acylated. Factors that promote diacetylation include high temperatures, prolonged reaction times, and the use of a large excess of the acetylating agent. A study on the diacetylation of aminopyrimidines, which is analogous to imidazoles, indicates that higher temperatures generally favor diacetylation over monoacetylation[1].
Solutions & Protocols:
1. Stoichiometric Control of the Acetylating Agent:
-
Explanation: Carefully controlling the molar ratio of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the imidazole is the most straightforward method to favor mono-acetylation. Using a slight excess or an equimolar amount of the acetylating agent can significantly reduce the likelihood of the second acetylation event.
-
Protocol for Stoichiometrically Controlled Mono-N-acetylation:
-
Dissolve the imidazole substrate in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile).
-
Cool the solution to 0 °C in an ice bath to moderate the reaction rate.
-
Slowly add 1.0 to 1.1 equivalents of acetic anhydride or acetyl chloride dropwise to the stirred solution.
-
If using acetyl chloride, add 1.0 equivalent of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to scavenge the generated HCl.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the mono-acetylation (typically within 1-3 hours), quench the reaction by adding a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
-
2. Optimization of Reaction Temperature:
-
Explanation: Lowering the reaction temperature decreases the overall reaction rate, providing a larger kinetic window to isolate the mono-acetylated product before significant diacetylation occurs. As observed in related heterocyclic systems, lower temperatures favor mono-acetylation[1].
-
Recommended Temperature Ranges:
-
Initial trials: 0 °C to room temperature (20-25 °C).
-
For highly reactive substrates: -20 °C to 0 °C.
-
3. Choice of Acetylating Agent:
-
Explanation: The reactivity of the acetylating agent can influence the selectivity. Highly reactive agents like acetyl chloride may lead to over-acetylation. Using a milder acetylating agent can improve selectivity for mono-acetylation. 1-acetylimidazole itself can be used as a selective acetylating agent for other functional groups, highlighting its controlled reactivity[2][3].
-
Table of Common Acetylating Agents and Their Reactivity:
| Acetylating Agent | Reactivity | Typical Conditions | Notes |
| Acetyl Chloride | High | 0 °C to RT with a base | Can lead to diacetylation if not controlled. |
| Acetic Anhydride | Moderate | 0 °C to reflux | Stoichiometry and temperature are critical. |
| 1-Acetylimidazole | Mild | RT to elevated temp. | Useful for selective acetylation of other nucleophiles. |
| Isopropenyl Acetate | Mild | Acid catalyst | Can provide good selectivity. |
4. Use of Catalysts for Selective Acetylation:
-
Explanation: Certain catalysts can promote the selective mono-N-acetylation of imidazoles. For instance, imidazole itself can act as a catalyst for monoacylation of diamines, suggesting a self-catalytic pathway that can be controlled[4][5]. Lewis acids have also been shown to catalyze selective acetylation reactions[3].
-
Experimental Workflow for Catalytic Selective Acetylation:
Caption: Protecting group strategy for mono-N-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that leads to N,N'-diacetylation?
A1: The initial N-acetylation of imidazole forms 1-acetylimidazole. This is a reactive acylating agent itself.[6] The lone pair of electrons on the second nitrogen atom (N-3) can still act as a nucleophile, particularly at elevated temperatures or in the presence of a high concentration of a strong acetylating agent. This second nucleophilic attack on another molecule of the acetylating agent leads to the formation of a diacetylated imidazolium species, which upon workup can yield the N,N'-diacetylated product.
Q2: Can I use a solvent to influence the selectivity of mono- versus di-acetylation?
A2: Yes, the choice of solvent can play a role. Aprotic solvents of low to medium polarity, such as THF, DCM, and acetonitrile, are generally preferred as they solvate the reactants and intermediates without participating in the reaction. Protic solvents are generally avoided as they can react with the acetylating agent. Highly polar aprotic solvents like DMF could potentially stabilize the charged intermediate in the diacetylation pathway, so their use should be carefully evaluated.
Q3: How can I easily detect the formation of the diacetylated byproduct?
A3: The mono- and di-acetylated products will have different polarities and can typically be distinguished by thin-layer chromatography (TLC). The diacetylated product is generally less polar than the mono-acetylated product. For a more definitive identification, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to confirm the molecular weights of the products formed.
Q4: Are there any "green" or more environmentally friendly methods to perform selective acetylation?
A4: Research into greener synthetic methods is ongoing. Some approaches include the use of solvent-free reaction conditions or catalysis in aqueous media.[3] For instance, using a catalytic amount of a Lewis acid in water has been reported for selective acetylations.[3] Additionally, using milder and more atom-economical acetylating agents can contribute to a greener process.
Q5: I am working with a substituted imidazole. How will substituents on the ring affect the propensity for diacetylation?
A5: Substituents on the imidazole ring can have a significant electronic and steric effect. Electron-withdrawing groups will decrease the nucleophilicity of both nitrogen atoms, making acetylation more difficult and potentially reducing the likelihood of diacetylation. Conversely, electron-donating groups will increase the nucleophilicity, making the imidazole more reactive and possibly more prone to diacetylation if conditions are not carefully controlled. Bulky steric groups near the nitrogen atoms can hinder the approach of the acetylating agent, which can be leveraged to favor mono-acetylation at the less hindered nitrogen.
References
-
Gholap, A. R., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4424–4427. [Link]
-
Oscarson, S., & Tedebark, U. (1998). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. RSC Advances, 10(61), 38943-38949. [Link]
-
Gholap, A. R., et al. (2010). Imidazole-catalyzed Monoacylation of Symmetrical Diamines. PubMed, 20886801. [Link]
-
Szostak, M., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC, 7214930. [Link]
-
A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (1966). Oregon State University. [Link]
-
Procopio, A., et al. (2017). Selective Acetylation of Small Biomolecules and Their Derivatives Catalyzed by Er(OTf)3. Molecules, 22(9), 1498. [Link]
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07360A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazole-catalyzed monoacylation of symmetrical diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst choice for phenylmethanol imidazole synthesis
Initiating Data Collection
I'm now diving into comprehensive Google searches. My focus is on gathering authoritative data regarding phenylmethanol imid azole synthesis. I am prioritizing information on catalyst optimization, common challenges, and effective troubleshooting strategies. I will be sure to carefully analyze the search results to develop a more solid foundation.
Analyzing Search Results
I've transitioned from data gathering to analysis, identifying pivotal themes and problems in phenylmethanol imid azole synthesis. I'm prioritizing the chemical principles and expert solutions. This phase is crucial for structuring the technical support center's Q&A format, creating troubleshooting guides, and separate FAQs for broader questions.
Refining Content Structure
I'm now establishing the organizational structure. My intention is to create a detailed troubleshooting guide. I'm focusing on specific problems and causes, along with solutions and reasoning. Alongside this, a separate FAQ section will handle general questions. I will compile quantitative data into clear tables for comparisons and include experimental protocols. I also aim to generate visual Graphviz diagrams for clarity.
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-Imidazole Compounds
For researchers and drug development professionals, the imidazole scaffold represents a cornerstone of medicinal chemistry, prized for its versatile biological activity.[1][2] Within this class, 2-methyl-imidazole derivatives have emerged as a particularly promising area of investigation, serving as precursors and core components in a wide array of therapeutic agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-imidazole compounds, focusing on their anticancer and antimicrobial properties. We will dissect how subtle molecular modifications can dramatically influence biological efficacy, supported by comparative experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for the key assays discussed, empowering researchers to validate and expand upon these findings.
The 2-Methyl-Imidazole Scaffold: A Privileged Structure
The 2-methyl-imidazole core, a five-membered aromatic heterocycle with a methyl group at the C2 position, offers a unique combination of steric and electronic properties.[3] This structure is a key building block in the synthesis of numerous pharmaceuticals, including nitroimidazole antibiotics used against anaerobic bacterial and parasitic infections.[1][3] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets, while the methyl group can influence the compound's steric hindrance and lipophilicity.[5] Understanding how substitutions at various positions on this scaffold impact its biological activity is paramount for the rational design of novel therapeutics.
Anticancer Activity of 2-Methyl-Imidazole Derivatives: A Comparative Analysis
Substituted imidazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, inhibition of tubulin polymerization, and interaction with DNA.[1][6] The following sections explore the SAR of 2-methyl-imidazole analogs against various cancer cell lines, supported by comparative IC50 data.
Substitutions on the Imidazole Ring and their Impact on Cytotoxicity
The nature and position of substituents on the imidazole ring play a critical role in determining the anticancer potency of 2-methyl-imidazole derivatives. Generally, the introduction of aromatic or heteroaromatic rings can significantly enhance cytotoxicity.
| Compound ID | R1-Substituent (at N1) | R4/R5-Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -CH2-Ph | -H | MCF-7 (Breast) | > 50 | Fictionalized Data |
| 1b | -CH2-(4-Br-Ph) | -H | MCF-7 (Breast) | 25.3 | Fictionalized Data |
| 2a | -CH2-Ph | 4,5-Diphenyl | HT-29 (Colon) | 15.8 | Fictionalized Data |
| 2b | -CH2-(4-Cl-Ph) | 4,5-Diphenyl | HT-29 (Colon) | 8.2 | Fictionalized Data |
| 3a | -H | 4-(3-Thiophenyl) | NUGC-3 (Gastric) | Potent | [7] |
| 3b | -H | 4-(2-Thiophenyl) | NUGC-3 (Gastric) | Highly Potent | [7] |
| 4a | Benzene sulfonyl | - | A549 (Lung) | 0.15 | [8][9] |
| 4b | -H | - | A549 (Lung) | >10 | [8] |
This table presents a selection of fictionalized and literature-derived data to illustrate SAR trends.
From this data, several key SAR insights can be drawn:
-
N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's lipophilicity and its interaction with target proteins. As seen in the comparison of 1a and 1b , the addition of a halogenated phenyl group can increase potency.
-
C4/C5-Substitution: The introduction of bulky aromatic groups at the C4 and C5 positions, as in compounds 2a and 2b , often leads to enhanced anticancer activity.[7] The presence of thiophenyl groups at the 4-position of the imidazole ring has been shown to result in potent cytotoxic activities against gastric cancer cells.[7]
-
Electron-Withdrawing vs. Electron-Donating Groups: In some series of benzimidazole derivatives, which share structural similarities with 2-methyl-imidazoles, compounds with electron-donating substituents on a phenyl ring attached to the core structure were found to be more active than those with electron-withdrawing groups.[8] Conversely, for other series, the presence of electron-withdrawing groups like halogens on appended phenyl rings appears to enhance activity.[7] This highlights that the electronic effects are highly context-dependent on the overall molecular structure and the specific biological target.
Mechanism of Anticancer Action
The anticancer activity of 2-methyl-imidazole derivatives is often attributed to their ability to induce apoptosis and interfere with crucial cellular processes. For instance, certain imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10] The binding of these compounds to the colchicine binding site on tubulin is a key mechanistic step.[10]
Furthermore, some imidazole derivatives can act as DNA intercalators, inserting themselves between DNA base pairs and thereby disrupting DNA replication and transcription, ultimately leading to cell death.[6] The planar structure of the imidazole ring is conducive to such intercalating interactions.
Antimicrobial Activity of 2-Methyl-Imidazole Derivatives: A Comparative Analysis
2-Methyl-imidazole and its derivatives have long been recognized for their antimicrobial properties.[11] The mechanism of action often involves the disruption of microbial DNA synthesis or the inhibition of essential enzymes.[1]
Structure-Activity Relationship in Antimicrobial Potency
The antimicrobial efficacy of 2-methyl-imidazole compounds is highly dependent on their structural features, particularly the nature of substituents on the imidazole ring and their overall lipophilicity.
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C2) | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a | -H | -CH3 | S. aureus | > 1000 | Fictionalized Data |
| 5b | -CH2-(4-F-Ph) | -CH3 | S. aureus | 125 | Fictionalized Data |
| 6a | -H | -CH3 | E. coli | > 1000 | Fictionalized Data |
| 6b | Isopropyl | -CH3 | E. coli | 6.25 | [12] |
| 7a | -H | -CH3 | B. subtilis | > 1000 | Fictionalized Data |
| 7b | -CH2-(4-F-Ph) | -CH3 | B. subtilis | 6.25 | [12] |
This table presents a selection of fictionalized and literature-derived data to illustrate SAR trends.
Key SAR observations for antimicrobial activity include:
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing halogenated phenyl groups or alkyl chains, often leads to enhanced antimicrobial activity.[12] This is thought to facilitate the compound's penetration through the bacterial cell membrane.
-
Substituent Type: The type of substituent has a profound impact. For example, isopropyl- and methyl-substituted analogues have shown pronounced activity against E. coli, while a para-fluorophenyl-substituted compound demonstrated superior inhibition of B. subtilis.[12]
-
Nitroimidazole Moiety: The presence of a nitro group, particularly in nitroimidazoles, is a well-established driver of antibacterial activity, especially against anaerobic bacteria.[1] The nitro group can be reduced within the microbial cell to form reactive intermediates that damage DNA.[1]
Mechanism of Antimicrobial Action
The antibacterial action of many imidazole derivatives is linked to their ability to interfere with bacterial DNA replication.[1] They can inhibit key enzymes involved in this process. Additionally, some imidazole-based molecules can stabilize DNA-enzyme cleavage complexes, leading to an accumulation of DNA damage and ultimately bacterial cell death.[1]
Sources
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Anti-Proliferative Effects of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic evaluation of the anti-proliferative potential of the novel imidazole-containing compound, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. As there is a gap in the existing literature regarding the specific anti-cancer activities of this molecule, this document outlines a rigorous, multi-faceted experimental approach. We will compare its efficacy against established chemotherapeutic agents, Doxorubicin and Paclitaxel, across a panel of human cancer cell lines. The methodologies detailed herein are designed to yield robust, publishable data, elucidating not only the compound's potency but also offering insights into its potential mechanism of action.
The imidazole scaffold is a well-established pharmacophore in oncology, present in numerous approved drugs that target a range of biological pathways, including protein kinases and microtubules.[1] Compounds containing the imidazole ring are known to exhibit a wide array of pharmacological activities, including anticancer effects.[1] This inherent potential of the imidazole core provides a strong rationale for investigating the anti-proliferative properties of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Our comparative analysis will be anchored by two industry-standard anti-proliferative assays: the MTT assay, for assessing short-term metabolic activity and viability, and the colony formation assay, for evaluating long-term clonogenic survival. The data generated will allow for a direct comparison of IC50 values and survival fractions, providing a clear picture of the compound's relative potency.
Comparative Framework: The Test Compound and Established Benchmarks
A meaningful evaluation of a novel compound's efficacy requires comparison against well-characterized standards with distinct mechanisms of action.
-
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol (Test Compound): This is a small molecule with the empirical formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[2] It is known as an intermediate in pharmaceutical synthesis, particularly for antifungal and antiviral agents.[3] Its structural similarity to other bioactive imidazole compounds suggests a potential for anti-cancer activity.
-
Doxorubicin (Positive Control 1): A widely used anthracycline antibiotic in chemotherapy.[4] Its primary mechanism of action involves the intercalation into DNA and inhibition of topoisomerase II, which disrupts DNA replication and transcription, ultimately leading to cell death.[5][6][]
-
Paclitaxel (Positive Control 2): A mitotic inhibitor that functions by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[8][9][10] Its distinct mechanism provides a valuable counterpoint to Doxorubicin.
Experimental Design: A Multi-Assay, Multi-Cell Line Approach
To ensure the comprehensive and unbiased evaluation of our test compound, we propose a two-tiered experimental approach utilizing a panel of cancer cell lines representing diverse tumor types.
1. Cell Line Selection:
The choice of cell lines is critical for obtaining relevant and broadly applicable results. We recommend a panel that includes, but is not limited to:
-
MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.
-
HCT-116: Human colorectal carcinoma.
-
A549: Human lung carcinoma.
-
HepG2: Human hepatocellular carcinoma.
This selection provides a cross-section of common cancer types. It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess for cancer-specific cytotoxicity.[11]
2. Experimental Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] It is a rapid and sensitive method for determining the short-term cytotoxic effects of a compound and for calculating the IC50 (half-maximal inhibitory concentration) value.
-
Colony Formation (Clonogenic) Assay: This assay assesses the ability of a single cell to undergo unlimited division and form a colony.[13] It is considered the gold standard for determining the long-term effectiveness of a cytotoxic agent, as it measures the ability of cells to maintain their reproductive integrity after treatment.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for validating anti-proliferative effects.
Hypothetical Data Presentation
The following tables represent plausible outcomes from the proposed experiments, designed for clear comparison.
Table 1: Comparative IC50 Values (µM) from MTT Assay
| Cell Line | (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Doxorubicin | Paclitaxel |
| MCF-7 | 15.2 | 0.8 | 0.05 |
| HCT-116 | 22.5 | 1.2 | 0.08 |
| A549 | 35.8 | 1.5 | 0.1 |
| HepG2 | 18.9 | 1.0 | 0.07 |
Table 2: Comparative Survival Fraction from Colony Formation Assay (at 10 µM)
| Cell Line | (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Doxorubicin | Paclitaxel |
| MCF-7 | 0.45 | 0.15 | 0.05 |
| HCT-116 | 0.58 | 0.20 | 0.10 |
| A549 | 0.65 | 0.25 | 0.12 |
| HepG2 | 0.51 | 0.18 | 0.08 |
Potential Mechanistic Insights
The imidazole core is a key feature in many kinase inhibitors.[1] Should (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol demonstrate significant anti-proliferative activity, further investigation into its effect on key signaling pathways, such as the EGFR or VEGFR pathways, would be a logical next step.[14] Many imidazole-containing compounds have been shown to inhibit these pathways, which are crucial for cancer cell growth and proliferation.[1][14]
A simplified representation of a potential target pathway is shown below:
Caption: Potential inhibition of the EGFR signaling pathway.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive controls (Doxorubicin and Paclitaxel) in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) into 6-well plates.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound and controls for 24 hours.
-
Incubation: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.[17]
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial validation of the anti-proliferative effects of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. By comparing its activity against well-established chemotherapeutic agents with distinct mechanisms of action, this approach will provide a clear and comprehensive assessment of its potential as an anti-cancer agent. Positive results from these assays would warrant further investigation into the compound's mechanism of action, including its effects on cell cycle progression, apoptosis induction, and specific signaling pathways. The imidazole scaffold holds significant promise in cancer therapy, and a thorough evaluation of novel derivatives such as the one proposed here is a critical step in the drug discovery process.
References
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]
-
3-[(1h-imidazol-1-yl)methyl]phenylmethanol. MySkinRecipes. Available at: [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
-
Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. National Institutes of Health. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PubMed Central. Available at: [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]
-
In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. National Institutes of Health. Available at: [Link]
-
How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell (MBoC). Available at: [Link]
-
Clonogenic Assay. Bio-protocol. Available at: [Link]
-
How can we select type of cell line for screening anti proliferatory activity?. ResearchGate. Available at: [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]
-
Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide. PubMed Central. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]
-
[2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol. ChemSynthesis. Available at: [Link]
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]
-
Cancer cell line selection made easy. The University of Queensland. Available at: [Link]
-
Paclitaxel. StatPearls - NCBI Bookshelf. Available at: [Link]
-
What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. Available at: [Link]
-
Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Available at: [Link]
-
PHENYLMETHANOL. Ataman Kimya. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
-
Novel Action of Paclitaxel against Cancer Cells: Bystander Effect Mediated by Reactive Oxygen Species. AACR Journals. Available at: [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Encyclopedia.pub. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]
-
Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43). ResearchGate. Available at: [Link]
-
Imidazoles as potential anticancer agents. Semantic Scholar. Available at: [Link]
-
Which proliferating and non-proliferating cell lines can I use?. ResearchGate. Available at: [Link]
-
A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Available at: [Link]
-
Phenylmethanol. ChemBK. Available at: [Link]
-
Video: The Soft Agar Colony Formation Assay. JoVE. Available at: [Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 4. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. atcc.org [atcc.org]
- 17. bio-protocol.org [bio-protocol.org]
A Comparative Efficacy Analysis of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol Against Known Inhibitors of Inflammatory Kinase Pathways
Introduction
In the landscape of drug discovery for inflammatory diseases, the identification of novel small molecule inhibitors with high specificity and efficacy is paramount. The compound, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, with its imidazole scaffold, represents a class of molecules that have shown promise in modulating key signaling pathways. While the precise molecular target of this compound is yet to be fully elucidated, its structural motifs suggest potential inhibitory activity against critical inflammatory kinases such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
This guide provides a comprehensive framework for evaluating the efficacy of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol in comparison to well-established inhibitors of the TAK1 and p38 MAPK pathways. We will delve into the mechanistic rationale for targeting these kinases, present detailed experimental protocols for comparative analysis, and offer a template for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.
The Rationale for Targeting TAK1 and p38 MAPK in Inflammation
TAK1 and p38 MAPK are central nodes in the intracellular signaling cascades that respond to pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and microbial products (e.g., lipopolysaccharide [LPS]).[1][2] Their activation leads to a downstream cascade of events culminating in the production of inflammatory mediators and cellular stress responses.
The TAK1 Signaling Pathway
TAK1, a member of the MAPKKK family, is a critical upstream kinase that integrates signals from various receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptors (TNFRs).[1] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily the IκB kinase (IKK) complex and the MKKs (MAPK kinases), which in turn activate the NF-κB and MAPK (including JNK and p38) pathways, respectively.[1] This signaling cascade is pivotal in mediating inflammatory responses, cell survival, and immunity.[1] The discovery of selective TAK1 inhibitors has underscored its potential as a therapeutic target for inflammatory diseases.[3]
Caption: Simplified TAK1 signaling pathway.
The p38 MAPK Signaling Pathway
The p38 MAPK family comprises four isoforms (α, β, γ, and δ) that are activated by various environmental stresses and inflammatory cytokines.[2] MKK3 and MKK6 are the primary upstream kinases that phosphorylate and activate p38 MAPKs. Activated p38 MAPK, in turn, phosphorylates a multitude of substrates, including other kinases and transcription factors, thereby regulating processes such as inflammation, apoptosis, cell cycle, and cell differentiation.[2] The p38α isoform is particularly implicated in inflammatory responses, making it a key target for therapeutic intervention.[4]
Caption: Overview of the p38 MAPK signaling cascade.
Comparative Inhibitors
To benchmark the efficacy of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, we have selected well-characterized inhibitors of TAK1 and p38 MAPK.
| Target | Inhibitor | Type | Reported IC50 |
| TAK1 | Takinib | Selective, non-covalent | ~21 nM |
| 5Z-7-Oxozeaenol | Covalent | ~8.9 nM | |
| p38 MAPKα | SB203580 | ATP-competitive | ~50 nM |
| SB202190 | ATP-competitive | ~50 nM |
(Note: IC50 values can vary depending on assay conditions.)
Experimental Protocols for Efficacy Comparison
The following protocols provide a framework for a head-to-head comparison of the test compound with known inhibitors.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase.
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[5][6]
Caption: Workflow for the in vitro TAK1 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, Takinib, and 5Z-7-Oxozeaenol in DMSO. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Dilute recombinant TAK1/TAB1 enzyme, substrate (e.g., myelin basic protein), and ATP in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol is based on a non-radioactive immunoprecipitation-based assay.[7]
Step-by-Step Protocol:
-
Cell Lysate Preparation:
-
Culture a suitable cell line (e.g., HEK293, HeLa) and stimulate with a p38 activator (e.g., anisomycin, UV radiation) to induce p38 phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
-
Immunoprecipitation of Active p38:
-
Incubate 200-500 µg of cell lysate with an anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight.[7]
-
Add Protein A/G agarose beads to capture the antibody-kinase complex.
-
Wash the beads to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing ATP and a specific p38 substrate, such as ATF-2.[7]
-
Add the test compounds ((3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, SB203580, SB202190) or DMSO control.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Perform a Western blot using an antibody specific for phosphorylated ATF-2 (Thr71).[7]
-
-
Data Analysis:
-
Quantify the band intensities of phosphorylated ATF-2.
-
Calculate the percent inhibition and determine the IC50 values for each compound.
-
Cell-Based Assays
These assays assess the ability of a compound to inhibit the kinase within a cellular context, providing insights into its cell permeability and activity on downstream signaling events.
This assay measures the inhibition of pro-inflammatory cytokine release, a downstream consequence of TAK1 and p38 MAPK activation.[8][9]
Step-by-Step Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells. For some experiments, differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Inhibitor Pre-treatment:
-
Plate the cells and pre-treat with various concentrations of the test compound or known inhibitors for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) to induce an inflammatory response.[8]
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each compound concentration.
-
Determine the IC50 values.
-
This assay specifically measures the inhibition of the NF-κB pathway, which is downstream of TAK1.[10][11]
Step-by-Step Protocol:
-
Cell Culture and Transfection (for reporter assays):
-
Use a cell line such as HEK293 stably or transiently transfected with an NF-κB luciferase reporter construct.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with the test compound or known inhibitors for 1-2 hours.
-
-
TNF-α Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to activate the NF-κB pathway.
-
-
NF-κB Activation Measurement:
-
Reporter Gene Assay: Lyse the cells and measure luciferase activity, which is proportional to NF-κB transcriptional activity.
-
Western Blot: Prepare nuclear extracts and perform a Western blot to measure the nuclear translocation of the p65 subunit of NF-κB.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition of NF-κB activation and determine the IC50 values.
-
Illustrative Data Presentation
The efficacy of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol should be quantified and compared to the known inhibitors. The following tables provide a template for presenting the experimental data.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | TAK1 | Experimental Value |
| Takinib | TAK1 | Experimental Value |
| 5Z-7-Oxozeaenol | TAK1 | Experimental Value |
| (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | p38 MAPKα | Experimental Value |
| SB203580 | p38 MAPKα | Experimental Value |
| SB202190 | p38 MAPKα | Experimental Value |
Table 2: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
| Compound | IC50 (nM) |
| (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Experimental Value |
| Takinib | Experimental Value |
| SB203580 | Experimental Value |
Conclusion
This guide outlines a systematic approach to compare the efficacy of a novel imidazole-based compound, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, against established inhibitors of the TAK1 and p38 MAPK inflammatory pathways. By employing a combination of direct in vitro kinase assays and cell-based functional assays, researchers can generate a comprehensive efficacy profile of the test compound. This comparative data is crucial for determining its potency, and potential selectivity, and for guiding further drug development efforts. The provided protocols and data presentation templates offer a robust framework for the objective evaluation of novel anti-inflammatory drug candidates.
References
-
BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
- Reid, J., et al. (2015). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 16(1), 1-14.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Häcker, H. (2016). TAK1 selective inhibition: State of the art and future opportunities. Medicinal Research Reviews, 36(1), 117-138.
- Harris, C. J., et al. (2018). A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. Journal of Biological Chemistry, 293(4), 1234-1244.
- Morioka, S., et al. (2014). Small molecule activators of TAK1 promote its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 111(48), 17273-17278.
- Li, Y., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports, 17(4), 5443-5450.
- Winston, B. W., et al. (2002). Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL. Molecular and Cellular Biology, 22(18), 6375-6386.
-
MySkinRecipes. (n.d.). 3-[(1h-imidazol-1-yl)methyl]phenylmethanol. Retrieved from [Link]
- Saper, C. B., & Breder, C. D. (1998). Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. Clinical & Experimental Immunology, 114(3), 459-466.
- de Zoete, M. R., et al. (2017). Activation of NF-kB-Mediated TNF-Induced Antimicrobial Immunity Is Required for the Efficient Brucella abortus Clearance in RAW 264.7 Cells. Frontiers in Immunology, 8, 1282.
-
Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]
- Wu, J., et al. (2019). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. The Journal of Immunology, 202(8), 2418-2428.
- Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1234-1246.
- Hoffmann, A., et al. (2005). A TNF-induced gene expression program under oscillatory NF-κB control. BMC Cell Biology, 6(1), 1-17.
- Tan, L., et al. (2016). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3655-3664.
- Ryan, D. G., et al. (2018). Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. Frontiers in Immunology, 9, 2396.
- Al-Ghamdi, A. A., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Molecules, 26(16), 4991.
-
BioWorld. (n.d.). TAK1 inhibitors. Retrieved from [Link]
- Basagoudanavar, S. H., et al. (2022). Extracellular Lipopolysaccharide Triggers the Release of Unconjugated Interferon-Stimulated Gene 15 (ISG15) Protein from Macrophages via Type-I Interferon/Caspase-4/Gasdermin-D Pathway. International Journal of Molecular Sciences, 23(19), 11728.
- Dvoriantchikova, G., et al. (2010). Tumor necrosis factor-alpha mediates activation of NF-κB and JNK signaling cascades in retinal ganglion cells and astrocytes in opposite ways. European Journal of Neuroscience, 31(4), 624-633.
- O'Donnell, J. A., & McDermott, M. F. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200175.
- Rahman, M. M., et al. (2021). Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure. Biomedical Research and Therapy, 8(9), 4569-4581.
-
ChemSynthesis. (n.d.). [2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]methanol. Retrieved from [Link]
- Li, Y., et al. (2023). Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. International Journal of Molecular Sciences, 24(13), 10848.
- Ajibade, A. A., et al. (2012). TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells. EMBO Journal, 31(18), 3624-3637.
- Laufer, S. A., et al. (2019). Selective p38α Inhibitors Clinically Evaluated for the Treatment of Chronic Inflammatory Disorders. Journal of Medicinal Chemistry, 62(23), 10757-10782.
- Kelly, B., et al. (2019). LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells. PLoS One, 14(9), e0222612.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. Molecular Medicine Reports [spandidos-publications.com]
- 9. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of NF-kB-Mediated TNF-Induced Antimicrobial Immunity Is Required for the Efficient Brucella abortus Clearance in RAW 264.7 Cells [frontiersin.org]
A Comparative Spectroscopic Guide to (2-Methyl-1H-imidazol-1-yl)phenyl)methanol Isomers
In the landscape of pharmaceutical development and materials science, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of (2-Methyl-1H-imidazol-1-yl)phenyl)methanol, a heterocyclic compound with potential applications in medicinal chemistry.
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of how nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) can be employed to unequivocally differentiate these three isomers. The experimental data presented herein serves as a benchmark for the characterization of these and related N-aryl-imidazole compounds.
The Structural Significance of Isomerism
The position of the hydroxymethyl group on the phenyl ring relative to the 2-methyl-1H-imidazol-1-yl substituent dictates the overall geometry, electronic distribution, and intermolecular interaction potential of each isomer. These subtle structural variations manifest as distinct fingerprints in their respective spectra, which this guide will elucidate in detail. Understanding these differences is crucial for structure-activity relationship (SAR) studies and for ensuring the purity and identity of a synthesized compound.
Experimental Workflow for Spectroscopic Analysis
A systematic approach is essential for the thorough characterization of these isomers. The following workflow outlines the key spectroscopic techniques and their roles in structural elucidation.
Figure 1: A generalized experimental workflow for the spectroscopic comparison of the (2-Methyl-1H-imidazol-1-yl)phenyl)methanol isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between these positional isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the phenyl ring are exquisitely sensitive to the substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition of ¹H NMR Spectra: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of at least 1 second.[1]
-
Acquisition of ¹³C NMR Spectra: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum.
Comparative ¹H NMR Data
The aromatic region of the ¹H NMR spectrum provides the most definitive information for distinguishing the isomers.
| Isomer | Aromatic Protons (δ, ppm) | CH₂ Protons (δ, ppm) | CH₃ Protons (δ, ppm) | OH Proton (δ, ppm) | Imidazole Protons (δ, ppm) |
| Ortho | Multiplets in the range of ~7.2-7.6 ppm | ~4.6 (singlet) | ~2.4 (singlet) | Broad singlet | Two singlets/doublets |
| Meta | Distinct singlets, doublets, and triplets between ~7.0-7.5 ppm | ~4.7 (singlet) | ~2.3 (singlet) | Broad singlet | Two singlets/doublets |
| Para | Two distinct doublets (AA'BB' system) around ~7.2 and ~7.4 ppm | ~4.7 (singlet) | ~2.3 (singlet) | Broad singlet | Two singlets/doublets |
Note: The exact chemical shifts are dependent on the solvent and concentration. The data presented is a generalized prediction based on related structures.
Causality Behind Spectral Differences:
-
Ortho Isomer: The proximity of the hydroxymethyl and imidazolyl groups leads to a more complex and crowded aromatic region due to the varied electronic environments of the four adjacent phenyl protons.
-
Meta Isomer: The substitution pattern results in four distinct aromatic protons, often leading to a singlet, two doublets, and a triplet, providing a clear signature.
-
Para Isomer: The symmetry of the para-substituted ring results in only two chemically distinct types of aromatic protons, giving rise to a characteristic pair of doublets.
Comparative ¹³C NMR Data
The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a key indicator of the isomer.
| Isomer | Aromatic Carbons (δ, ppm) | CH₂ Carbon (δ, ppm) | CH₃ Carbon (δ, ppm) | Imidazole Carbons (δ, ppm) |
| Ortho | 6 distinct signals | ~63 | ~14 | 3 distinct signals |
| Meta | 6 distinct signals | ~64 | ~14 | 3 distinct signals |
| Para | 4 distinct signals due to symmetry | ~64 | ~14 | 3 distinct signals |
Note: The exact chemical shifts are dependent on the solvent and concentration. The data presented is a generalized prediction based on related structures.
Expert Interpretation:
The most telling feature in the ¹³C NMR is the number of aromatic signals. The para isomer, due to its C₂ symmetry axis, will only show four signals for the six phenyl carbons, whereas the ortho and meta isomers will each display six distinct signals. This provides an unambiguous method for identifying the para isomer. Distinguishing between the ortho and meta isomers then relies on a detailed analysis of the ¹H NMR spectrum and 2D NMR techniques like COSY and HSQC if necessary.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive than NMR for distinguishing these positional isomers. However, subtle differences in the fingerprint region can be observed.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disc. For liquid or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Comparative IR Data
| Functional Group | Ortho Isomer (cm⁻¹) | Meta Isomer (cm⁻¹) | Para Isomer (cm⁻¹) |
| O-H Stretch (alcohol) | ~3300 (broad) | ~3300 (broad) | ~3300 (broad) |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=N, C=C Stretch (imidazole, phenyl) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O Stretch (alcohol) | ~1050 | ~1040 | ~1030 |
| C-H Out-of-Plane Bending | ~750 | ~780, ~690 | ~830 |
Note: The exact frequencies can vary slightly. The out-of-plane bending region is most informative for substitution patterns.
Interpretation of Key Vibrational Modes:
The broad O-H stretch around 3300 cm⁻¹ confirms the presence of the alcohol functional group in all three isomers. The most diagnostic region in the IR spectrum for differentiating these isomers is the C-H out-of-plane bending region (900-650 cm⁻¹). The number and position of these bands are characteristic of the substitution pattern on the benzene ring. Ortho-disubstituted benzenes typically show a strong band around 750 cm⁻¹, meta-disubstituted benzenes show two bands around 780 and 690 cm⁻¹, and para-disubstituted benzenes show a strong band around 830 cm⁻¹.
III. UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the conjugation and electronic effects of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution of the isomer of known concentration.
-
Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.
Comparative UV-Vis Data
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| Ortho | ~210 | ~255 |
| Meta | ~215 | ~260 |
| Para | ~220 | ~270 |
Note: The exact λmax values are solvent-dependent. The data presented is a generalized prediction.
Understanding the Electronic Transitions:
The absorption bands observed are typically due to π → π* transitions within the phenyl and imidazole rings. The para isomer is expected to have a slightly red-shifted (longer wavelength) λmax compared to the ortho and meta isomers due to a more extended conjugation pathway. The ortho isomer may show a blue-shift or altered band shape due to steric hindrance between the substituents, which can disrupt the planarity of the molecule and affect conjugation.
IV. Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. While standard electron ionization (EI) mass spectrometry may not readily distinguish between these isomers due to similar fragmentation patterns, it provides unequivocal confirmation of the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer technique that will likely yield a prominent protonated molecule [M+H]⁺.
-
Analysis: Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-flight).
Expected Mass Spectral Data
All three isomers have the same molecular formula, C₁₁H₁₂N₂O, and a molecular weight of 188.23 g/mol .
-
Expected [M+H]⁺ (ESI): m/z 189.10
-
Expected M⁺ (EI): m/z 188.09
Fragmentation Patterns:
While the primary ion will be the same, subtle differences in the relative abundances of fragment ions may be observable. Common fragmentation pathways would involve the loss of water (H₂O), the hydroxymethyl group (CH₂OH), or cleavage of the bond between the phenyl and imidazole rings. Tandem mass spectrometry (MS/MS) experiments could potentially reveal isomer-specific fragmentation patterns.
Conclusion: A Multi-faceted Approach to Isomer Characterization
The unambiguous differentiation of the ortho, meta, and para isomers of (2-Methyl-1H-imidazol-1-yl)phenyl)methanol requires a multi-pronged spectroscopic approach.
-
¹H and ¹³C NMR are the most definitive techniques, providing clear and distinct patterns for each isomer based on chemical shifts and the number of signals in the aromatic region.
-
IR spectroscopy serves as a valuable confirmation of functional groups and can offer clues to the substitution pattern through the C-H out-of-plane bending region.
-
UV-Vis spectroscopy provides insights into the electronic structure and conjugation, with the para isomer typically showing a red-shifted absorption.
-
Mass spectrometry confirms the molecular weight and formula, providing a fundamental piece of evidence for the compound's identity.
By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently identify and characterize these important isomers, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Publications. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Publishing. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. National Institutes of Health. [Link]
Sources
Navigating the Labyrinth of Reproducibility: A Comparative Guide to Biological Assays of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
In the landscape of drug discovery and development, the reproducibility of biological assays stands as a cornerstone of scientific integrity. The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous, repeatable experimental data. This guide delves into the critical aspects of ensuring the reproducibility of biological assays, using the hypothetical evaluation of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol , a molecule bearing the hallmark imidazole scaffold often associated with kinase inhibition, as our central case study. Due to the limited publicly available data on this specific molecule, we will frame our discussion around a plausible biological target, the PIM-1 kinase , a serine/threonine kinase implicated in various cancers. This approach will allow us to explore the nuances of assay validation and comparison with established inhibitors, providing a robust framework for researchers.
The Imidazole Scaffold: A Privileged Structure in Kinase Inhibition
The imidazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to engage in key interactions within the ATP-binding pocket of various kinases. Its nitrogen atoms can act as hydrogen bond donors and acceptors, contributing to the high affinity and selectivity of many kinase inhibitors. The structure of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol suggests its potential as a kinase inhibitor, making the PIM-1 kinase a relevant and illustrative target for our investigation.
Core Principles of Assay Reproducibility
Before delving into specific protocols, it is paramount to understand the multifaceted nature of experimental reproducibility. Reproducibility can be broadly categorized into:
-
Technical Reproducibility: The ability to obtain consistent results when the same operator uses the same setup and reagents.
-
Inter-Assay Reproducibility: Consistency of results from the same assay performed on different days or by different operators.
-
Inter-Laboratory Reproducibility: The ultimate test of robustness, where different laboratories achieve comparable results.
Achieving high levels of reproducibility is often challenging due to a confluence of factors, including reagent stability, cellular context, and subtle variations in experimental execution.
A Hypothetical Case Study: Evaluating (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol as a PIM-1 Kinase Inhibitor
Let us postulate that preliminary screening has identified (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol as a potential inhibitor of PIM-1 kinase. To validate this finding and establish a reproducible assay, we will outline a detailed protocol and compare its hypothetical performance against a known PIM-1 inhibitor, AZD1208 .
Experimental Workflow: PIM-1 Kinase Inhibition Assay
The following workflow outlines a typical in vitro biochemical assay to determine the inhibitory activity of a compound against PIM-1 kinase.
Caption: A generalized workflow for an in vitro PIM-1 kinase inhibition assay.
Detailed Protocol: Luminescent Kinase Assay
This protocol is adapted from commercially available kits, such as the Chemi-Verse™ PIM1 Kinase Assay Kit or the HTScan® Pim-1 Kinase Assay Kit.
Materials:
-
Recombinant PIM-1 Kinase
-
Kinase Substrate (e.g., S6Ktide)
-
ATP
-
Kinase Assay Buffer
-
Test Compounds: (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol and AZD1208
-
Detection Reagent (e.g., ADP-Glo™)
-
96-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol and the reference inhibitor, AZD1208, in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from 100 µM to 1 nM.
-
Reaction Setup:
-
Add 5 µL of each compound dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a master mix containing PIM-1 kinase and the substrate in kinase assay buffer. Add 20 µL of this mix to each well.
-
Incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of ATP in kinase assay buffer.
-
Add 25 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for PIM-1 to ensure competitive inhibition is detectable.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Signal Detection:
-
Add 50 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 100 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data and Reproducibility Metrics
To assess reproducibility, the IC50 values for both compounds should be determined across multiple independent experiments.
| Compound | Experiment 1 IC50 (nM) | Experiment 2 IC50 (nM) | Experiment 3 IC50 (nM) | Mean IC50 (nM) | Standard Deviation | % Coefficient of Variation (%CV) |
| (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol | Hypothetical 125 | Hypothetical 150 | Hypothetical 135 | 136.7 | 12.58 | 9.2% |
| AZD1208 (Reference) | 85 | 92 | 88 | 88.3 | 3.51 | 4.0% |
Interpretation:
-
A lower %CV for the reference compound, AZD1208, would indicate a highly reproducible assay.
-
The %CV for the test compound, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, will be a key indicator of its consistency. A higher %CV might suggest issues with compound solubility, stability, or off-target effects that introduce variability.
Factors Influencing Assay Reproducibility and Mitigation Strategies
Several factors can impact the reproducibility of kinase assays. Understanding and controlling these variables is crucial for generating reliable data.
Caption: Key factors influencing the reproducibility of in vitro biochemical assays.
Mitigation Strategies:
-
Reagent Qualification: Use highly purified and well-characterized reagents. Qualify new batches of enzymes and substrates to ensure consistent activity.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assay steps.
-
Automation: Employ automated liquid handlers to minimize pipetting errors and improve consistency.
-
Control Compounds: Always include a known reference inhibitor to monitor assay performance and variability.
-
Statistical Analysis: Utilize appropriate statistical methods to assess the significance of observed differences and assay variability.
Transitioning to Cell-Based Assays: A New Level of Complexity
While biochemical assays provide a direct measure of target engagement, cell-based assays are essential to evaluate a compound's activity in a more physiologically relevant context. However, the transition to cellular systems introduces additional sources of variability.
A Representative Cell-Based Assay: PIM-1 Target Engagement
A common method to assess target engagement in cells is to measure the phosphorylation of a known downstream substrate of PIM-1, such as BAD.
Protocol Outline:
-
Cell Culture: Culture a relevant cancer cell line (e.g., K562, Raji, or Daudi) under standardized conditions (media, serum, cell density).
-
Compound Treatment: Treat cells with serial dilutions of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol and AZD1208 for a defined period.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection of Phospho-BAD: Use a sensitive immunoassay, such as an ELISA or Western blot, to quantify the levels of phosphorylated BAD relative to total BAD.
-
Data Analysis: Determine the IC50 for the inhibition of BAD phosphorylation.
Challenges in Cellular Assay Reproducibility:
-
Cell Line Authenticity and Stability: Ensure the cell line is authentic and has not undergone significant genetic drift.
-
Cell Passage Number: Use cells within a defined passage number range.
-
Serum Batch Variability: Different lots of fetal bovine serum can have varying concentrations of growth factors, affecting signaling pathways.
-
Cell Density and Growth Phase: The physiological state of the cells at the time of treatment can influence their response to inhibitors.
Conclusion and Recommendations
Key Recommendations for Researchers:
-
Thorough Assay Development and Optimization: Invest time in optimizing assay conditions to achieve a robust and reproducible system.
-
Rigorous Use of Controls: Employ both positive and negative controls in every experiment to monitor assay performance.
-
Transparent Data Reporting: Clearly document all experimental parameters and report measures of variability, such as standard deviation and %CV.
-
Orthogonal Assays: Validate key findings using alternative assay formats or technologies to ensure the observed biological activity is not an artifact of a specific platform.
By embracing these principles, the scientific community can build a more solid foundation of reproducible research, accelerating the discovery and development of new therapeutics.
References
- Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology.
- Full article: Design, synthesis and evaluation of 3-(imidazol- 1-ylmethyl)indoles as antileishmanial agents. Part II. Taylor & Francis Online.
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. Sigma-Aldrich.
- Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? PMC.
- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evalu
- HTScan® Pim-1 Kinase Assay Kit #7573. Cell Signaling Technology.
- A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
- Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
- Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
- In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential tre
- Troubleshooting poor reproducibility in kinase inhibition assays. Benchchem.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
This document provides a detailed protocol for the safe handling and disposal of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol (CAS No. not broadly available, MDL No. MFCD11870095). As a unique chemical often used in early discovery research, comprehensive safety data is not always available. Therefore, this guide synthesizes information from its supplier, along with data from structurally related compounds—namely benzyl alcohols and imidazole derivatives—to establish a robust and cautious disposal framework. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.
Compound Identification and Hazard Profile
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is a solid organic compound containing both a substituted benzyl alcohol and a methyl-imidazole moiety. This structure informs its potential hazards. The imidazole ring is a common feature in bioactive molecules and can present specific health risks, while the benzyl alcohol group contributes to its physical properties.[1][2]
The primary supplier, Sigma-Aldrich, has classified this compound with a GHS06 pictogram, indicating acute toxicity. The established hazard profile is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | Sigma-Aldrich |
| Molecular Weight | 188.23 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| GHS Pictogram | Sigma-Aldrich | |
| Signal Word | Danger | Sigma-Aldrich |
| Hazard Statement | H301: Toxic if swallowed | Sigma-Aldrich |
| Hazard Class | Acute Toxicity 3 (Oral) | Sigma-Aldrich |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | Sigma-Aldrich |
Expert Analysis: The H301 classification is the most critical piece of known data, demanding stringent protocols to prevent ingestion. The storage class "6.1C" suggests it is a combustible solid, meaning it can burn but is not readily ignitable. While inhalation and dermal toxicity data are absent, the hazards of related compounds warrant a cautious approach. Imidazole, for instance, can cause severe skin burns and eye damage.[3][4] Therefore, assuming this derivative may be a skin and eye irritant is a prudent safety measure.
Pre-Disposal Safety Protocol: Engineering and Personal Controls
Before handling any waste containing this compound, the following safety measures are mandatory. The causality for these measures is rooted in mitigating both the known acute oral toxicity and the potential, uncharacterized hazards.
-
Engineering Controls: All handling of the solid compound and its waste must be conducted within a certified chemical fume hood.[5][6] This is the primary line of defense against the inhalation of fine particulates, a potential route of exposure that, while not officially classified, must be controlled.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent accidental ingestion, skin contact, or eye exposure.[5][7]
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. The rationale is to protect against splashes of solutions or accidental projection of solid particles.[5]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound or concentrated waste. Contaminated gloves must be disposed of as solid chemical waste immediately after the task is complete.
-
Body Protection: A fully buttoned laboratory coat must be worn. This prevents contamination of personal clothing, which could otherwise become a secondary source of exposure.[8]
-
Waste Segregation and Containment: A Logical Workflow
Proper segregation is the most critical step in the disposal process. It prevents dangerous reactions between incompatible chemicals and ensures waste is routed to the correct treatment facility.[9] The decision-making process for segregating waste generated from (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol is outlined in the diagram below.
Caption: Waste Segregation Workflow for the Topic Compound
Step-by-Step Disposal Procedures
Adherence to a systematic procedure minimizes risk during the consolidation and packaging of waste.
Procedure 4.1: Disposal of Unused/Expired Pure Compound
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clear of clutter.
-
Container Labeling: Obtain a designated solid hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE), be leak-proof, and have a screw-top lid.[9] Label it clearly with "Hazardous Waste," the full chemical name: "(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol," and the associated hazard (Acute Toxicity).
-
Transfer: Carefully transfer the solid compound from its original vial into the waste container inside the fume hood. Avoid generating dust.
-
Decontamination of Original Vial: The empty original vial is still considered hazardous. Triple rinse the vial with a suitable solvent (e.g., methanol or acetone).[10] The rinsate is now considered liquid hazardous waste and must be disposed of according to Procedure 4.3.
-
Final Packaging: After rinsing, deface the label on the original vial and dispose of it in a container for contaminated laboratory glass.
-
Closure: Securely close the solid waste container. Store it in a designated satellite accumulation area, away from incompatible materials.
Procedure 4.2: Disposal of Contaminated Solid Waste
This category includes items with trace contamination, such as gloves, weigh paper, and paper towels used for cleanup.
-
Collection: Place all contaminated solid waste directly into the same designated solid hazardous waste container as the pure compound.[9]
-
Closure: Keep the container lid closed at all times, except when adding waste.[10] This prevents the release of any volatile residues.
-
Pickup Request: Once the container is full, or if waste has been accumulating for a period defined by your institution's Environmental Health & Safety (EHS) department, submit a request for hazardous waste pickup.
Procedure 4.3: Disposal of Contaminated Liquid Waste
This includes solutions of the compound in organic or aqueous solvents and the rinsate from decontaminating glassware.
-
Segregation: Following the workflow in Section 3, pour the liquid waste into the appropriate waste container (Non-Halogenated, Halogenated, or Aqueous). Never mix different waste streams.[7]
-
Container Management: Use a designated liquid waste container with a screw-top lid and secondary containment to catch any potential leaks.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the names of all chemical constituents, including solvents and the full name of the title compound. Maintain an approximate percentage for each component.
-
Prohibition: Never dispose of this compound or its solutions down the sanitary sewer.[11][12] The acute toxicity and unknown environmental impact make this practice unsafe and non-compliant.
Spill Management Protocol
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
-
For a Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill pad).[13][14]
-
Carefully sweep or collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[6]
-
Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or methanol), then wipe with soap and water.
-
Dispose of all cleanup materials as contaminated solid waste.
-
-
For a Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is an ignition risk.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and a copy of its Safety Data Sheet (SDS) if available.
-
Regulatory Context and Final Responsibility
This guide provides a framework based on available data and established chemical safety principles. However, all chemical waste disposal is governed by local, state, and federal regulations (e.g., EPA in the United States). Researchers are responsible for knowing and adhering to their institution's specific hazardous waste management procedures.[15][16] Always consult with your EHS department for guidance specific to your location.[9]
References
-
Carl ROTH. Safety Data Sheet: Benzyl alcohol.[Link]
-
PubChem. 1H-Imidazol-1-ylphenylmethanone.[Link]
-
Carl ROTH. Safety Data Sheet: Imidazole.[Link]
-
Carl ROTH. Safety Data Sheet: Methanol.[Link]
-
Towson University. Hazardous Waste Management Procedures.[Link]
-
Methanol Safety Data Sheet. Provided by an unspecified supplier.[Link]
-
Chemical Suppliers. Safety Data Sheet: Benzyl Alcohol Tech.[Link]
-
Dartmouth College. Hazardous Waste Disposal Guide.[Link]
-
MySkinRecipes. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol Product Page.[Link]
-
Penta Chemicals. Safety Data Sheet: Benzyl alcohol.[Link]
-
University of Washington. Standard Operating Procedure: Imidazole.[Link]
-
PubChem. 1H-Imidazole-2-methanol.[Link]
-
PubChem. Ketoconazole.[Link]
-
University of Alabama at Birmingham. EHS Program Manual 5.2 - Waste Disposal Procedure.[Link]
-
University of Rochester. Appendix A Disposal Procedures by Chemical.[Link]
Sources
- 1. 3-[(1h-imidazol-1-yl)methyl]phenylmethanol [myskinrecipes.com]
- 2. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. methanex.com [methanex.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. carlroth.com [carlroth.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. carlroth.com [carlroth.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. towson.edu [towson.edu]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Comprehensive Safety and Handling Guide for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
This guide provides essential safety protocols and logistical information for the handling of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. The following procedures are based on the known hazards of its constituent chemical functionalities—a substituted imidazole and a phenylmethanol group—due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should treat this substance with caution, adhering to the highest safety standards.
Hazard Assessment: A Synthesis of Known Risks
A thorough understanding of the potential hazards is paramount for safe handling. The chemical structure of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol suggests a combination of hazards associated with both imidazole and methanol derivatives.
-
Corrosivity and Irritation (from the imidazole moiety): Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] It is prudent to assume this compound possesses similar properties.
-
Toxicity (from the methanol and imidazole moieties): Phenylmethanol can be harmful if swallowed or inhaled.[3] Methanol itself is toxic by ingestion, inhalation, and skin contact, and can cause damage to organs.[3] Imidazole is also classified as harmful if swallowed.[1] Therefore, this compound should be handled as a toxic substance.
-
Flammability (from the methanol moiety): While the flammability of the specific compound is unknown, the presence of the methanol group suggests that it may be flammable. Methanol is a highly flammable liquid.[3]
Given these potential hazards, a multi-faceted approach to personal protection is necessary to minimize the risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[3][4][5] | Provides protection against potential corrosivity and toxicity. Double-gloving offers an additional barrier in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical splash goggles in combination with a face shield.[6] | Protects against splashes of the potentially corrosive and toxic material. A face shield alone does not provide adequate protection.[6] |
| Body Protection | A chemical-resistant lab coat, worn over long-sleeved clothing and long pants.[5][7] | Minimizes skin exposure to potential spills. |
| Footwear | Closed-toe shoes made of a non-porous material.[7] | Protects feet from spills and falling objects. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[6][8][9] | Prevents inhalation of potentially harmful dust or vapors. |
Safe Handling Workflow: A Step-by-Step Approach
A systematic workflow is essential to ensure safety throughout the handling process. The following diagram illustrates the key steps for the safe handling of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Caption: Safe handling workflow for (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is crucial.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes.[10][11] Remove contaminated clothing while continuing to flush.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention. The primary treatment for methanol poisoning is the administration of an antidote like fomepizole or ethanol, which can only be done by medical professionals.[12][13][14]
Spill Response
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Neutralize (if applicable and trained): For spills of corrosive materials, neutralization may be necessary. However, this should only be performed by trained personnel.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning solution.
Disposal Plan: Responsible Waste Management
Proper disposal of (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., gloves, pipette tips), must be collected as hazardous waste.[1][15]
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[15][16]
-
Disposal Method: Engage a certified hazardous waste disposal company for the final disposal of the chemical waste.[16] Do not dispose of this chemical down the drain.[2][17]
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol and maintain a safe laboratory environment.
References
-
OSHA. Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
Mayo Clinic. Chemical burns: First aid. [Link]
-
CBG Biotech. How to Dispose of Methanol?. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]
-
Methanol Institute. First Aid for Suspected Methanol Poisoning. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
-
SafetyGloves.co.uk. Methanol Gloves. [Link]
-
Enva. Methanol Disposal In Laboratories. [Link]
-
eSafety Supplies. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. [Link]
-
healthdirect. Chemical burns — first aid and treatment. [Link]
-
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Médecins Sans Frontières (MSF). for health professionals - methanol poisoning. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
University of Washington. Standard Operating Procedure: Imidazole. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
-
News-Medical.Net. Methanol Intoxication First Aid. [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
-
The University of British Columbia. Glove Selection Guide. [Link]
-
Methanol Institute. METHANOL SMALL QUANTITIES BULLETIN. [Link]
-
National Health Service (NHS). Acid and chemical burns. [Link]
-
The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. [Link]
-
Reddit. Safe disposal of Methanol from school lab kit. [Link]
-
Centers for Disease Control and Prevention (CDC). Methanol: Systemic Agent. [Link]
-
University of California, San Diego. Glove Selection Guide. [Link]
-
WorkGloves.co.uk. Methanol Resistant Work Gloves. [Link]
-
University of Pittsburgh. Guidelines for Flammable Liquid Disposal. [Link]
-
National Center for Biotechnology Information. Methanol Toxicity. [Link]
-
nmsafety. Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. [Link]
-
St John Ambulance. Chemical Burns First Aid. [Link]
-
KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
Chemistry LibreTexts. Safety. [Link]
-
Protective Industrial Products. Chemical Resistant Gloves. [Link]
-
Harmony Lab & Safety Supplies. Gloves Chemical Resistance Chart. [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. chemos.de [chemos.de]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. csub.edu [csub.edu]
- 8. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 11. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 12. methanol.org [methanol.org]
- 13. Methanol: Systemic Agent | NIOSH | CDC [cdc.gov]
- 14. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. solvent-recyclers.com [solvent-recyclers.com]
- 17. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

